3'-Chloro-[1,1'-biphenyl]-3,4'-dicarboxylic acid
Description
Properties
IUPAC Name |
4-(3-carboxyphenyl)-2-chlorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO4/c15-12-7-9(4-5-11(12)14(18)19)8-2-1-3-10(6-8)13(16)17/h1-7H,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEOIMCAUVMASRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC(=C(C=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30689903 | |
| Record name | 3'-Chloro[1,1'-biphenyl]-3,4'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30689903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261992-51-1 | |
| Record name | 3'-Chloro[1,1'-biphenyl]-3,4'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30689903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3'-Chloro-[1,1'-biphenyl]-3,4'-dicarboxylic acid (CAS 1261992-51-1)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
3'-Chloro-[1,1'-biphenyl]-3,4'-dicarboxylic acid is a substituted biphenyl carboxylic acid, a class of compounds recognized for its versatile applications in medicinal chemistry and materials science.[1][2] This guide provides a comprehensive technical overview of this specific molecule, including its chemical properties, a proposed synthetic route based on established methodologies, potential applications, and robust analytical protocols for its characterization. Given the limited direct literature on this specific compound, this guide synthesizes information from analogous structures and well-established chemical principles to provide a scientifically grounded and practical resource for researchers.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1261992-51-1 | [3] |
| Molecular Formula | C₁₄H₉ClO₄ | [4] |
| Molecular Weight | 276.67 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and methanol; sparingly soluble in water. | General knowledge |
| Storage | Sealed in a dry environment at 2-8°C is recommended for long-term stability.[1] | [1] |
Synthesis and Manufacturing
Proposed Synthetic Route: Suzuki-Miyaura Cross-Coupling
The proposed synthesis involves the coupling of two key building blocks: (3-boronophenyl)methanecarboxylic acid and 2-chloro-4-iodobenzoic acid .
Caption: Proposed Suzuki-Miyaura cross-coupling reaction for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization.
-
Reaction Setup: To a flame-dried round-bottom flask, add (3-boronophenyl)methanecarboxylic acid (1.0 eq), 2-chloro-4-iodobenzoic acid (1.0 eq), and potassium carbonate (2.0-3.0 eq).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 ratio).
-
Catalyst Addition: Purge the flask with an inert gas (e.g., argon or nitrogen). Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Reaction: Heat the mixture to 80-100°C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute with water and acidify with 1M HCl until the pH is approximately 2-3.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Potential Applications in Research and Drug Development
Biphenyl carboxylic acid derivatives are a well-established class of compounds with a wide range of biological activities and applications in materials science.[8][9]
-
Medicinal Chemistry: Many biphenyl derivatives exhibit potent pharmacological activities, including anti-inflammatory, anti-cancer, and anti-hypertensive properties. The structural rigidity of the biphenyl scaffold combined with the reactive carboxylic acid groups allows for the design of molecules that can interact with specific biological targets.[5][10]
-
Materials Science: Biphenyl dicarboxylic acids are used as monomers in the synthesis of high-performance polymers such as polyesters and polyamides, which often exhibit excellent thermal stability.[11] They also serve as organic linkers in the construction of Metal-Organic Frameworks (MOFs), which have applications in gas storage and catalysis.[2]
Analytical and Quality Control Workflow
A robust analytical workflow is crucial to ensure the purity and identity of the synthesized compound.
Caption: A typical analytical workflow for the quality control of the synthesized compound.
High-Performance Liquid Chromatography (HPLC)
-
Column: A reversed-phase C18 or a biphenyl stationary phase is recommended for good separation of aromatic compounds.[12][13]
-
Mobile Phase: A gradient elution with water (containing 0.1% formic or acetic acid to ensure protonation of the carboxylic acids) and acetonitrile or methanol is a good starting point.[13]
-
Detection: UV detection at a wavelength determined by a UV scan of the compound (typically around 254 nm for aromatic compounds).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Will provide information on the number and environment of the protons in the molecule.
-
¹³C NMR: Will confirm the carbon framework of the molecule.
-
LC-NMR: This hyphenated technique can be employed for the analysis of complex mixtures and impurity identification.[14]
Mass Spectrometry (MS)
-
LC-MS: To confirm the molecular weight of the compound and assess purity.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of the molecule with high accuracy.
Prospective Biological Activity and Mechanism of Action
The biological activity of chlorinated biphenyls is highly dependent on their specific structure.[15] Some polychlorinated biphenyls (PCBs) are known for their toxicity and persistence in the environment.[16][17] However, many biphenyl carboxylic acid derivatives have been developed as therapeutic agents.[9][18] The introduction of carboxylic acid groups generally increases the polarity and can alter the pharmacokinetic and pharmacodynamic properties of the molecule.[9]
Given the structure of this compound, it is a plausible candidate for screening in various biological assays, particularly those related to inflammation, cancer, and infectious diseases, where other biphenyl derivatives have shown promise.[8][19] Researchers should exercise caution and conduct thorough in vitro and in vivo studies to determine the specific biological effects and toxicological profile of this compound.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling chlorinated aromatic carboxylic acids should be followed:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This compound represents a molecule of interest for researchers in both medicinal chemistry and materials science. While direct studies on this compound are limited, this guide provides a solid foundation for its synthesis, characterization, and potential exploration. The proposed synthetic and analytical methodologies are based on well-established and reliable techniques, offering a clear path for researchers to produce and validate this compound for their specific applications. As with any novel chemical entity, a thorough investigation of its biological and toxicological properties is essential before its use in advanced studies.
References
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- 7. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst | Semantic Scholar [semanticscholar.org]
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- 16. Polychlorinated biphenyl - Wikipedia [en.wikipedia.org]
- 17. Toxicology, structure-function relationship, and human and environmental health impacts of polychlorinated biphenyls: progress and problems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. jocpr.com [jocpr.com]
An In-depth Technical Guide to the Physicochemical Properties of 3'-Chloro-[1,1'-biphenyl]-3,4'-dicarboxylic Acid
This technical guide provides a comprehensive overview of the known and anticipated physicochemical properties of 3'-Chloro-[1,1'-biphenyl]-3,4'-dicarboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical data with detailed, field-proven experimental methodologies for property determination.
Introduction and Molecular Identity
This compound is a biphenyl derivative characterized by a chlorine substituent and two carboxylic acid groups. This molecular architecture suggests a compound of significant interest in medicinal chemistry and materials science, where biphenyl scaffolds are prized for their rigid, yet tunable, structures. The presence of two carboxylic acid moieties indicates potential for use as a linker in metal-organic frameworks (MOFs), a monomer in polymer synthesis, or as a scaffold in drug design, where the acidic groups can engage in hydrogen bonding and salt formation.
This guide will delve into the essential physicochemical parameters that govern the behavior of this compound in various experimental and physiological settings. While specific experimental data for this compound is not widely published, we will present robust, standardized protocols for its characterization, providing a clear pathway for researchers to generate these critical data points.
Chemical Structure and Identifiers
A foundational understanding of a molecule begins with its precise chemical identity.
Caption: Logical Flow for Qualitative Solubility Analysis.
pKa Determination
The acid dissociation constants (pKa) are crucial for predicting the ionization state of a molecule at a given pH, which in turn affects its solubility, absorption, and receptor binding. For a dicarboxylic acid, two pKa values will be determined.
Methodology: Potentiometric Titration
Potentiometric titration is a highly accurate and standard method for pKa determination. I[1]t involves monitoring the pH of a solution of the compound as a titrant (a strong base in this case) is added incrementally.
-
Solution Preparation:
-
Prepare a solution of the compound of a known concentration (e.g., 1 mM) in a suitable co-solvent/water mixture if aqueous solubility is low. [2] * Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10). 2[2]. Titration:
-
Place the solution in a jacketed vessel to maintain a constant temperature.
-
Begin by adding small, precise volumes of a standardized strong base titrant (e.g., 0.1 M NaOH).
-
Record the pH after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.
-
The pKa values correspond to the pH at the half-equivalence points. For a dicarboxylic acid, there will be two equivalence points and two corresponding half-equivalence points.
-
Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the titrant volume. The peaks in the derivative plot correspond to the equivalence points.
-
Caption: Process for pKa Determination via Potentiometric Titration.
Spectroscopic Characterization
Spectroscopic data provides direct evidence of a molecule's structure and functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show complex aromatic signals. The protons on the biphenyl rings will appear in the aromatic region (typically 7.0-8.5 ppm). The carboxylic acid protons will appear as a broad singlet at a downfield chemical shift (often >10 ppm).
-
¹³C NMR: The carbon NMR will show signals for the aromatic carbons and the two distinct carboxyl carbons (typically in the 165-185 ppm range).
-
-
Infrared (IR) Spectroscopy:
-
A broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid groups.
-
A strong, sharp absorption band around 1700 cm⁻¹ will be present, corresponding to the C=O (carbonyl) stretch of the carboxylic acids.
-
[4]* Mass Spectrometry (MS):
- Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry can be used to confirm the elemental composition. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be observable in the mass spectrum.
Conclusion
While this compound is a compound with limited published experimental data, its structure allows for informed predictions of its physicochemical properties. This guide provides the foundational knowledge and, critically, the detailed experimental frameworks necessary for researchers to fully characterize this molecule. The robust protocols for determining melting point, solubility, and pKa are essential for any scientist working with this compound, enabling its effective application in drug discovery, materials science, and other advanced research fields.
References
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- 1261992-51-1|this compound|BLD Pharm. (n.d.). BLD Pharm.
- EXPERIMENT 1 DETERMIN
- Measuring the Melting Point. (2023, May 8). Westlab Canada.
- Melting point determin
- EXPERIMENT 2 DETERMIN
- Melting Point Determin
- Melting Point Determination | Your Guide to Melting Point Analysis. (n.d.). Mettler Toledo.
- Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.
- 3'-Chloro-biphenyl-3-carboxylic acid | C13H9ClO2 | CID 2757416. (n.d.). PubChem.
- Solubility of Organic Compounds. (2023, August 31).
- Protocol for Determining pKa Using Potentiometric Titration. (n.d.).
- APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC.
- Useful Spectroscopic D
- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024, April 23). DergiPark.
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An In-Depth Technical Guide to the Molecular Structure and Properties of 3'-Chloro-[1,1'-biphenyl]-3,4'-dicarboxylic Acid
Executive Summary: This document provides a comprehensive technical overview of 3'-Chloro-[1,1'-biphenyl]-3,4'-dicarboxylic acid (CAS No. 1261992-51-1), a specialized organic compound with significant potential in materials science and medicinal chemistry. Biphenyl scaffolds are recognized as privileged structures, and the unique asymmetric substitution of this derivative—featuring two carboxylic acid groups and a chlorine atom—offers a versatile platform for advanced applications. This guide details its molecular structure, physicochemical properties, a proposed synthetic pathway, and a robust workflow for its characterization. It is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule as a structural building block for novel materials, such as Metal-Organic Frameworks (MOFs), or as a precursor in the synthesis of complex pharmaceutical agents.
Introduction to a Unique Biphenyl Scaffold
The biphenyl moiety is a cornerstone in modern chemistry, forming the structural backbone of numerous high-performance materials, liquid crystals, and pharmacologically active compounds.[1] Its rigid, planar-like structure provides a predictable framework for constructing complex three-dimensional architectures. The functionalization of the biphenyl core allows for the fine-tuning of its electronic, physical, and biological properties.[1][2]
This compound is a noteworthy derivative that presents an asymmetric and highly functionalized scaffold. The presence of two carboxylic acid groups designates it as a potent bitopic linker, while the chloro-substituent introduces electronic modulation and a potential site for metabolic resistance or altered binding interactions in a biological context. This guide aims to consolidate the known information and provide expert-driven insights into the synthesis and characterization of this compound, thereby enabling its effective utilization in research and development.
Molecular Structure and Physicochemical Properties
Chemical Identity
The unambiguous identification of a chemical entity is paramount for reproducible scientific work. The core identifiers for the topic molecule are consolidated below.
-
Systematic IUPAC Name: this compound
-
CAS Number: 1261992-51-1[3]
-
Molecular Formula: C₁₄H₉ClO₄[3]
-
SMILES: O=C(C1=CC=C(C2=CC=CC(C(O)=O)=C2)C=C1Cl)O[3]
Structural Analysis
The molecule's structure consists of two phenyl rings linked by a single C-C bond. The substitution pattern is key to its functionality:
-
Ring A: Features a carboxylic acid group at the 3-position (meta).
-
Ring B: Features a chlorine atom at the 3'-position (meta) and a carboxylic acid group at the 4'-position (para).
This asymmetric arrangement has several important implications:
-
Directionality: Unlike symmetric dicarboxylic biphenyls (e.g., biphenyl-4,4'-dicarboxylic acid), this molecule has inherent directionality, which can be exploited to create non-centrosymmetric materials.
-
Reactivity: The two carboxylic acid groups may exhibit different pKa values and reactivity profiles due to the influence of the adjacent chloro-substituent and the overall electronic environment.
-
Conformation: The presence of substituents at the meta positions allows for torsional rotation around the central C-C bond, leading to a non-planar ground state conformation. This dihedral angle is a critical parameter in the design of MOFs and in determining the shape of a molecule for receptor binding.
-
Electronic Properties: Both the chlorine atom and the carboxylic acid groups are electron-withdrawing, which deactivates the aromatic rings towards electrophilic substitution but provides sites for nucleophilic attack or coordination chemistry.
Physicochemical Data
Quantitative data for this specific molecule is limited in publicly available literature. The following table summarizes available information and highlights properties requiring experimental determination.
| Property | Value / Expected Characteristics | Source / Rationale |
| Molecular Weight | 276.67 g/mol | [3] |
| Physical Form | Expected to be a solid at room temperature. | Based on analogous biphenyl carboxylic acids.[4][5] |
| Melting Point | Not reported. Expected to be >300 °C. | High melting points are characteristic of aromatic dicarboxylic acids due to strong intermolecular hydrogen bonding. |
| Solubility | Poorly soluble in water; soluble in polar organic solvents like DMF, DMSO. | Carboxylic acids confer some polarity, but the large aromatic core dominates. |
| Storage Conditions | Sealed in a dry environment at 2-8°C. | [3] |
| pKa Values | Not reported. Two distinct pKa values are expected for the carboxylic acids due to the asymmetric electronic environment. | The carboxylic acid at the 4'-position is likely more acidic due to the influence of the adjacent chlorine. |
Synthesis and Characterization Workflow
As this is a specialized chemical, a robust and verifiable synthesis and characterization plan is essential. The following sections outline a proposed workflow grounded in established chemical principles.
Proposed Synthetic Protocol: Suzuki Cross-Coupling
The most logical and field-proven method for constructing the C-C bond of the biphenyl core is a palladium-catalyzed cross-coupling reaction, such as the Suzuki reaction.[2] This approach offers high yields, excellent functional group tolerance, and readily available starting materials.
Causality of Experimental Choices:
-
Reactants: We select a boronic acid (or ester) and an aryl halide as coupling partners. To maximize yield and minimize side reactions, the more complex or expensive fragment is often used as the halide, and the simpler fragment as the boronic acid.
-
Catalyst: A palladium(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is a standard and highly effective choice for Suzuki couplings.
-
Base: An inorganic base like potassium carbonate or sodium carbonate is required to activate the boronic acid for transmetalation to the palladium center.
-
Solvent: A two-phase solvent system (e.g., Toluene/Ethanol/Water) or a polar aprotic solvent (e.g., Dioxane or DMF) is used to dissolve both the organic and inorganic reagents.
Step-by-Step Protocol:
-
Reactant Preparation: To a flame-dried, three-neck round-bottom flask equipped with a condenser and magnetic stirrer, add 3-carboxyphenylboronic acid (1.0 eq), 4-bromo-2-chlorobenzoic acid (1.05 eq), and potassium carbonate (3.0 eq).
-
Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the catalyst.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-Dioxane and water (4:1 ratio), to the flask.
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.02-0.05 eq), to the reaction mixture under a positive pressure of inert gas.
-
Reaction: Heat the mixture to reflux (typically 80-100°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: After cooling to room temperature, acidify the mixture with 1M HCl until the pH is ~2-3. This protonates the carboxylates, causing the product to precipitate.
-
Isolation: Filter the resulting solid precipitate and wash thoroughly with water to remove inorganic salts.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., Ethanol/water or Acetic acid) to yield the pure this compound.
Caption: Analytical workflow for structural confirmation.
Potential Applications and Research Directions
Linker for Metal-Organic Frameworks (MOFs)
The dicarboxylic acid functionality makes this molecule an excellent candidate for a bitopic organic linker in the synthesis of MOFs. [6]The defined length and rigidity of the biphenyl core can be used to construct porous materials with predictable topologies. The key advantages offered by this specific linker include:
-
Pore Environment Modification: The chlorine atom projecting into the MOF pore can alter the surface polarity and create specific interaction sites for selective gas adsorption or catalysis.
-
Asymmetric Building Block: Its inherent asymmetry can be used to synthesize chiral MOFs or frameworks with non-centrosymmetric structures, which are valuable for applications in nonlinear optics or enantioselective separations.
Precursor in Medicinal Chemistry
Biphenyl structures are prevalent in many approved drugs, where they often serve to position functional groups in a precise spatial orientation for optimal target engagement. This compound can serve as a high-value starting material for drug discovery programs:
-
Scaffold for Derivatization: The two carboxylic acid groups provide versatile handles for creating libraries of amides, esters, or other derivatives via well-established coupling chemistries.
-
Metabolic Stability: The presence of a chlorine atom can block sites of metabolic oxidation, potentially improving the pharmacokinetic profile of a drug candidate.
Safety and Handling
-
Hazard Classification (Inferred): Expected to be an irritant to the skin, eyes, and respiratory system. [7][8]May be harmful if swallowed or inhaled. [9]Some chlorinated aromatic compounds are toxic to aquatic life with long-lasting effects. * Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. [7]Avoid contact with skin and eyes. [10]Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [4]
Conclusion
This compound is a highly functionalized building block with significant, yet largely untapped, potential. Its unique asymmetric structure, featuring two distinct carboxylic acid groups and a modulating chloro-substituent, makes it a compelling candidate for the design of advanced materials and complex molecular entities. While publicly available data on this specific compound is sparse, its synthesis is achievable through robust and well-understood methodologies like the Suzuki cross-coupling. The detailed characterization workflow presented in this guide provides a clear path for researchers to verify its structure and purity, paving the way for its exploration in the fields of materials science, catalysis, and pharmaceutical development.
References
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PubChem. (n.d.). 3'-Chloro-biphenyl-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 3-Chlorobiphenyl. National Center for Biotechnology Information. Retrieved from [Link]
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CAS Common Chemistry. (n.d.). (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine. Retrieved from [Link]
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Devulapalli, V. S. D., Richard, M., Luo, T.-Y., De Souza, M. L., Rosi, N. L., & Borguet, E. (n.d.). Supporting Information: Tuning the Lewis Acidity of Metal-Organic Frameworks for Enhanced Catalysis. The Royal Society of Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing 4,4'-dihydroxy-[1,1'-biphenyl-3,3'-dicarboxylic acid].
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PubChem. (n.d.). 3,3'-Diaminobiphenyl-4,4'-dicarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). US4620025A - Process for the preparation of biphenyl intermediates.
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El-Mekabaty, A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13, 20358-20400. National Institutes of Health. Retrieved from [Link]
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El-Mekabaty, A., et al. (2023, June 16). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. Retrieved from [Link]
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Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
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NIST. (n.d.). [1,1'-Biphenyl]-4,4'-diamine, 3,3'-dichloro-. NIST Chemistry WebBook. Retrieved from [Link]
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The Synthesis Pathway of 4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic Acid. (n.d.). LinkedIn. Retrieved from [Link]
- Google Patents. (n.d.). CN102701964A - Method for synthesizing 4, 4' -biphenyldicarboxylic acid.
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A Technical Guide to the Spectral Analysis of 3'-Chloro-[1,1'-biphenyl]-3,4'-dicarboxylic acid
Prepared by: A Senior Application Scientist
Introduction
3'-Chloro-[1,1'-biphenyl]-3,4'-dicarboxylic acid is a complex organic molecule with potential applications in medicinal chemistry and materials science. Its rigid biphenyl core, substituted with both electron-withdrawing (chloro and carboxylic acid) and potentially hydrogen-bonding groups, gives it unique structural and electronic properties. A thorough characterization of this compound is essential for its use in research and development, and this relies heavily on a comprehensive analysis of its spectral data.
This guide provides an in-depth, predictive analysis of the spectral data for this compound, covering Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. While experimental data for this specific molecule is not publicly available, this guide leverages established principles of spectroscopy and data from analogous structures to provide a robust predictive framework for its characterization. The methodologies and interpretations presented herein are designed to be a valuable resource for researchers, scientists, and drug development professionals.
Molecular Structure
The structure of this compound, with atom numbering for NMR assignment, is presented below.
Caption: Molecular structure of this compound.
¹H NMR Spectroscopy
Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
Predicted ¹H NMR Data
The predicted chemical shifts for the aromatic protons are influenced by the electron-withdrawing effects of the chlorine and carboxylic acid substituents. Protons ortho and para to these groups are expected to be deshielded and resonate at higher chemical shifts (downfield).[1]
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| H2 | 8.2 - 8.4 | d (doublet) | 1H |
| H4 | 7.8 - 8.0 | d (doublet) | 1H |
| H5 | 7.6 - 7.8 | t (triplet) | 1H |
| H6 | 7.9 - 8.1 | d (doublet) | 1H |
| H2' | 7.7 - 7.9 | d (doublet) | 1H |
| H5' | 8.1 - 8.3 | dd (doublet of doublets) | 1H |
| H6' | 7.5 - 7.7 | d (doublet) | 1H |
| COOH | 12.0 - 13.0 | br s (broad singlet) | 2H |
Interpretation
-
Carboxylic Acid Protons: The protons of the two carboxylic acid groups are expected to appear as a broad singlet far downfield (12.0 - 13.0 ppm) due to strong deshielding and hydrogen bonding.[2]
-
Ring A Protons (unsubstituted dicarboxylic acid ring):
-
H2 and H4: These protons are ortho to a carboxylic acid group and are expected to be significantly deshielded.
-
H5 and H6: These protons will also be in the aromatic region, with their shifts influenced by the adjacent substituents.
-
-
Ring B Protons (chloro- and carboxylic acid-substituted ring):
-
H2' and H6': These protons are ortho to the biphenyl linkage and will show coupling to their neighbors.
-
H5': This proton is ortho to the second carboxylic acid group and will be deshielded.
-
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Weigh 5-25 mg of this compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, as the compound may have low solubility in CDCl₃) in a clean vial.[3]
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.[3]
-
Instrumentation: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Acquisition: Set up the experiment using standard ¹H NMR acquisition parameters. A spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio are typically used.
-
Processing: After data acquisition, perform a Fourier transform, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak as a reference.
Caption: Experimental workflow for ¹H NMR spectroscopy.
¹³C NMR Spectroscopy
Carbon-13 NMR provides information about the carbon skeleton of a molecule.
Predicted ¹³C NMR Data
The chemical shifts of the carbon atoms are influenced by the nature of the substituents. Carbons bearing electronegative atoms (Cl) and carbons of carbonyl groups will be downfield.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C1 | 140 - 145 |
| C2 | 128 - 132 |
| C3 | 135 - 140 |
| C4 | 125 - 130 |
| C5 | 128 - 132 |
| C6 | 130 - 135 |
| C1' | 138 - 142 |
| C2' | 127 - 131 |
| C3' | 133 - 137 |
| C4' | 130 - 135 |
| C5' | 126 - 130 |
| C6' | 129 - 133 |
| COOH | 165 - 175 |
Interpretation
-
Carboxylic Acid Carbons: The two carboxylic acid carbons are expected to resonate in the 165-175 ppm region.[4]
-
Aromatic Carbons: The twelve aromatic carbons will appear in the range of 125-145 ppm.
-
Quaternary Carbons (C1, C3, C1', C3', C4'): These carbons, which are not attached to any protons, will typically show weaker signals. Their chemical shifts are significantly influenced by the attached substituents.
-
Protonated Aromatic Carbons: The remaining aromatic carbons will have chemical shifts determined by their position relative to the substituents.
-
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 50-100 mg of the compound in 0.6-0.7 mL of deuterated solvent.[3]
-
Instrumentation and Acquisition: Use a standard proton-decoupled ¹³C NMR experiment. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer relaxation delay may be required.
-
Processing: Process the data similarly to the ¹H NMR spectrum.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrometry Data
-
Molecular Ion (M⁺): The molecular weight of this compound (C₁₄H₉ClO₄) is approximately 292.67 g/mol . The molecular ion peak should be observed at m/z 292, with an M+2 peak at m/z 294 with about one-third the intensity due to the ³⁷Cl isotope.
-
Major Fragments:
| m/z | Predicted Fragment | Description |
| 275 | [M - OH]⁺ | Loss of a hydroxyl radical |
| 247 | [M - COOH]⁺ | Loss of a carboxylic acid group |
| 229 | [M - COOH - H₂O]⁺ | Subsequent loss of water |
| 202 | [M - 2COOH]⁺ | Loss of both carboxylic acid groups |
| 152 | [C₁₂H₈]⁺ | Biphenyl radical cation |
Interpretation
The fragmentation of aromatic carboxylic acids often involves the loss of hydroxyl (-OH) and carboxyl (-COOH) groups.[5][6] Cleavage of the biphenyl bond can also occur, leading to fragments corresponding to the individual substituted benzene rings.
Experimental Protocol: LC-MS
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as acetonitrile/water.[7]
-
Chromatography: Inject the sample into a liquid chromatograph (LC) system equipped with a suitable column (e.g., C18) to separate the analyte from any impurities. A gradient elution with a mobile phase of water and acetonitrile, both with a small amount of formic acid to aid ionization, is common.[8]
-
Mass Spectrometry: The eluent from the LC is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in negative ion mode to deprotonate the carboxylic acids.
-
Data Acquisition: Acquire mass spectra over a suitable m/z range (e.g., 50-500).
Caption: Experimental workflow for LC-MS analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted IR Data
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 2500-3300 | O-H stretch (carboxylic acid dimer) | Broad, Strong |
| 1680-1710 | C=O stretch (aromatic carboxylic acid) | Strong |
| 1600-1450 | C=C stretch (aromatic) | Medium to Weak |
| 1210-1320 | C-O stretch | Strong |
| 900-960 | O-H bend (out-of-plane) | Broad, Medium |
| 750-850 | C-H bend (aromatic) | Strong |
| 600-800 | C-Cl stretch | Medium |
Interpretation
-
O-H Stretch: A very broad absorption from 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[2][9]
-
C=O Stretch: A strong, sharp peak between 1680 and 1710 cm⁻¹ is indicative of the carbonyl group in an aromatic carboxylic acid.[10] Conjugation with the aromatic ring lowers the frequency compared to a saturated carboxylic acid.[11]
-
Aromatic C=C Stretches: Several weaker absorptions in the 1450-1600 cm⁻¹ region are due to the carbon-carbon stretching vibrations within the aromatic rings.
-
C-O Stretch and O-H Bend: A strong C-O stretching band and a broad O-H bending band are also characteristic of carboxylic acids.[10]
-
C-Cl Stretch: The carbon-chlorine stretch will appear in the fingerprint region.
Experimental Protocol: FT-IR (ATR)
-
Background Spectrum: Ensure the Attenuated Total Reflectance (ATR) crystal is clean and acquire a background spectrum.[12]
-
Sample Application: Place a small amount of the solid this compound onto the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[12]
-
Data Acquisition: Acquire the IR spectrum. Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.
-
Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone).
Conclusion
This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectral data for this compound. By understanding the expected spectral features and the underlying principles, researchers can effectively characterize this molecule and confirm its identity and purity. The provided experimental protocols offer a standardized approach to acquiring high-quality spectral data for this and similar compounds.
References
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Organic Chemistry at CU Boulder. IR Spectroscopy of Solids. [Link]
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University of California, Los Angeles. Sample preparation for FT-IR. [Link]
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Drawell. Sample Preparation for FTIR Analysis. [Link]
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Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]
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Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. [Link]
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ResearchGate. (PDF) Infrared spectra and structure of molecular complexes of aromatic acids. [Link]
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Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. [Link]
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University of Calgary. IR: carboxylic acids. [Link]
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nmrdb.org. Simulate and predict NMR spectra. [Link]
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ACS Publications. Selective Profiling of Carboxylic Acid in Crude Oil by Halogen Labeling Combined with Liquid Chromatography and High-Resolution Mass Spectrometry. [Link]
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-
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-
University of Bath. 13C NMR Spectroscopy. [Link]
-
National Institutes of Health. Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. [Link]
-
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-
Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
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-
University of Arizona. Mass Spectrometry: Fragmentation. [Link]
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An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 3'-Chloro-[1,1'-biphenyl]-3,4'-dicarboxylic Acid
Abstract
This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 3'-Chloro-[1,1'-biphenyl]-3,4'-dicarboxylic acid. In the absence of published experimental spectra for this specific compound, this document leverages established principles of NMR spectroscopy, including substituent-induced chemical shift effects and spin-spin coupling patterns, to offer a comprehensive theoretical interpretation. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of the structural characterization of substituted biphenyl compounds. The methodologies and interpretations presented herein are grounded in authoritative spectroscopic principles and serve as a robust framework for the analysis of similar molecular structures.
Introduction: The Structural Significance of this compound
Substituted biphenyls are a class of compounds with significant importance in medicinal chemistry, materials science, and organic synthesis. Their unique structural motif, characterized by two phenyl rings connected by a single bond, allows for a three-dimensional arrangement that can be tailored through substitution to influence biological activity or material properties. The specific compound, this compound, possesses a unique substitution pattern with electron-withdrawing chloro and carboxylic acid groups on both rings. This arrangement is expected to result in a complex and informative NMR spectrum, providing a detailed fingerprint of its electronic and steric environment.
NMR spectroscopy is an unparalleled tool for the elucidation of molecular structure. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity of atoms, their chemical environment, and even their spatial relationships. This guide will provide a predictive analysis of the ¹H and ¹³C NMR spectra of the title compound, offering a foundational understanding for its characterization.
Predicted ¹H NMR Spectrum: A Detailed Analysis
The ¹H NMR spectrum of this compound is anticipated to exhibit a complex pattern of signals in the aromatic region, along with a characteristic downfield signal for the carboxylic acid protons. The prediction of chemical shifts and coupling constants is based on the additive effects of substituents on the benzene ring.
Predicted Chemical Shifts and Multiplicities
The protons on the two phenyl rings are in distinct chemical environments due to the different substitution patterns.
Ring A (3-carboxylic acid substituted):
-
H-2: This proton is ortho to the biphenyl linkage and meta to the carboxylic acid. It is expected to be a doublet of doublets (dd) or a triplet (t) if the coupling constants are similar.
-
H-4: This proton is ortho to the carboxylic acid and meta to the biphenyl linkage. The carboxylic acid group is electron-withdrawing, which will deshield this proton, shifting it downfield. It is expected to be a doublet of doublets (dd).
-
H-5: This proton is para to the carboxylic acid and meta to the biphenyl linkage. It is expected to be a triplet (t) or a doublet of doublets (dd).
-
H-6: This proton is ortho to the biphenyl linkage and para to the carboxylic acid. It is expected to be a doublet of doublets (dd).
Ring B (3'-chloro, 4'-dicarboxylic acid substituted):
-
H-2': This proton is ortho to the biphenyl linkage and ortho to the chloro group. The combined deshielding effects of these groups will shift this proton significantly downfield. It is expected to be a doublet (d).
-
H-5': This proton is ortho to the carboxylic acid and meta to the chloro group. The strong deshielding effect of the carboxylic acid will result in a downfield shift. It is expected to be a doublet of doublets (dd).
-
H-6': This proton is meta to the carboxylic acid and ortho to the chloro group. It is expected to be a doublet (d).
Carboxylic Acid Protons:
-
-COOH: The two carboxylic acid protons are expected to appear as a broad singlet at a very downfield chemical shift, typically in the range of 10-13 ppm.[1] The exact chemical shift is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding.[2][3] In the presence of D₂O, this signal would disappear due to H-D exchange.[1][4]
Predicted Coupling Constants
The coupling constants (J-values) provide information about the connectivity of the protons. For aromatic systems, the following typical ranges are expected:
-
Ortho-coupling (³JHH): 7-9 Hz
-
Meta-coupling (⁴JHH): 2-3 Hz[5]
-
Para-coupling (⁵JHH): <1 Hz (often not resolved)
Long-range coupling across the biphenyl linkage is also possible but is typically very small (<0.5 Hz) and may not be observed in a standard 1D spectrum.[6]
Summary of Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| -COOH | 10.0 - 13.0 | br s | - |
| H-2' | 7.8 - 8.2 | d | ³J(H2'-H6') ≈ 2-3 |
| H-4 | 8.0 - 8.4 | dd | ³J(H4-H5) ≈ 7-9, ⁴J(H4-H2) ≈ 2-3 |
| H-5' | 7.6 - 8.0 | dd | ³J(H5'-H6') ≈ 7-9, ⁴J(H5'-H2') ≈ 2-3 |
| H-2 | 7.5 - 7.9 | dd or t | ³J(H2-H6) ≈ 7-9, ⁴J(H2-H4) ≈ 2-3 |
| H-6 | 7.4 - 7.8 | dd | ³J(H6-H5) ≈ 7-9, ⁴J(H6-H2) ≈ 2-3 |
| H-5 | 7.3 - 7.7 | t or dd | ³J(H5-H4) ≈ 7-9, ³J(H5-H6) ≈ 7-9 |
| H-6' | 7.5 - 7.9 | d | ³J(H6'-H5') ≈ 7-9 |
Note: These are estimated values and can vary depending on the solvent and experimental conditions.
Predicted ¹³C NMR Spectrum: Unveiling the Carbon Skeleton
The ¹³C NMR spectrum will provide complementary information, revealing the number of unique carbon environments and their electronic nature. Due to the lack of symmetry in the molecule, all 14 carbon atoms are expected to be chemically non-equivalent, resulting in 14 distinct signals.
Predicted Chemical Shifts
The chemical shifts of the carbon atoms are influenced by the attached substituents.
-
Carboxylic Carbons (-COOH): These carbons are highly deshielded and are expected to appear in the range of 165-185 ppm.[1]
-
Aromatic Carbons: The chemical shifts of the aromatic carbons can be predicted by considering the substituent chemical shift (SCS) effects of the chloro, carboxylic acid, and phenyl groups.
-
Carbons bearing a substituent (ipso-carbons): These carbons (C-1, C-3, C-1', C-3', C-4') will have chemical shifts that are significantly influenced by the attached group.
-
Ortho, Meta, and Para Carbons: The positions of the remaining carbon signals will depend on their proximity to the electron-withdrawing substituents.
-
Summary of Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| C=O (Carboxylic) | 165 - 185 | Highly deshielded carbonyl carbons. |
| C-1', C-3 | 140 - 150 | Quaternary carbons attached to electron-withdrawing groups. |
| C-1, C-4' | 135 - 145 | Quaternary carbons involved in the biphenyl linkage and attached to a carboxylic acid. |
| C-3' | 130 - 140 | Carbon attached to the electronegative chlorine atom. |
| Aromatic CH | 120 - 135 | Aromatic carbons influenced by various substituent effects. |
Note: These are estimated ranges. Precise chemical shifts can be calculated using specialized NMR prediction software.
Experimental Protocol for NMR Data Acquisition
To acquire the ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube. DMSO-d₆ is often a good choice for carboxylic acids as it can help to sharpen the acidic proton signal.
-
Ensure the sample is fully dissolved to obtain a homogeneous solution.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp and symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
To confirm the assignment of the carboxylic acid protons, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. The carboxylic acid proton signal should disappear or significantly decrease in intensity.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled 1D ¹³C NMR spectrum.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
A larger number of scans will be required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups, which would be helpful in confirming assignments in the aromatic region.
-
-
2D NMR Experiments (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and confirm proton connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assigning quaternary carbons and confirming the overall structure.
-
Visualizing the Molecular Structure and Connectivity
The following diagrams, generated using Graphviz, illustrate the structure of this compound and the key through-bond interactions that give rise to the predicted NMR spectra.
Caption: Molecular structure of this compound.
Caption: Predicted ¹H-¹H spin-spin coupling network.
Conclusion
This technical guide has presented a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. The predicted chemical shifts, multiplicities, and coupling constants provide a detailed roadmap for the structural elucidation of this molecule. The complex interplay of electronic and steric effects from the chloro and carboxylic acid substituents on the biphenyl core results in a unique spectral fingerprint. The experimental protocols outlined provide a clear methodology for obtaining high-quality NMR data. This guide serves as a valuable resource for scientists working with substituted biphenyls and highlights the power of NMR spectroscopy in detailed structural characterization.
References
-
Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3535-3547. [Link]
-
Smirnov, S. N., Golubev, N. S., Denisov, G. S., & Limbach, H. H. (2005). Solvent and H/D Isotope Effects on the Proton Transfer Pathways in Heteroconjugated Hydrogen-Bonded Phenol-Carboxylic Acid Anions Observed by Combined UV–vis and NMR Spectroscopy. Journal of the American Chemical Society, 127(49), 17136-17145. [Link]
-
JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids. Journal of Visualized Experiments. [Link]
-
ResearchGate. (2017). Is it possible to observe NMR peak of carboxylic acid proton when D20 is being used as a solvent?. [Link]
- Fuchs, P. L., & Bunnell, C. A. (1979). Carbon-13 NMR Based Spectral Problems. John Wiley & Sons.
-
Smith, D. W., & Cox, J. D. (1988). The solvent polarity dependent conformational equilibrium of the carboxylic ionophore narasin: a proton NMR study. Biochemical and Biophysical Research Communications, 154(1), 75-81. [Link]
-
Reich, H. J. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. University of Wisconsin. [Link]
-
ACD/Labs. (2025). ¹H–¹H Coupling in Proton NMR. [Link]
-
University of Calgary. (n.d.). Ch 13 - Coupling. [Link]
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- 4. researchgate.net [researchgate.net]
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- 6. organicchemistrydata.org [organicchemistrydata.org]
A Technical Guide to the Solubility of 3'-Chloro-[1,1'-biphenyl]-3,4'-dicarboxylic Acid in Organic Solvents
This in-depth technical guide provides a comprehensive analysis of the solubility of 3'-Chloro-[1,1'-biphenyl]-3,4'-dicarboxylic acid (CAS No. 1261992-51-1) in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet. It delves into the theoretical underpinnings of the compound's solubility based on its molecular structure, offers a predictive solubility profile in a range of common organic solvents, and provides a detailed, field-proven experimental protocol for accurate solubility determination.
Introduction: Understanding the Molecule
This compound is a complex organic molecule characterized by a biphenyl backbone. This rigid structure is functionalized with two carboxylic acid groups and a single chloro substituent, creating a molecule with distinct regions of polarity and hydrophobicity. An understanding of its solubility is critical for a variety of applications, including its use as an intermediate in the synthesis of polymers, dyes, and pharmaceuticals, where reaction conditions and purification strategies are highly dependent on the choice of solvent.[1]
The molecular structure dictates its physicochemical properties and, consequently, its behavior in different solvent environments. The interplay between the nonpolar biphenyl core and the polar carboxylic acid groups is the primary determinant of its solubility profile.
Caption: Molecular structure of this compound.
Physicochemical Properties and Their Impact on Solubility
Key Structural Features:
-
Biphenyl Core: The two connected phenyl rings form a large, nonpolar, and rigid backbone. This feature generally decreases solubility in polar solvents like water and lower alcohols but promotes solubility in nonpolar or moderately polar aromatic solvents.
-
Two Carboxylic Acid Groups (-COOH): These are highly polar functional groups capable of acting as both hydrogen bond donors and acceptors. The presence of two such groups significantly increases the polarity of the molecule and allows for strong intermolecular interactions. This feature will enhance solubility in polar, protic solvents that can participate in hydrogen bonding.
-
Chloro Substituent (-Cl): The electronegative chlorine atom introduces a dipole moment, slightly increasing the overall polarity of the molecule. However, its effect is less pronounced than that of the carboxylic acid groups.
Predicted Solubility Profile:
Based on these structural features and available data for analogous compounds such as 4,4'-biphenyldicarboxylic acid and dimethyl biphenyl-4,4'-dicarboxylate, a qualitative solubility profile can be predicted.[2][3] It is anticipated that the compound will exhibit poor solubility in nonpolar solvents due to the presence of the highly polar carboxylic acid groups. Conversely, it is expected to be more soluble in polar aprotic solvents that can disrupt the strong intermolecular hydrogen bonds between the carboxylic acid groups.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The polar -OH groups can hydrogen bond with the carboxylic acids, but the large nonpolar biphenyl core will limit solubility. Solubility is expected to be low in water but may increase in short-chain alcohols. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), Tetrahydrofuran (THF) | Moderate to High | These solvents are highly polar and can act as hydrogen bond acceptors, effectively solvating the carboxylic acid groups and breaking up the solute-solute interactions. Analogous biphenyl dicarboxylic acids show good solubility in these solvents.[3][4] |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Very Low | The large polarity mismatch between the dicarboxylic acid and nonpolar solvents will result in poor solubility. The principle of "like dissolves like" suggests that the highly polar solute will not readily dissolve in these nonpolar media.[5] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Low | While the chloro substituent on the solute might suggest some affinity, the overall high polarity from the carboxylic acid groups will likely limit solubility in these less polar solvents. |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
To obtain quantitative solubility data, a rigorous experimental approach is necessary. The shake-flask method is a reliable and widely used technique for determining the solubility of compounds, particularly those with low solubility.[6]
Caption: Workflow for the shake-flask solubility determination method.
Step-by-Step Methodology:
-
Preparation:
-
Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a series of vials.
-
To each vial, add a precise volume of the desired organic solvent.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaker or agitator within a temperature-controlled environment (e.g., a water bath or incubator) set to the desired experimental temperature.
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.
-
-
Sample Separation:
-
After equilibration, cease agitation and allow the excess solid to settle.
-
For fine suspensions, centrifugation may be necessary to achieve a clear separation of the solid and liquid phases.
-
-
Sample Withdrawal and Dilution:
-
Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.
-
Dilute the withdrawn sample with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.
-
-
Quantification:
-
Analyze the diluted sample using a validated and calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy to determine the concentration of the dissolved compound.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in the specific solvent at the experimental temperature.
-
Conclusion and Future Work
This technical guide provides a scientifically grounded framework for understanding and determining the solubility of this compound in organic solvents. While experimental data is currently lacking, the predictive analysis based on its molecular structure and comparison with analogous compounds offers valuable guidance for solvent selection in research and development. The provided experimental protocol offers a robust method for obtaining precise quantitative solubility data.
Future experimental work should focus on systematically measuring the solubility of this compound in a range of polar aprotic, polar protic, and nonpolar solvents at various temperatures to create a comprehensive and empirically validated solubility profile.
References
-
SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility. [Link]
-
ResearchGate. (2013, July 17). What is the solubility of 4,4'-biphenyldicarboxylic acid in various solvents?. [Link]
-
Old Dominion University. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]
-
ResearchGate. (2021, November 24). How to dissolve 4,4'-Biphenyldicarboxylic acid in DMF?. [Link]
Sources
An In-Depth Technical Guide to Commercial Suppliers of 3'-Chloro-[1,1'-biphenyl]-3,4'-dicarboxylic Acid for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 3'-Chloro-[1,1'-biphenyl]-3,4'-dicarboxylic Acid in Modern Drug Discovery
This compound, with CAS Number 1261992-51-1, is a highly functionalized biaryl carboxylic acid. Its unique structural architecture, featuring a chlorinated biphenyl core with two carboxylic acid moieties at specific positions, makes it a valuable building block in the synthesis of complex organic molecules. For researchers and professionals in drug development, this compound serves as a critical starting material or intermediate for the creation of novel therapeutic agents. The strategic placement of the chloro and carboxylic acid groups allows for diverse chemical modifications, enabling the fine-tuning of physicochemical properties and biological activity of target molecules. This guide provides a comprehensive overview of the commercial landscape for this important research chemical, offering insights into supplier specifications, quality control, and its broader applications in medicinal chemistry.
Commercial Availability: A Comparative Analysis of Leading Suppliers
A critical aspect of sourcing specialized chemical reagents is the reliability and quality offered by commercial suppliers. For this compound, the market is primarily composed of specialty chemical providers catering to research and development needs. Below is a comparative analysis of key suppliers identified for this compound.
| Supplier | Product Number | Purity Specification | Available Quantities | Storage Conditions |
| BLD Pharm | BD01139709 | Not specified, inquire for batch-specific data | Inquire for available sizes | Sealed in dry, 2-8°C[1] |
| Thoreauchem | TH-D00979 | 97% | Inquire for available sizes | Not specified, inquire for details |
Note: The availability and specifications from suppliers are subject to change. It is always recommended to contact the suppliers directly for the most current information and to request batch-specific Certificates of Analysis.
Navigating Quality and Procurement: A Scientist's Perspective
When procuring a specialized building block like this compound, scientific integrity demands a thorough evaluation of the material's quality. This goes beyond simply accepting the purity stated on the label. Here, we delve into the critical aspects of quality control and the logic behind a rigorous procurement process.
The Indispensable Role of the Certificate of Analysis (CoA)
A Certificate of Analysis is a formal document from the supplier that provides detailed information about the specific batch of the chemical you are purchasing. It is a non-negotiable component of the procurement process.
Key Parameters to Scrutinize on a CoA:
-
Identity Confirmation: The CoA should confirm the identity of the compound using methods like ¹H NMR and Mass Spectrometry. The spectral data should be consistent with the expected structure of this compound.
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the industry standard for determining the purity of non-volatile organic compounds. The CoA should provide the purity value as a percentage, determined by HPLC analysis.
-
Residual Solvents: The manufacturing process may leave traces of solvents. The CoA should ideally include information on residual solvent analysis, often performed using Gas Chromatography (GC).
-
Water Content: The presence of water can affect the reactivity and stability of the compound. The Karl Fischer titration method is commonly used to determine the water content.
-
Physical Appearance: The CoA will typically describe the physical state (e.g., solid, powder) and color of the compound.
Understanding Potential Impurities: A Look into Synthetic Routes
The most probable synthetic route for this compound is a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds between aryl halides and arylboronic acids.
A plausible synthetic pathway is depicted below:
Caption: A conceptual workflow for the Suzuki-Miyaura cross-coupling reaction.
Potential Impurities Stemming from Synthesis:
-
Starting Materials: Unreacted starting materials can be a source of impurities.
-
Homocoupling Products: The reaction can sometimes lead to the formation of homocoupled products from the starting materials.
-
Palladium Residues: Trace amounts of the palladium catalyst may remain in the final product. For applications in drug development, minimizing heavy metal contamination is crucial.
-
By-products from Side Reactions: Depending on the specific reaction conditions, other minor by-products may be formed.
A thorough analysis of the CoA and, if necessary, independent analytical testing, is essential to ensure the material's fitness for its intended research purpose.
Safety and Handling: A Prerequisite for Responsible Research
Recommended Safety Protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
-
Handling: Avoid direct contact with skin and eyes. Prevent the formation of dust and aerosols.
-
Storage: Store the compound in a tightly sealed container in a dry and cool place.[1]
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
The following flowchart outlines a standard protocol for the safe handling of this and similar chemical compounds:
Caption: A standard workflow for the safe handling of chemical reagents.
Applications in Drug Discovery and Medicinal Chemistry: A Landscape of Possibilities
Biphenyl scaffolds are prevalent in a wide range of pharmaceuticals due to their rigid nature, which can provide a well-defined orientation for pharmacophoric groups. The introduction of a chlorine atom can significantly modulate the electronic and lipophilic properties of a molecule, potentially enhancing its binding affinity to biological targets and improving its pharmacokinetic profile. The dicarboxylic acid functionality offers multiple points for further chemical elaboration, making this compound a versatile building block.
While specific, publicly documented applications of this compound are not extensively reported, its structural motifs are found in compounds investigated for various therapeutic areas. The presence of the chloro-biphenyl moiety is a feature in molecules with potential applications as:
-
Enzyme Inhibitors: The rigid biphenyl core can be used to position functional groups that interact with the active site of an enzyme.
-
Receptor Antagonists: The scaffold can be decorated with substituents that mimic the binding of a natural ligand to a receptor, thereby blocking its activity.
-
PROTACs and Molecular Glues: The dicarboxylic acid handles can serve as attachment points for linkers in the design of proteolysis-targeting chimeras (PROTACs) and other novel therapeutic modalities.
The logical progression of utilizing this building block in a drug discovery program is illustrated below:
Caption: The role of a chemical building block in a typical drug discovery pipeline.
Conclusion: A Versatile Tool for the Modern Medicinal Chemist
This compound represents a valuable and versatile building block for researchers and professionals engaged in drug discovery and medicinal chemistry. Its commercial availability from specialized suppliers, coupled with its unique structural features, provides a solid foundation for the synthesis of novel and complex molecules with therapeutic potential. A thorough understanding of the supplier landscape, rigorous quality assessment through the scrutiny of Certificates of Analysis, and adherence to strict safety protocols are paramount for the successful and responsible use of this compound in a research setting. As the demand for innovative therapeutics continues to grow, the strategic application of well-designed building blocks like this compound will undoubtedly play a pivotal role in the advancement of modern medicine.
References
-
Thoreauchem. This compound. [Link]
Sources
An In-depth Technical Guide to the Safety and Handling of 3'-Chloro-[1,1'-biphenyl]-3,4'-dicarboxylic acid
Abstract
This technical guide provides a comprehensive overview of 3'-Chloro-[1,1'-biphenyl]-3,4'-dicarboxylic acid, a specialized biphenyl derivative with significant potential in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its safe handling, synthesis, purification, and analytical characterization. The guide emphasizes a proactive approach to safety, grounded in a thorough understanding of the compound's chemical properties and potential hazards. Detailed, field-proven protocols for its synthesis via Suzuki-Miyaura coupling and subsequent purification by recrystallization are provided, alongside predicted analytical data for structural verification.
Introduction and Scientific Context
This compound (CAS No. 1261992-51-1) is a member of the substituted biphenyl dicarboxylic acid family.[1] The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The introduction of a chlorine atom and two carboxylic acid moieties at specific positions on the biphenyl rings creates a molecule with unique steric and electronic properties. These functional groups can serve as key interaction points with biological targets or as versatile handles for further chemical modification.
The strategic placement of the chloro and carboxylic acid groups suggests its potential utility in the design of molecules targeting protein-protein interactions, enzymatic active sites, or as a monomer in the synthesis of advanced polymers with tailored properties. A thorough understanding of its safe handling and synthesis is paramount for any researcher intending to explore its applications.
Safety and Handling
Hazard Identification and Mitigation
Based on the safety data for structurally similar compounds such as 4-chlorobenzoic acid and other chlorinated biphenyls, the primary hazards are anticipated to be:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[3][4][5]
-
Respiratory Irritation: May cause respiratory irritation.[3]
Mitigation Strategies:
-
Engineering Controls: All manipulations of the solid compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood, to minimize inhalation exposure.[6]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[4]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) must be worn.[4]
-
Body Protection: A lab coat and appropriate footwear are required. For larger quantities, additional protective clothing may be necessary.
-
-
Hygiene Practices: Avoid creating dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[7]
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[1] Recommended storage temperature is -20°C for long-term stability.[1]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.
First Aid Measures
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[6]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
| Safety Parameter | Anticipated Hazard | Recommended Precautions |
| Acute Toxicity (Oral) | Harmful if swallowed[2] | Do not ingest. Wash hands before eating.[7] |
| Acute Toxicity (Dermal) | Harmful in contact with skin[2] | Wear appropriate protective gloves.[4] |
| Acute Toxicity (Inhalation) | Harmful if inhaled[2] | Handle in a fume hood. Avoid dust formation.[6] |
| Skin Corrosion/Irritation | Causes skin irritation[3][4][5] | Wear protective gloves and clothing.[4] |
| Eye Damage/Irritation | Causes serious eye irritation[3][4][5] | Wear chemical safety goggles.[4] |
| Respiratory Irritation | May cause respiratory irritation[3] | Handle in a well-ventilated area.[6] |
Synthesis and Purification
The most logical and efficient synthetic route to this compound is through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[8][9] This Nobel Prize-winning reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for the construction of biaryl systems.
Proposed Synthetic Pathway
The synthesis involves the coupling of two key building blocks: 3-carboxyphenylboronic acid and 2-chloro-4-bromobenzoic acid . While the exact starting material for the 4'-carboxylic acid moiety is not explicitly detailed in the search results, a plausible precursor would be a halogenated benzoic acid derivative that allows for the introduction of the carboxylic acid functionality. For the purpose of this guide, we will propose the use of methyl 2-chloro-4-bromobenzoate as the starting material for the 4'-position, which can be hydrolyzed to the carboxylic acid post-coupling.
Sources
- 1. usbio.net [usbio.net]
- 2. 3'-Chloro-biphenyl-3-carboxylic acid | C13H9ClO2 | CID 2757416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. (1,1'-Biphenyl)-4,4'-dicarboxylic acid | C14H10O4 | CID 13084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. ajgreenchem.com [ajgreenchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
An In-depth Technical Guide to the Thermal Stability of 3'-Chloro-[1,1'-biphenyl]-3,4'-dicarboxylic acid
Abstract
This technical guide provides a comprehensive analysis of the thermal stability of 3'-Chloro-[1,1'-biphenyl]-3,4'-dicarboxylic acid, a molecule of interest in pharmaceutical and materials science research. In the absence of extensive empirical data for this specific compound, this guide establishes a robust analytical framework based on the established thermal behavior of structurally analogous compounds, namely aromatic carboxylic acids and chlorinated biphenyls. We delve into the foundational principles of thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), providing detailed, field-proven experimental protocols for their application. Furthermore, this document explores the anticipated thermal decomposition pathways and offers insights into the key structural factors influencing the stability of the title compound. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to design and execute rigorous thermal stability studies.
Introduction: The Significance of Thermal Stability in Advanced Material and Pharmaceutical Development
The thermal stability of an organic molecule is a critical parameter that dictates its viability in a wide range of applications, from the shelf-life of a pharmaceutical agent to the processing conditions of advanced polymers. For a compound such as this compound, understanding its response to thermal stress is paramount. The presence of carboxylic acid functional groups and a chlorinated biphenyl core suggests a complex thermal decomposition profile. Aromatic carboxylic acids are known to undergo decarboxylation at elevated temperatures, a process that can be influenced by the presence and position of other substituents on the aromatic rings.
This guide will provide a thorough examination of the methodologies used to assess thermal stability and will extrapolate the likely thermal behavior of this compound based on the known properties of related chemical structures.
Foundational Analytical Techniques for Thermal Stability Assessment
The cornerstone of thermal analysis lies in the precise measurement of a material's physical and chemical properties as a function of temperature or time.[1] For the study of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the most pertinent techniques.
Thermogravimetric Analysis (TGA)
TGA provides quantitative information on the mass changes in a material as it is heated at a controlled rate.[1] This technique is invaluable for determining the onset of decomposition, identifying intermediate degradation steps, and ascertaining the final residual mass. The resulting data, a plot of mass versus temperature, offers a clear depiction of the material's thermal stability.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[1] This method is crucial for identifying thermal transitions such as melting, crystallization, and glass transitions. In the context of thermal stability, DSC can detect the endothermic or exothermic nature of decomposition processes, providing deeper mechanistic insights.
Anticipated Thermal Behavior of this compound
Influence of the Biphenyl Core and Chlorine Substituent
The biphenyl core imparts a degree of rigidity and thermal robustness to the molecule. Polychlorinated biphenyls (PCBs) are known for their high thermal stability.[2] The presence of a chlorine atom on one of the phenyl rings is expected to influence the electron distribution and bond strengths within the molecule, which in turn can affect the decomposition temperature.
Role of the Dicarboxylic Acid Functional Groups
The two carboxylic acid groups are the most likely sites for the initiation of thermal decomposition. Aromatic carboxylic acids typically decompose via decarboxylation, releasing carbon dioxide. The temperature at which this occurs is dependent on the stability of the resulting aryl radical or anion. The relative positions of the carboxylic acid groups and the chlorine atom will play a significant role in the decomposition pathway.
It is plausible that the decomposition of this compound will proceed in a stepwise manner, with the potential for the sequential loss of the two carboxyl groups.
Experimental Protocols for Thermal Analysis
To empirically determine the thermal stability of this compound, the following detailed protocols for TGA and DSC are recommended.
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the onset of thermal decomposition and the mass loss profile of the sample.
Methodology:
-
Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).
-
Experimental Conditions:
-
Atmosphere: High-purity nitrogen at a flow rate of 50-100 mL/min to provide an inert environment.
-
Heating Rate: A standard heating rate of 10 °C/min.
-
Temperature Range: From ambient temperature (e.g., 30 °C) to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).
-
-
Data Analysis: Plot the percentage of mass loss as a function of temperature. Determine the onset temperature of decomposition (Tonset) and the temperatures of maximum rates of mass loss from the derivative of the TGA curve (DTG).
Differential Scanning Calorimetry (DSC) Protocol
Objective: To identify the melting point and the enthalpy changes associated with thermal transitions.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed pan will be used as a reference.
-
Experimental Conditions:
-
Atmosphere: High-purity nitrogen at a flow rate of 50 mL/min.
-
Temperature Program:
-
Heat from ambient temperature to a temperature above the expected melting point at a rate of 10 °C/min.
-
Hold isothermally for 2-5 minutes to ensure complete melting.
-
Cool at a controlled rate (e.g., 10 °C/min) back to ambient temperature.
-
Reheat at 10 °C/min to observe any changes in thermal behavior after the initial melt.
-
-
-
Data Analysis: Analyze the resulting heat flow versus temperature curve to determine the melting point (Tm) from the peak of the endotherm and the enthalpy of fusion (ΔHf) from the area under the peak.
Data Presentation and Interpretation
The data obtained from TGA and DSC experiments should be systematically tabulated for clear interpretation and comparison.
Table 1: Predicted and Analogous Thermal Properties
| Property | This compound (Predicted) | Analogous Compound Data (Example: Biphenyl-4,4'-dicarboxylic acid) |
|---|---|---|
| Melting Point (Tm) | To be determined | ~345 °C |
| Onset of Decomposition (Tonset) | To be determined | > 350 °C |
| Decomposition Pathway | Likely multi-step decarboxylation | Decarboxylation |
Visualizing Experimental Workflows
To ensure clarity and reproducibility, the experimental workflows can be visualized using diagrams.
Caption: Workflow for Thermogravimetric Analysis (TGA).
Caption: Workflow for Differential Scanning Calorimetry (DSC).
Conclusion and Future Directions
This technical guide has outlined a comprehensive approach to understanding and evaluating the thermal stability of this compound. By leveraging established thermal analysis techniques and drawing inferences from structurally related compounds, a robust framework for its characterization is established. The provided experimental protocols offer a clear and reproducible methodology for obtaining empirical data.
Future work should focus on the experimental execution of these protocols to obtain precise melting point and decomposition data for the title compound. Further investigation into the gaseous byproducts of decomposition using techniques such as TGA-MS (Mass Spectrometry) or TGA-FTIR (Fourier-Transform Infrared Spectroscopy) would provide a more complete picture of the decomposition mechanism.
References
-
Lab Manager. (n.d.). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Retrieved from [Link]
-
Wikipedia. (2023, October 27). Polychlorinated biphenyl. Retrieved from [Link]
Sources
Methodological & Application
Synthesis of 3'-Chloro-[1,1'-biphenyl]-3,4'-dicarboxylic acid
An Application Note for the
Abstract
This application note provides a comprehensive guide for the synthesis of 3'-Chloro-[1,1'-biphenyl]-3,4'-dicarboxylic acid, a key intermediate in the development of advanced polymers, liquid crystals, and pharmaceutical agents.[1][2] The described methodology employs a robust and efficient two-step synthetic sequence. The core biphenyl structure is first assembled via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for its reliability and functional group tolerance.[3] This is followed by a powerful oxidation of benzylic methyl groups to the corresponding carboxylic acids. This guide offers detailed, step-by-step protocols, an examination of the underlying reaction mechanisms, and expert insights into experimental choices to ensure reproducibility and high yields.
Synthetic Strategy and Rationale
The synthesis of unsymmetrically substituted biaryl compounds like this compound is most effectively approached using a convergent strategy. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as the method of choice for constructing the C-C bond between the two aromatic rings.[3] This strategy offers several advantages:
-
High Efficiency: Suzuki couplings are known for providing high yields of the desired biaryl product.[4]
-
Mild Conditions: The reaction proceeds under relatively mild conditions, preserving sensitive functional groups.
-
Commercial Availability of Precursors: A vast array of boronic acids and aryl halides are commercially available, allowing for modular and flexible synthesis design.
Our chosen strategy involves coupling an appropriate aryl halide with an arylboronic acid, both containing precursor functional groups (in this case, methyl and ester groups). This intermediate is then subjected to a strong oxidizing agent to convert the methyl group into a carboxylic acid and hydrolyze the ester, yielding the final dicarboxylic acid product. This post-coupling oxidation approach is often preferable to coupling fragments that already contain free carboxylic acids, as it can prevent potential side reactions and catalyst inhibition, although methods for coupling unprotected acids have been developed.[1]
Overall Synthetic Workflow
The synthesis proceeds in two primary stages:
-
Suzuki-Miyaura Coupling: Formation of the biphenyl backbone.
-
Oxidative Hydrolysis: Conversion of the methyl and ester functionalities to carboxylic acids.
Caption: Overall two-step synthesis workflow.
Key Reaction Mechanisms
Suzuki-Miyaura Cross-Coupling
The Suzuki reaction is a Nobel Prize-winning methodology that proceeds via a catalytic cycle involving a Palladium(0) species.[3] The cycle consists of three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Br) of the aryl halide, forming a Pd(II) complex.
-
Transmetalation: The organic group from the organoboron species is transferred to the Pd(II) complex. This step is facilitated by a base (e.g., Na₂CO₃), which activates the boronic acid to form a more nucleophilic boronate species.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond of the biphenyl product and regenerating the active Pd(0) catalyst to continue the cycle.[5]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Benzylic Oxidation
The conversion of the methyl group attached to the biphenyl core into a carboxylic acid is achieved using a strong oxidizing agent, such as potassium permanganate (KMnO₄). The reaction proceeds because the benzylic C-H bonds are significantly weaker than typical alkyl C-H bonds due to the resonance stabilization of the intermediate benzylic radical or cation.[6] The reaction involves the cleavage of all C-H bonds on the benzylic carbon and the formation of a carbon-oxygen double bond and a hydroxyl group.[7] Under basic or neutral conditions, the carboxylate salt is formed, which is then protonated during acidic workup to yield the final carboxylic acid.
Detailed Experimental Protocols
Protocol 1: Synthesis of Methyl 3'-chloro-4'-methyl-[1,1'-biphenyl]-3-carboxylate
This protocol details the Suzuki-Miyaura coupling to form the biphenyl intermediate.
Materials:
-
4-Bromo-2-chlorotoluene
-
3-(Methoxycarbonyl)phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium Carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 4-bromo-2-chlorotoluene (1.0 eq), 3-(methoxycarbonyl)phenylboronic acid (1.1 eq), and sodium carbonate (2.5 eq).
-
Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Add a solvent mixture of Toluene:Ethanol:Water in a 4:1:1 ratio (volume based on reactant scale, e.g., ~50 mL for a 10 mmol scale).
-
Degas the resulting suspension by bubbling nitrogen through it for 15-20 minutes.
-
Add the catalyst, tetrakis(triphenylphosphine)palladium(0) (0.03 eq), to the mixture.
-
Heat the reaction mixture to reflux (approximately 85-95 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl bromide is consumed (typically 12-18 hours).
-
Cool the mixture to room temperature and dilute it with ethyl acetate (50 mL).
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with deionized water (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product as a solid.
Protocol 2:
This protocol describes the simultaneous oxidation of the methyl group and hydrolysis of the ester group.
Materials:
-
Methyl 3'-chloro-4'-methyl-[1,1'-biphenyl]-3-carboxylate (from Protocol 1)
-
Potassium Permanganate (KMnO₄)
-
Pyridine
-
Deionized Water
-
Isopropanol
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
In a 500 mL round-bottom flask, dissolve the biphenyl intermediate from Protocol 1 (1.0 eq) in a mixture of pyridine and water (e.g., 3:7 v/v).[7]
-
Heat the solution to 85-90 °C with magnetic stirring.
-
Slowly add potassium permanganate (KMnO₄) in portions (total of 4.0-5.0 eq) over 1-2 hours. Maintain the temperature and monitor for the characteristic purple color to disappear, indicating consumption of the oxidant. The mixture will become a thick brown slurry of manganese dioxide (MnO₂).
-
Continue heating for an additional 4-6 hours after the final addition of KMnO₄ to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature. Quench any excess permanganate by the dropwise addition of isopropanol until the purple color is no longer visible.
-
Filter the hot mixture through a pad of Celite® to remove the manganese dioxide precipitate. Wash the filter cake thoroughly with hot water.
-
Combine the aqueous filtrates and concentrate under reduced pressure to remove most of the pyridine.
-
Cool the remaining aqueous solution in an ice bath and acidify by the slow, dropwise addition of concentrated HCl until the pH is ~1-2.
-
A white precipitate of the desired dicarboxylic acid will form. Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water.
-
Dry the product in a vacuum oven at 60-70 °C to a constant weight. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) if necessary.
Data Summary and Expected Results
| Parameter | Protocol 1 Intermediate | Protocol 2 Final Product |
| IUPAC Name | Methyl 3'-chloro-4'-methyl-[1,1'-biphenyl]-3-carboxylate | This compound |
| Molecular Formula | C₁₅H₁₃ClO₂ | C₁₄H₉ClO₄ |
| Molecular Weight | 260.72 g/mol | 276.67 g/mol |
| Appearance | White to off-white solid | White crystalline solid |
| Expected Yield | 75-90% | 70-85% |
| Purity (Typical) | >97% (by HPLC/NMR) | >98% (by HPLC/NMR) |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Suzuki coupling | Inactive catalyst; poor quality reagents; insufficient base; presence of oxygen. | Use fresh, high-quality Pd(PPh₃)₄. Ensure reagents are pure. Thoroughly degas the reaction mixture. Use freshly dried solvents. |
| Incomplete oxidation | Insufficient KMnO₄; reaction time too short; temperature too low. | Add more KMnO₄ in portions. Increase reaction time and monitor by TLC (on an esterified sample). Ensure the reaction temperature is maintained. |
| Product difficult to filter | Fine MnO₂ particles clogging the filter. | Use a thick pad of Celite® for filtration. Dilute the mixture with more hot water before filtering. |
| Product is impure/oily | Incomplete reaction; presence of mono-acid byproducts. | Confirm completion of oxidation before workup. Purify the final product by recrystallization from a suitable solvent like ethanol/water or acetic acid. |
References
-
Clary, R., Lee, C., Monroe IV, W., Vaughn, D., Ragheb, R., Erter III, J., Brown, D. and Schiraldi, D. (2013) A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis. International Journal of Organic Chemistry, 3, 143-147. [Link]
-
Sasnovski, G., Bezborodov, V., Lapanik, V., Dabrowski, R., & Uh, K. H. (2011). Synthesis of lateral chloro substituted biphenyl carboxylic acids and phenols for optically active esters. Ferroelectrics, 212(1), 25-32. [Link]
-
Wikipedia contributors. (2024). Sandmeyer reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
Liu, W., Zhou, X., Mei, G., & Liu, W. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Journal of Chemical Research, 43(5-6), 185-190. [Link]
-
Serafin, K., et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Molecules, 27(21), 7298. [Link]
-
Josephy, P. D., & Weerasooriya, M. (1983). Synthesis of 4,4'-dichloro-3,5,3',5'-tetramethylbiphenyl by the Sandmeyer reaction. Chemosphere, 12(11-12), 1505-1506. [Link]
-
Bult, P., et al. (2001). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Organic Process Research & Development, 5(2), 143-147. [Link]
-
L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. [Link]
-
Kaur, H., Zarrabi, K., & Kumar, V. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Monatshefte für Chemie - Chemical Monthly, 152(11), 1321-1342. [Link]
-
Baltus, C. B. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]
-
Wikipedia contributors. (2024). Suzuki reaction. In Wikipedia, The Free Encyclopedia. [Link]
- ExxonMobil Chemical Company. (2019). Preparation and use of biphenyldicarboxylic acids.
-
Ali, H. A., Ismail, M. A., Fouda, A. E. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19137-19198. [Link]
-
LibreTexts Chemistry. (2022). 1.32: Side Chain Oxidations, Phenols, Arylamines. [Link]
-
Ali, H. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19137-19198. [Link]
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- 5. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application Notes and Protocols for the Synthesis of Substituted Biphenyl Dicarboxylic Acids via Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Biphenyl Dicarboxylic Acids
Substituted biphenyl dicarboxylic acids are a class of compounds of significant interest in medicinal chemistry and materials science. Their rigid, well-defined geometry makes them crucial building blocks for a variety of applications, including the synthesis of high-performance polymers, and perhaps more critically, as scaffolds in a multitude of pharmacologically active molecules. The anti-inflammatory drug Diflunisal is a prime example of a substituted biphenyl carboxylic acid, highlighting the relevance of this structural motif in drug design.[1][2] The Suzuki-Miyaura cross-coupling reaction has emerged as one of the most powerful and versatile methods for the synthesis of these biaryl compounds, owing to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of starting materials.[3][4] This document provides an in-depth guide to the Suzuki coupling reaction for the preparation of substituted biphenyl dicarboxylic acids, complete with detailed protocols, troubleshooting advice, and an exploration of the key parameters that govern the success of this transformation.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester) and an organohalide or triflate.[3][5] The reaction proceeds through a catalytic cycle that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6]
A base is required to activate the organoboron species, forming a boronate complex that facilitates the transmetalation step.[7] The choice of catalyst, ligand, base, and solvent are all critical parameters that can significantly impact the reaction's yield and purity.
Caption: Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Considerations for the Synthesis of Biphenyl Dicarboxylic Acids
The presence of carboxylic acid functional groups on the coupling partners introduces specific challenges that must be addressed for a successful Suzuki coupling reaction. These include potential issues with solubility and the possibility of the carboxylate coordinating to the palladium catalyst, which can lead to catalyst deactivation.[8]
Choosing Your Coupling Partners: Aryl Halides and Boronic Acids
-
Aryl Halides : The reactivity of the aryl halide follows the general trend: I > Br > OTf >> Cl.[3] While aryl iodides are the most reactive, they are also the most expensive and can sometimes be unstable.[9] Aryl bromides offer a good balance of reactivity and stability and are the most commonly used electrophiles in Suzuki couplings.[9] Aryl chlorides are attractive due to their lower cost and wider availability, but their C-Cl bond is stronger, often requiring more active catalyst systems to achieve good yields.[10]
-
Boronic Acids and Their Derivatives : Boronic acids are the most common organoboron reagents used in Suzuki couplings. However, they can be prone to protodeboronation, a side reaction where the boronic acid is converted back to the corresponding arene.[9] To mitigate this, more stable boronic esters, such as pinacol esters (Bpin), can be used.[11] For substrates that are particularly sensitive, MIDA (N-methyliminodiacetic acid) boronates offer enhanced stability and can be used in sequential cross-coupling reactions.[11]
The Heart of the Reaction: The Palladium Catalyst and Ligand System
The choice of the palladium source and the accompanying ligand is paramount to the success of the Suzuki coupling, especially with challenging substrates like those bearing carboxylic acid groups.
| Catalyst/Ligand System | Key Features & Applications |
| Pd(PPh₃)₄ | A classic, versatile catalyst. Effective for many standard couplings but can be sensitive to air and may require higher temperatures. |
| Pd(dppf)Cl₂ | A robust and widely used catalyst, often effective when other catalysts fail. The dppf ligand provides good stability and activity.[4] |
| Buchwald Ligands (e.g., SPhos, XPhos) | These are bulky, electron-rich phosphine ligands that are highly effective for coupling unreactive aryl chlorides and sterically hindered substrates.[12] They can often facilitate reactions at room temperature.[12] |
| N-Heterocyclic Carbenes (NHCs) | Offer an alternative to phosphine ligands and have shown excellent activity in the coupling of aryl esters.[13] |
| Ligand-free Systems (e.g., Pd/C, Pd(OAc)₂) | In some cases, particularly with highly reactive substrates, a ligand may not be necessary.[14] Palladium on carbon (Pd/C) is an inexpensive and easily removable heterogeneous catalyst.[14] |
The Role of the Base: More Than Just an Activator
The base plays a crucial role in the Suzuki coupling by activating the boronic acid for transmetalation.[7] The choice of base can also influence the reaction rate and the prevalence of side reactions.
-
Inorganic Bases : Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly used bases. K₃PO₄ is a stronger base and is often employed for less reactive aryl chlorides.[12]
-
Organic Bases : Triethylamine (TEA) and other amine bases can also be used, although they are generally less common for this application.
-
Fluoride Sources : Potassium fluoride (KF) can be a good choice when working with base-sensitive functional groups, such as esters, as it is less likely to cause hydrolysis.[15]
Solvent Selection: A Balancing Act
The solvent system must be chosen to ensure adequate solubility of all reactants and the catalyst. For the synthesis of biphenyl dicarboxylic acids, which are often polar, a mixture of an organic solvent and water is typically used.
-
Common Solvents : Dioxane, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are frequently used organic solvents.[9] Toluene can also be employed, particularly for less polar substrates.
-
Aqueous Mixtures : The addition of water is often necessary to dissolve the inorganic base and the boronate salt formed in situ. A typical ratio of organic solvent to water is between 4:1 and 10:1.[9]
-
Phase-Transfer Catalysts : In biphasic systems, a phase-transfer catalyst (PTC) can be beneficial to facilitate the interaction between the reactants in the different phases.[16]
Experimental Protocol: Synthesis of 4,4'-Biphenyldicarboxylic Acid
This protocol describes a general procedure for the Suzuki coupling of 4-bromobenzoic acid and 4-carboxyphenylboronic acid.
Caption: Figure 2: General experimental workflow for the synthesis of 4,4'-biphenyldicarboxylic acid.
Materials:
-
4-bromobenzoic acid (1.0 equiv)
-
4-carboxyphenylboronic acid (1.2 equiv)
-
Palladium(II) bis(diphenylphosphino)ferrocene dichloride [Pd(dppf)Cl₂] (0.02 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane (ACS grade)
-
Deionized water
-
Hydrochloric acid (1 M)
-
Argon or Nitrogen gas
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzoic acid, 4-carboxyphenylboronic acid, potassium carbonate, and Pd(dppf)Cl₂.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add dioxane and water (in a 4:1 v/v ratio) to the flask. The final concentration of the limiting reagent should be approximately 0.1-0.2 M.
-
Degas the reaction mixture by bubbling with the inert gas for 15-20 minutes.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring under the inert atmosphere.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and transfer it to a separatory funnel.
-
Wash the aqueous layer with ethyl acetate to remove any non-polar impurities.
-
Carefully acidify the aqueous layer with 1 M HCl until a precipitate is formed (typically pH 2-3).
-
Collect the solid product by vacuum filtration and wash thoroughly with deionized water.
-
Dry the product in a vacuum oven to afford the desired 4,4'-biphenyldicarboxylic acid.
Troubleshooting Common Issues
Caption: Figure 3: A troubleshooting decision tree for common issues in Suzuki coupling.
| Problem | Potential Cause | Suggested Solution |
| Low or No Reaction | Inactive catalyst | Use a fresh batch of catalyst. Consider a pre-catalyst or a more active ligand system.[4] |
| Insufficient degassing | Ensure the reaction mixture is thoroughly deoxygenated, as oxygen can deactivate the catalyst.[9] | |
| Poor solubility of reactants | Try a different solvent system (e.g., DMF, 2-MeTHF) or add a phase-transfer catalyst.[9][16] | |
| Homocoupling of Boronic Acid | Presence of oxygen | Improve degassing procedures.[11] |
| Use of a Pd(II) precatalyst | The reduction of Pd(II) to Pd(0) can sometimes promote homocoupling. Consider using a Pd(0) source like Pd₂(dba)₃.[11] | |
| Protodeboronation | Harsh reaction conditions | Use a milder base (e.g., K₂CO₃ instead of K₃PO₄) or a lower reaction temperature.[9] |
| Unstable boronic acid | Switch to a more stable boronic ester derivative (e.g., pinacol or MIDA ester).[11] | |
| Product Purification Issues | Residual palladium | Treat the crude product with a palladium scavenger. For Pd/C, ensure complete filtration. |
| Co-elution with byproducts | Optimize the reaction to minimize byproduct formation. Explore different chromatographic conditions for purification. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for the synthesis of substituted biphenyl dicarboxylic acids. By carefully selecting the reaction partners, catalyst system, base, and solvent, researchers can achieve high yields of the desired products. Understanding the underlying mechanism and being aware of potential challenges and their solutions are key to successfully applying this important transformation in the synthesis of complex molecules for pharmaceutical and materials science applications. This guide provides a solid foundation for researchers to develop and optimize their own Suzuki coupling protocols for the synthesis of this important class of compounds.
References
- Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. (2025).
- Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Esters. Organic Chemistry Portal.
- Palladium-Catalyzed Room-Temperature Acylative Suzuki Coupling of High-Order Aryl Borons with Carboxylic Acids.
- Suzuki reaction. Wikipedia.
- Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanoc
- Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery: Volume 1.
- Palladium-Catalyzed Suzuki–Miyaura Coupling of Aryl Esters.
- A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermedi
- Suzuki Coupling. Organic Chemistry Portal.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- How to approach choosing reaction conditions for Suzuki? Reddit.
- Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls.
- Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst.
- A kind of preparation method of diflunisal.
- A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions.
- Palladium-catalyzed Suzuki-Miyaura coupling of aryl esters.
- Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions. Benchchem.
- Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Unknown Source.
- How can I solve my problem with Suzuki coupling?
- One step synthesis of Diflunisal using a Pd-diamine complex.
- Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI.
- A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature.
- Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI.
- Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boron
- A kind of method for one-step synthesis of diflunisal and derivatives thereof.
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- Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids.
- Do carboxylic acids interfere with Suzukis? Reddit.
- Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora.
- Synthesis method of diflunisal drug intermediate 2,4-difluoroaniline.
- Struggling with Suzuki Reaction. Reddit.
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Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks Using 3'-Chloro-[1,1'-biphenyl]-3,4'-dicarboxylic Acid
Introduction: The Strategic Role of Functionalized Linkers in MOF Design
Metal-Organic Frameworks (MOFs) represent a frontier in materials science, offering unprecedented control over porosity, surface area, and chemical functionality.[1][2] These crystalline materials, constructed from metal nodes and organic linkers, are of significant interest for applications ranging from gas storage and catalysis to biomedical applications, particularly drug delivery.[3][4][5] The rational design of MOFs hinges on the judicious selection of their molecular building blocks. The organic linker, in particular, dictates the framework's topology, pore dimensions, and surface chemistry.
This application note focuses on the use of a specialized organic linker, 3'-Chloro-[1,1'-biphenyl]-3,4'-dicarboxylic acid , in the synthesis of novel MOFs. The biphenyl core provides rigidity and length, essential for creating robust, porous structures, while the dicarboxylate groups offer versatile coordination sites for metal ions.[6] The strategic placement of a chloro group introduces a key functionalization. Halogen atoms can influence the electronic properties of the framework, enhance intermolecular interactions with guest molecules, and serve as a reactive site for post-synthetic modification.[6][7] This unique combination of structural and functional features makes this compound a compelling candidate for the development of advanced MOFs, especially for applications in drug delivery where precise control over host-guest interactions is paramount.[8][9]
Rationale for Ligand Selection in Drug Delivery Applications
The design of MOFs as drug delivery systems (DDSs) requires careful consideration of the framework's properties to ensure high drug loading capacity, controlled release, and biocompatibility.[3][4] The choice of this compound as a linker is underpinned by several key advantages:
-
Tunable Porosity: The extended nature of the biphenyl backbone allows for the formation of MOFs with large pores, which can accommodate a variety of therapeutic molecules.[6]
-
Enhanced Host-Guest Interactions: The chloro-functionalization can introduce specific binding sites within the pores, potentially leading to stronger interactions with drug molecules through halogen bonding or dipole-dipole interactions. This can enhance drug loading and modulate release kinetics.[6][7]
-
Biocompatibility: While the biocompatibility of any new MOF must be rigorously tested, the use of dicarboxylate linkers is a common strategy in the synthesis of biocompatible MOFs.[10] The metal ions chosen for the synthesis (e.g., Zinc, Iron) are also critical for ensuring low toxicity.[5]
-
Post-Synthetic Modification Potential: The chloro group can serve as a handle for further chemical modifications, allowing for the attachment of targeting moieties or other functional groups to enhance the therapeutic efficacy of the drug-loaded MOF.[11]
Solvothermal Synthesis of a Representative MOF: A Step-by-Step Protocol
While a specific MOF synthesized from this compound is not yet prominently reported in the literature, a robust synthesis can be projected based on established solvothermal methods for structurally related biphenyl dicarboxylic acids.[6][12] The following protocol outlines a representative synthesis of a zinc-based MOF, herein designated as Rep-MOF-1(Zn) .
Materials and Reagents:
-
This compound (Ligand)
-
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) (Metal Source)
-
N,N-Dimethylformamide (DMF) (Solvent)
-
Ethanol (Solvent for washing)
-
Chloroform (Solvent for activation)
-
Teflon-lined stainless-steel autoclave (23 mL)
Experimental Procedure:
-
Precursor Solution Preparation: In a 20 mL glass vial, dissolve 0.05 mmol of this compound and 0.1 mmol of Zinc Nitrate Hexahydrate in 15 mL of N,N-Dimethylformamide (DMF).
-
Sonication: Sonicate the mixture for 15 minutes to ensure complete dissolution and homogeneity.
-
Solvothermal Reaction: Transfer the clear solution to a 23 mL Teflon-lined stainless-steel autoclave. Seal the autoclave and place it in a preheated oven at 110 °C for 48 hours.
-
Cooling and Crystal Collection: After 48 hours, turn off the oven and allow the autoclave to cool slowly to room temperature. Collect the resulting crystalline product by decanting the mother liquor.
-
Washing: Wash the collected crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials. Subsequently, wash with ethanol (3 x 10 mL) to exchange the DMF.
-
Activation: To activate the MOF and remove the solvent molecules from the pores, immerse the crystals in chloroform for 24 hours. After this solvent exchange, decant the chloroform and dry the sample under vacuum at 120 °C for 12 hours.[13]
Diagram of the Solvothermal Synthesis Workflow:
Caption: Workflow for loading Ibuprofen into the activated MOF.
Conclusion and Future Outlook
The use of this compound as a linker in MOF synthesis opens up new avenues for the creation of functional materials with tailored properties. The protocols provided herein offer a solid foundation for researchers to synthesize and characterize novel MOFs based on this promising ligand. The strategic incorporation of the chloro-functionality is anticipated to enhance the performance of these materials in various applications, particularly in the realm of drug delivery, by enabling finer control over drug loading and release profiles. Further research should focus on the synthesis of a variety of MOFs with different metal nodes and the comprehensive evaluation of their drug delivery capabilities with a range of therapeutic agents. Additionally, exploring the potential for post-synthetic modification of the chloro group will undoubtedly lead to the development of next-generation, highly functional MOF-based therapeutic systems.
References
- Vertex AI Search. (n.d.). Metal-organic frameworks: Drug delivery applications and future prospects - PMC.
- MDPI. (n.d.). Applications of Metal-Organic Frameworks as Drug Delivery Systems.
- ResearchGate. (n.d.). (PDF) Drug Delivery Applications of Metal-Organic Frameworks (MOFs).
- Semantic Scholar. (n.d.). Metal-Organic Framework (MOFs) for Drug Delivery Applications.
- Google. (n.d.). Metal–Organic Frameworks (MOFs) Characterization Using Different Analytical Methods.
- ACS Publications. (n.d.). Applications of Metal–Organic Frameworks (MOFs) in Drug Delivery, Biosensing, and Therapy: A Comprehensive Review | Langmuir.
- PMC. (n.d.). Physiochemical characterization of metal organic framework materials: A mini review.
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks with Flexible Dicarboxylic Acids.
- ResearchGate. (n.d.). Synthesis of metal-organic frameworks: A mini review.
- PMC. (n.d.). Synthesis and Characterization of Functionalized Metal-organic Frameworks.
- MDPI. (n.d.). Facile Synthesis of 4,4′-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors.
- AZoM.com. (2019, December 17). Metal Organic Frameworks (MOFs): Techniques for Characterization.
- BOC Sciences. (n.d.). MOF Synthesis Methods: A Comprehensive Guide to Structure-Property Control.
- ACS Publications. (2024, October 4). Enhanced Benzene Adsorption in Chloro-Functionalized Metal–Organic Frameworks | Journal of the American Chemical Society.
- ResearchGate. (n.d.). Chloromethylation as a functionalisation pathway for metal–organic frameworks.
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Application Notes & Protocols: 3'-Chloro-[1,1'-biphenyl]-3,4'-dicarboxylic acid as a Functional Organic Linker for Advanced Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials built from metal ions or clusters coordinated to organic ligands, showing exceptional promise in fields like gas storage, catalysis, and biomedicine.[1][2][3] The choice of the organic linker is paramount as it dictates the resulting MOF's topology, porosity, and functionality. This guide focuses on 3'-Chloro-[1,1'-biphenyl]-3,4'-dicarboxylic acid , a specialized linker whose unique stereochemistry and chloro-functionalization offer a pathway to novel frameworks with tailored properties. The presence of the chloro group can modify the electronic environment of the framework and provide a site for post-synthetic modification, making it a linker of significant interest for applications in targeted drug delivery and catalysis.[1]
This document provides a comprehensive overview, including the linker's properties, detailed protocols for its use in MOF synthesis, essential characterization techniques, and a discussion of its application in drug delivery systems.
The Organic Linker: this compound
The linker, also identified by its CAS Number 1261992-51-1, is an asymmetrical biphenyl dicarboxylate molecule.[4] Its structural rigidity, conferred by the biphenyl backbone, is crucial for creating stable, porous frameworks. The two carboxylic acid groups provide the necessary coordination sites for metal ions, while the chloro-functional group introduces chemical diversity.
Rationale for Use:
-
Structural Asymmetry: The linker's asymmetry can lead to the formation of non-centrosymmetric MOFs, which are desirable for applications like second-harmonic generation.[5]
-
Functional Handle: The chloro group acts as a functional "handle." It subtly alters the electronic properties of the linker and the resulting MOF pores, which can influence guest-molecule interactions. This is particularly relevant for the selective adsorption and release of therapeutic agents.[1]
-
Post-Synthetic Modification (PSM): The chloro group can potentially serve as a reactive site for PSM, allowing for the covalent attachment of other functional molecules (e.g., targeting ligands for drug delivery) after the MOF has been synthesized.
Table 1: Physicochemical Properties of the Linker
| Property | Value | Source |
| CAS Number | 1261992-51-1 | [4] |
| Molecular Formula | C₁₄H₉ClO₄ | Derived |
| Molecular Weight | 276.67 g/mol | Derived |
| Solubility | Generally soluble in polar organic solvents like DMF, DMSO, and ethanol. | General Chemical Knowledge |
Scientist's Note: While a specific, published synthesis protocol for this compound was not found in the initial search, its structure suggests it can be synthesized via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a common method for creating biphenyl derivatives.[6] This would typically involve coupling a chlorophenyl boronic acid with a methyl- or cyano-substituted bromobenzoic acid derivative, followed by oxidation or hydrolysis to yield the carboxylic acid groups.
Synthesis of MOFs via Solvothermal Method
Solvothermal synthesis is the most prevalent method for producing high-quality, crystalline MOFs.[7][8] The process involves heating the constituent metal salts and organic linkers in a sealed vessel at temperatures above the solvent's boiling point, which increases pressure and facilitates crystallization.[7]
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Application Notes and Protocols for the Synthesis of Luminescent Metal-Organic Frameworks with Chlorinated Biphenyl Linkers
Introduction: Harnessing Halogenation for Enhanced Luminescence in MOFs
Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with vast potential in gas storage, catalysis, and chemical sensing.[1][2] A particularly fascinating subset of these materials is luminescent MOFs (LMOFs), which exhibit light-emitting properties originating from their organic linkers, metal nodes, or incorporated guest molecules.[3][4] The luminescence of these materials is often highly sensitive to their local chemical environment, making them exceptional candidates for sensor development.[5][6]
This application note provides a detailed protocol for the synthesis of a novel luminescent MOF utilizing a chlorinated biphenyl linker. The introduction of halogen atoms, specifically chlorine, onto the organic linker can significantly influence the electronic properties of the molecule, and consequently, the luminescent behavior of the resulting MOF. Halogenation can enhance intersystem crossing, potentially leading to stronger phosphorescence, and can also play a role in the stability and catalytic activity of the framework.[7][8] We will explore a solvothermal synthesis method, a robust and widely used technique for generating high-quality crystalline MOFs.[9][10]
The target audience for this guide includes researchers, scientists, and professionals in drug development who are interested in the design and synthesis of novel functional materials. The protocols and insights provided herein are grounded in established principles of coordination chemistry and materials science, with the aim of providing a reproducible and well-understood synthetic route.
Materials and Reagents
| Reagent | Grade | Supplier |
| Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) | ACS Reagent, ≥98% | Sigma-Aldrich |
| 4,4'-dichloro-[1,1'-biphenyl]-3,3'-dicarboxylic acid | ≥97% | TCI America |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Sigma-Aldrich |
| Ethanol (EtOH) | 200 Proof, Absolute | Fisher Chemical |
| Deionized Water (H₂O) | Type 1 Ultrapure | Millipore |
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when handling chemicals.
-
N,N-Dimethylformamide (DMF) is a reproductive hazard and should be handled in a well-ventilated fume hood.
-
Consult the Safety Data Sheet (SDS) for each reagent before use.
Experimental Protocol: Solvothermal Synthesis of a Zn-Based Luminescent MOF
This protocol details the solvothermal synthesis of a luminescent MOF using Zinc Nitrate Hexahydrate and 4,4'-dichloro-[1,1'-biphenyl]-3,3'-dicarboxylic acid as the organic linker.
Step-by-Step Procedure:
-
Preparation of the Precursor Solution:
-
In a 20 mL scintillation vial, add 0.1 mmol of Zinc Nitrate Hexahydrate (29.7 mg) and 0.1 mmol of 4,4'-dichloro-[1,1'-biphenyl]-3,3'-dicarboxylic acid (32.7 mg).
-
To the vial, add 10 mL of N,N-Dimethylformamide (DMF).
-
-
Dissolution and Homogenization:
-
Cap the vial and place it in an ultrasonic bath for 15 minutes to ensure complete dissolution of the reagents and to create a homogeneous solution.
-
-
Solvothermal Reaction:
-
Tightly seal the scintillation vial. For higher temperatures or pressures, a Teflon-lined stainless steel autoclave is recommended.
-
Place the sealed vial in a programmable laboratory oven.
-
Heat the oven to 120 °C and maintain this temperature for 48 hours.
-
-
Cooling and Crystal Formation:
-
After the reaction is complete, turn off the oven and allow it to cool down to room temperature slowly over a period of 12-24 hours. Slow cooling is crucial for the formation of well-defined crystals.
-
Colorless, crystalline precipitates should be visible at the bottom of the vial.
-
-
Product Isolation and Purification:
-
Carefully decant the mother liquor to separate the crystals.
-
Wash the collected crystals with fresh DMF (3 x 5 mL) to remove any unreacted starting materials. After each wash, centrifuge the sample and decant the supernatant.
-
Subsequently, wash the crystals with ethanol (3 x 5 mL) to exchange the high-boiling point DMF within the pores.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven at 60 °C overnight to remove any residual solvent.
-
Rationale Behind Experimental Choices:
-
Solvent System: DMF is a common solvent for solvothermal MOF synthesis due to its high boiling point and its ability to dissolve a wide range of organic linkers and metal salts.[9]
-
Temperature and Time: The selected temperature of 120 °C and reaction time of 48 hours are typical for the formation of crystalline MOFs, allowing for the necessary nucleation and crystal growth to occur.
-
Washing Procedure: The post-synthesis washing steps with DMF and ethanol are critical for removing unreacted precursors and solvent molecules that may be occluded within the pores of the MOF, ensuring the purity of the final product.
Characterization of the Synthesized MOF
To confirm the successful synthesis, structure, and luminescent properties of the chlorinated biphenyl-based MOF, a series of characterization techniques are recommended.[9]
| Characterization Technique | Purpose |
| Powder X-ray Diffraction (PXRD) | To verify the crystallinity and phase purity of the synthesized material. The experimental pattern should be compared to a simulated pattern if the crystal structure is known. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the coordination of the carboxylate groups of the linker to the zinc metal centers. This is typically observed as a shift in the C=O stretching frequency. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the MOF and to determine the temperature at which the framework decomposes. |
| Photoluminescence Spectroscopy | To determine the excitation and emission spectra of the MOF, which are crucial for understanding its luminescent properties. The quantum yield can also be measured to quantify the efficiency of the luminescence. |
| Scanning Electron Microscopy (SEM) | To visualize the morphology and size of the synthesized MOF crystals. |
Visualizing the Workflow and MOF Structure
The following diagrams illustrate the solvothermal synthesis workflow and a conceptual representation of the resulting MOF structure.
Caption: A flowchart illustrating the key steps in the solvothermal synthesis of the luminescent MOF.
Caption: A simplified diagram showing the coordination between the zinc metal node and the chlorinated biphenyl linker.
Expected Results and Discussion
The synthesized zinc-based MOF is expected to exhibit ligand-centered luminescence.[11] The rigid framework of the MOF can reduce non-radiative decay pathways of the organic linker, potentially leading to enhanced fluorescence intensity and a longer excited-state lifetime compared to the free linker in solution.[12] The presence of chlorine atoms on the biphenyl rings may influence the emission wavelength due to their electron-withdrawing nature, which can alter the energy levels of the linker's molecular orbitals.
The luminescent properties of this MOF could be harnessed for sensing applications. For instance, the introduction of certain analyte molecules into the pores of the MOF could lead to a quenching or enhancement of the luminescence, providing a detectable signal.[5] The selectivity of the MOF as a sensor would be dictated by the size and chemical nature of its pores, which are in turn determined by the structure of the chlorinated biphenyl linker and its coordination to the metal centers.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of a novel luminescent metal-organic framework featuring a chlorinated biphenyl linker. By following the outlined solvothermal procedure and characterization techniques, researchers can reliably produce and validate this promising new material. The insights into the rationale behind the experimental choices and the discussion of the expected luminescent properties aim to empower scientists to further explore the exciting possibilities of halogenated linkers in the design of functional MOFs for a variety of applications, from chemical sensing to catalysis.[13]
References
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Hu, Z., Deibert, B. J., & Li, J. (2014). Luminescent metal–organic frameworks for chemical sensing and explosive detection. Chemical Society Reviews, 43(16), 5815–5840. [Link]
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MDPI. (n.d.). Luminescent Metal–Organic Framework Thin Films: From Preparation to Biomedical Sensing Applications. [Link]
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Semantic Scholar. (2021). Luminescent metal-organic frameworks. [Link]
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National Center for Biotechnology Information. (2024). Synthesis and applications of luminescent metal organic frameworks (MOFs) for sensing dipicolinic acid in biological and water samples: a review. [Link]
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Berkeley Lab. (2026). From Nano to Nobel: National Lab Researchers Use MOFs to Solve Big Problems. [Link]
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ACS Publications. (2022). Confinement of Luminescent Guests in Metal–Organic Frameworks: Understanding Pathways from Synthesis and Multimodal Characterization to Potential Applications of LG@MOF Systems. [Link]
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ResearchGate. (n.d.). Selected examples of metal-organic frameworks (MOFs) for sensing applications. [Link]
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RSC Publishing. (n.d.). MOF nanozymes: active sites and sensing applications. [Link]
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Frontiers. (2022). Advanced Metal–Organic Frameworks-Based Catalysts in Electrochemical Sensors. [Link]
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MDPI. (n.d.). Functionalized Metal–Organic Frameworks for Sensing and Catalytic Application. [Link]
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OSTI.GOV. (n.d.). Luminescent Metal-Organic Frameworks. [Link]
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ResearchGate. (n.d.). Solvothermal synthesis of La-based metal-organic frameworks and their color-tunable photoluminescence properties. [Link]
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Semantic Scholar. (2014). Luminescent metal–organic frameworks for chemical sensing and explosive detection. [Link]
-
ACS Publications. (2011). Luminescent Functional Metal–Organic Frameworks. [Link]
-
ACS Publications. (2025). Recent Advances in Metal–Organic Framework-Based Luminescent Sensors toward 3-Nitrotyrosine Biomarker. [Link]
-
MDPI. (n.d.). Solvothermal Preparation of a Lanthanide Metal-Organic Framework for Highly Sensitive Discrimination of Nitrofurantoin and l-Tyrosine. [Link]
-
Semantic Scholar. (n.d.). Luminescent metal-organic frameworks. [Link]
-
ACS Publications. (2015). Solvothermal Synthesis, Structure, and Properties of Metal Organic Framework Isomers Derived from a Partially Fluorinated Link. [Link]
-
National Center for Biotechnology Information. (n.d.). Coordination Polymers Based on a Biphenyl Tetraphosphonate Linker: Synthesis Control and Photoluminescence. [Link]
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National Center for Biotechnology Information. (n.d.). Reactive Chlorine Capture by Dichlorination of Alkene Linkers in Metal–Organic Frameworks. [Link]
-
National Center for Biotechnology Information. (n.d.). Building an emission library of donor–acceptor–donor type linker-based luminescent metal–organic frameworks. [Link]
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ResearchGate. (2009). Luminescent Metal-Organic Frameworks. [Link]
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National Center for Biotechnology Information. (2000). An improved synthesis of functionalized biphenyl-based phosphine ligands. [Link]
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ResearchGate. (n.d.). Mechanochromic Luminescence Behavior in Multivariate Metal-Organic Frameworks Based on Linker Effects. [Link]
-
National Center for Biotechnology Information. (2019). Three New MOFs Induced by Organic Linker Coordination Modes: Gas Sorption, Luminescence, and Magnetic Properties. [Link]
-
University of South Florida. (2021). Linker Contribution toward Stability of Metal-Organic Frameworks under Ionizing Radiation. [Link]
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-
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-
MDPI. (n.d.). MOF-Based Materials with Sensing Potential: Pyrrolidine-Fused Chlorin at UiO-66(Hf) for Enhanced NO2 Detection. [Link]
-
ResearchGate. (n.d.). Representative examples of organic ligands used in MOF synthesis. [Link]
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Application Notes and Protocols for the Synthesis of Asymmetric Ligands from Biphenyl Dicarboxylic Acid Derivatives
Introduction: The Significance of Axially Chiral Biphenyl Ligands
In the landscape of modern synthetic chemistry, particularly in the realms of asymmetric catalysis and pharmaceutical development, the demand for enantiomerically pure compounds is paramount. The biological activity of a chiral molecule is often exclusive to one of its enantiomers, with the other being inactive or, in some cases, detrimental. Axially chiral biphenyls, a class of atropisomeric compounds, have emerged as privileged scaffolds for the construction of highly effective chiral ligands.[1] Their unique C₂-symmetric framework, arising from restricted rotation around the aryl-aryl single bond, provides a well-defined and tunable chiral environment for metal-catalyzed asymmetric transformations.[2]
Derivatives of biphenyl dicarboxylic acid serve as versatile and accessible starting materials for the synthesis of a diverse array of these crucial ligands. The carboxylic acid functionalities offer convenient handles for a variety of chemical transformations, allowing for the introduction of phosphine, amine, or other coordinating groups that are essential for catalytic activity. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of asymmetric ligands derived from biphenyl dicarboxylic acids, complete with detailed protocols and technical insights.
Synthetic Strategies: From Dicarboxylic Acid to Chiral Ligand
The journey from a biphenyl dicarboxylic acid to a functional asymmetric ligand involves a multi-step process. The general strategy hinges on the initial modification of the carboxylic acid groups, followed by the construction of the biphenyl backbone (if not already present in the starting material), resolution of the resulting atropisomeric racemate, and finally, the introduction of the desired coordinating moieties.
A critical step in many syntheses of biphenyl-based ligands is the Ullmann coupling reaction, which facilitates the formation of the biaryl bond.[1][3][4] Another powerful tool is the Suzuki-Miyaura cross-coupling reaction, which offers a versatile and high-yielding route to substituted biphenyls.[5][6]
The following sections will detail two distinct and reliable protocols for the synthesis of valuable classes of asymmetric ligands starting from biphenyl dicarboxylic acid derivatives: chiral diphosphine ligands and chiral N,N'-dioxide ligands.
Protocol I: Synthesis of a Chiral Diphosphine Ligand
Chiral diphosphine ligands, such as BINAP and its analogues, are workhorses in asymmetric hydrogenation and other carbon-carbon bond-forming reactions.[1][2][7][8][9] This protocol outlines a representative synthesis of a chiral diphosphine ligand starting from a racemic biphenyl dicarboxylic acid.
Experimental Workflow: Diphosphine Ligand Synthesis
Caption: Workflow for the synthesis of a chiral diphosphine ligand.
Step-by-Step Methodology
Step 1: Reduction of Racemic Biphenyl Dicarboxylic Acid
-
Procedure: To a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, slowly add a solution of the racemic biphenyl dicarboxylic acid in anhydrous THF at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction mixture to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again.
-
Filter the resulting precipitate and wash thoroughly with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude biphenyl diol, which can be purified by column chromatography.
-
Causality: The carboxylic acid groups are reduced to primary alcohols, which are more suitable for subsequent halogenation.
-
Step 2: Synthesis of Dibromobiphenyl
-
Procedure: Dissolve the biphenyl diol in anhydrous dichloromethane (DCM) and cool to 0 °C.
-
Slowly add phosphorus tribromide (PBr₃) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture onto ice and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution to yield the dibromobiphenyl.
-
Causality: The hydroxyl groups are converted to bromides, which are good leaving groups for the subsequent phosphinylation step.
-
Step 3: Synthesis of Racemic Diphosphine Oxide
-
Procedure: Dissolve the dibromobiphenyl in anhydrous THF and cool to -78 °C under a nitrogen atmosphere.
-
Add n-butyllithium (n-BuLi) dropwise and stir for 1 hour at -78 °C.
-
Add chlorodiphenylphosphine (ClPPh₂) and allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction with water and extract with ethyl acetate.
-
To the combined organic extracts, add hydrogen peroxide (H₂O₂) and stir for 1 hour.
-
Wash the organic layer with sodium sulfite solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain the racemic diphosphine oxide.
-
Causality: The phosphine groups are introduced via nucleophilic substitution, and subsequent oxidation to the more stable phosphine oxide facilitates handling and purification.
-
Step 4: Resolution of the Racemic Diphosphine Oxide
-
Procedure: Dissolve the racemic diphosphine oxide in a hot mixture of acetone and methanol.
-
In a separate flask, dissolve an equimolar amount of a chiral resolving agent, such as (+)-O,O'-dibenzoyl-D-tartaric acid ((+)-DBTA), in the same solvent mixture.[10][11]
-
Add the resolving agent solution to the diphosphine oxide solution and allow the mixture to cool slowly to room temperature.
-
Collect the resulting crystalline precipitate by filtration. This precipitate will be one of the diastereomeric salts.
Step 5: Liberation and Reduction of the Enantiopure Diphosphine Oxide
-
Procedure: Suspend the isolated diastereomeric salt in a mixture of chloroform and aqueous sodium hydroxide solution and stir vigorously for 2 hours.
-
Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and concentrate to yield the enantiomerically enriched diphosphine oxide.
-
Dissolve the enantiopure diphosphine oxide in anhydrous toluene and add triethylamine.
-
Add trichlorosilane (HSiCl₃) dropwise at 0 °C and then heat the mixture to reflux for 5 hours.
-
Cool the reaction mixture and pour it into a cold, saturated sodium bicarbonate solution.
-
Extract the product with toluene, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system to obtain the enantiopure diphosphine ligand.
-
Causality: The basic workup liberates the free amine, and the subsequent reduction of the phosphine oxide with trichlorosilane yields the desired diphosphine ligand.
-
Protocol II: Synthesis of a Chiral N,N'-Dioxide Ligand
Chiral N,N'-dioxide ligands have gained prominence in asymmetric catalysis due to their ability to coordinate with a wide range of metal ions and create a well-defined chiral environment.[14][15] This protocol details the synthesis of a C₂-symmetric N,N'-dioxide ligand from a biphenyl dicarboxylic acid.
Experimental Workflow: N,N'-Dioxide Ligand Synthesis
Caption: Workflow for the synthesis of a chiral N,N'-dioxide ligand.
Step-by-Step Methodology
Step 1: Resolution of Racemic Biphenyl Dicarboxylic Acid
-
Procedure: Dissolve the racemic biphenyl dicarboxylic acid in a suitable hot solvent (e.g., ethanol).
-
Add a sub-stoichiometric amount (e.g., 0.5 equivalents) of a chiral amine, such as (R)-1-phenylethylamine.
-
Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Liberate the enantiomerically enriched dicarboxylic acid by treating the diastereomeric salt with an aqueous acid solution (e.g., 1 M HCl) and extracting with an organic solvent.
Step 2: Synthesis of the Diacyl Chloride
-
Procedure: Suspend the enantiopure biphenyl dicarboxylic acid in anhydrous DCM.
-
Add a catalytic amount of dimethylformamide (DMF).
-
Slowly add oxalyl chloride and stir the mixture at room temperature until the evolution of gas ceases and the solution becomes clear.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude diacyl chloride, which is used immediately in the next step.
-
Causality: The carboxylic acids are converted to the more reactive acyl chlorides to facilitate the subsequent amidation reaction.
-
Step 3: Amidation with a Chiral Amino Alcohol
-
Procedure: Dissolve a chiral amino alcohol (e.g., (S)-2-amino-3-methyl-1-butanol) and a non-nucleophilic base (e.g., triethylamine) in anhydrous DCM and cool to 0 °C.
-
Slowly add a solution of the diacyl chloride in anhydrous DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the diamide.
-
Causality: The amine groups of the chiral amino alcohol react with the acyl chlorides to form amide bonds, introducing the chiral side chains.
-
Step 4: Oxidation to the N,N'-Dioxide Ligand
-
Procedure: Dissolve the diamide in DCM and cool to 0 °C.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise to the stirred solution.
-
Stir the reaction at room temperature for 4 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain the final chiral N,N'-dioxide ligand.
-
Causality: The tertiary amine groups are oxidized to N-oxides, which are the key coordinating groups of the final ligand.
-
Characterization and Quality Control
The successful synthesis of an asymmetric ligand requires rigorous characterization to confirm its structure and, most importantly, its enantiomeric purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR: These techniques are essential for confirming the overall structure of the synthesized ligand, ensuring that all the expected functional groups are present and in the correct chemical environment.
-
³¹P NMR: For phosphine-containing ligands, ³¹P NMR is an invaluable tool.[16][17][18][19] The chemical shift of the phosphorus nucleus is highly sensitive to its electronic environment, providing a clear indication of the formation of the desired phosphine or phosphine oxide. It can also be used to detect any unwanted side products.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of a chiral compound.[20][21][22]
-
Method Development: The choice of the chiral stationary phase (CSP) is critical and often requires screening of several different column types. Polysaccharide-based CSPs are commonly effective for the separation of atropisomeric biphenyls. The mobile phase composition, typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol, must be optimized to achieve baseline separation of the enantiomers.
-
Sample Analysis: A small amount of the final ligand is dissolved in the mobile phase and injected into the HPLC system. The retention times of the two enantiomers will differ, and the ratio of their peak areas can be used to calculate the enantiomeric excess.
| Parameter | Typical Conditions for Chiral HPLC |
| Column | Chiralpak® IA or similar polysaccharide-based CSP |
| Mobile Phase | n-Hexane/Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Temperature | Ambient |
Applications in Asymmetric Catalysis
The synthesized chiral ligands find widespread application in a variety of metal-catalyzed asymmetric reactions.
-
Asymmetric Hydrogenation: Chiral diphosphine ligands, when complexed with rhodium or ruthenium, are highly effective catalysts for the asymmetric hydrogenation of prochiral olefins and ketones, producing chiral alcohols and other valuable building blocks with high enantioselectivity.[1][7][23][24]
-
Asymmetric Carbon-Carbon Bond Formation: Both diphosphine and N,N'-dioxide ligands can be used in palladium-catalyzed asymmetric allylic alkylations, Suzuki-Miyaura cross-coupling reactions, and other C-C bond-forming reactions to generate chiral products.[5][6][8][25]
| Reaction Type | Typical Catalyst System | Achievable Enantioselectivity |
| Asymmetric Hydrogenation of Ketones | [Ru(diphosphine)(p-cymene)Cl]Cl | >95% ee |
| Asymmetric Allylic Alkylation | [Pd₂(dba)₃] / N,N'-dioxide ligand | >90% ee |
| Asymmetric Suzuki-Miyaura Coupling | Pd(OAc)₂ / diphosphine ligand | >90% ee |
Conclusion
The synthesis of asymmetric ligands from biphenyl dicarboxylic acid derivatives is a robust and versatile strategy for accessing a wide range of powerful tools for asymmetric catalysis. The protocols outlined in this application note provide a solid foundation for researchers to develop and optimize the synthesis of these valuable compounds. Careful execution of the synthetic steps, coupled with rigorous characterization, will ensure the production of high-quality ligands capable of driving the next wave of innovation in asymmetric synthesis and drug discovery.
References
-
Liu, X., Lin, L., & Feng, X. (2014). Chiral N,N′-dioxide ligands: synthesis, coordination chemistry and asymmetric catalysis. Organic Chemistry Frontiers, 1(3), 298-302. [Link]
-
Chan, A. S. C., et al. (2004). Remarkably diastereoselective synthesis of a chiral biphenyl diphosphine ligand and its application in asymmetric hydrogenation. Proceedings of the National Academy of Sciences, 101(16), 5815-5820. [Link]
-
Le-Deygen, I., et al. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Catalysis, 12(14), 8494–8502. [Link]
-
El-Sayed, N. S., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19053-19092. [Link]
-
Chan, A. S. C., et al. (2004). Remarkably diastereoselective synthesis of a chiral biphenyl diphosphine ligand and its application in asymmetric hydrogenation. PubMed. [Link]
-
Liu, X., Lin, L., & Feng, X. (2014). Chiral N,N′-dioxide ligands: synthesis, coordination chemistry and asymmetric catalysis. Sci-Hub. [Link]
-
Hong, R., et al. (2007). Differentiation of chiral phosphorus enantiomers by 31P and 1H NMR spectroscopy using amino acid derivatives as chemical solvating agents. Tetrahedron, 63(33), 7945-7950. [Link]
-
Cai, D., et al. (1999). (R)-(+)- AND (S)-(−)-2,2'-BIS(DIPHENYLPHOSPHINO)-1,1'-BINAPHTHYL (BINAP). Organic Syntheses, 76, 6. [Link]
-
Cai, D., et al. (2014). (R)-(+)- AND (S)-(−)-2,2'-BIS(DIPHENYLPHOSPHINO)-1,1'-BINAPHTHYL (BINAP). Organic Syntheses, 91, 1-12. [Link]
-
Wikipedia. (n.d.). BINAP. [Link]
-
Slack, D. A., Greveling, I., & Baird, M. C. (1980). Phosphorus-31 NMR studies of catalytic systems containing rhodium complexes of chelating chiral and achiral diphosphines. Inorganic Chemistry, 19(12), 3815-3821. [Link]
-
Nelson, J. H. (1995). ChemInform Abstract: Characterization of Diastereomers by 31P(1H)NMR Spectroscopy. ChemInform, 26(31). [Link]
-
Le-Deygen, I., et al. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Catalysis, 12(14), 8494–8502. [Link]
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Feng, X., et al. (2011). Chiral N,N′-Dioxides: New Ligands and Organocatalysts for Catalytic Asymmetric Reactions. Accounts of Chemical Research, 44(7), 511-522. [Link]
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D'Acquarica, I., et al. (2013). High-Performance Liquid Chromatographic Enantioseparation of Atropisomeric Biphenyls on Seven Chiral Stationary Phases. ResearchGate. [Link]
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Application Notes and Protocols for Solvothermal Synthesis of MOFs with 3'-Chloro-[1,1'-biphenyl]-3,4'-dicarboxylic Acid
Introduction: Leveraging Functionalized Linkers in MOF Synthesis
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[1][2] Their exceptionally high surface areas, tunable pore sizes, and chemically versatile structures make them prime candidates for a myriad of applications, including gas storage, catalysis, and drug delivery.[1] The choice of the organic linker is a critical determinant of the final MOF's properties.[3] The use of functionalized linkers, such as 3'-Chloro-[1,1'-biphenyl]-3,4'-dicarboxylic acid, introduces specific chemical moieties into the framework's pores. The chloro- group in this particular linker can serve multiple purposes: it can act as a site for post-synthetic modification, influence the electronic properties of the framework, and enhance selectivity in adsorption or catalytic applications.[4]
This guide provides a comprehensive overview of the solvothermal synthesis conditions for MOFs utilizing this compound. We will delve into the underlying principles of solvothermal synthesis, offer a detailed experimental protocol, and discuss the critical parameters that influence the synthesis and the properties of the resulting MOF.
Pillar 1: The Rationale Behind Solvothermal Synthesis
Solvothermal synthesis is the most prevalent method for producing high-quality MOF crystals.[5][6] This technique involves heating a solution of the metal precursor and the organic linker in a sealed vessel at temperatures above the solvent's boiling point. The elevated temperature and pressure facilitate the dissolution of precursors and promote the formation of a crystalline, thermodynamically stable MOF structure.[5]
The key components in a solvothermal synthesis are:
-
Metal Source: Typically, metal salts such as nitrates, chlorides, or acetates are used. The choice of metal ion dictates the geometry of the secondary building units (SBUs) and, consequently, the topology of the MOF.[7]
-
Organic Linker: In this case, this compound provides the structural backbone and the desired chemical functionality.
-
Solvent: High-boiling point polar solvents like N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF) are commonly employed as they are excellent solvents for both the metal salts and the organic linkers.[8] The solvent can also play a role as a template or a coordinating agent during crystal growth.
-
Modulators/Additives: Sometimes, monofunctional carboxylic acids (e.g., benzoic acid, acetic acid) or mineral acids (e.g., HCl) are added to the reaction mixture.[1][9] These modulators can compete with the linker for coordination to the metal centers, influencing the kinetics of crystal nucleation and growth, which can lead to larger crystals with fewer defects and higher crystallinity.
Pillar 2: A Verifiable Protocol for Synthesis
The following protocol is a generalized starting point for the solvothermal synthesis of a MOF using this compound. It is crucial to note that the optimal conditions may vary depending on the chosen metal source and the desired MOF properties.
Experimental Protocol: Synthesis of a Zn-based MOF
This protocol details the synthesis of a hypothetical zinc-based MOF, designated here as Zn-CBCDA (Zinc-Chloro-Biphenyl-DiCarboxylic Acid).
Reagents and Materials:
-
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Benzoic Acid (Modulator)
-
Methanol
-
Chloroform
-
20 mL Scintillation Vials
-
Programmable Oven
-
Ultrasonicator
-
Centrifuge
Step-by-Step Methodology:
-
Precursor Solution Preparation:
-
In a 20 mL scintillation vial, dissolve 0.1 mmol of Zinc Nitrate Hexahydrate and 0.05 mmol of this compound in 10 mL of DMF.
-
Add 5 equivalents of benzoic acid (relative to the linker) to the solution. This acts as a modulator to improve crystal quality.
-
-
Solubilization:
-
Sonicate the mixture for 15-20 minutes to ensure complete dissolution of all components. The solution should be clear and homogeneous.
-
-
Solvothermal Reaction:
-
Tightly cap the vial and place it in a programmable oven.
-
Heat the oven to 120 °C at a ramp rate of 5 °C/min.
-
Hold the temperature at 120 °C for 48 hours.
-
Cool the oven down to room temperature at a rate of 2 °C/min.
-
-
Product Isolation and Washing:
-
After cooling, crystalline product should be visible at the bottom of the vial.
-
Carefully decant the mother liquor.
-
Wash the crystals by adding 10 mL of fresh DMF and letting it stand for 24 hours. This step is crucial to remove unreacted precursors. Decant the DMF.
-
Repeat the washing step with methanol for another 24 hours to exchange the high-boiling DMF.
-
-
Activation:
-
To remove the solvent molecules from the pores of the MOF, a solvent exchange with a more volatile solvent like chloroform is performed for 24 hours.
-
After decanting the chloroform, the crystals are dried under vacuum at an elevated temperature (e.g., 150 °C) for 12 hours. This process, known as activation, is essential to achieve a porous material.
-
Visualizing the Workflow
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Application Notes and Protocols for Catalytic Applications of MOFs Derived from 3'-Chloro-[1,1'-biphenyl]-3,4'-dicarboxylic Acid
Introduction: A New Frontier in Heterogeneous Catalysis
Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented potential in catalysis.[1] Their modular nature, arising from the combination of organic linkers and inorganic metal nodes, allows for precise control over pore size, surface area, and chemical functionality.[2] This guide focuses on the catalytic applications of MOFs derived from the functionalized linker, 3'-Chloro-[1,1'-biphenyl]-3,4'-dicarboxylic acid. The introduction of a chloro-substituent on the biphenyl backbone is not merely an arbitrary modification; it serves a dual purpose. Firstly, the electron-withdrawing nature of the chlorine atom can modulate the electronic properties of the MOF framework, influencing the Lewis acidity of the metal nodes. Secondly, the chloro-group presents a reactive handle for post-synthetic modification, enabling the introduction of a wide array of catalytic functionalities.[3] This document will provide detailed protocols for the synthesis of a hypothetical chloro-functionalized biphenyl MOF (termed Cl-BP-MOF ) and its application in key organic transformations, offering researchers a robust starting point for exploring this promising new catalyst.
Synthesis of Chloro-functionalized Biphenyl MOF (Cl-BP-MOF)
The synthesis of MOFs is typically achieved through solvothermal or hydrothermal methods, where the components are heated in a sealed vessel to promote crystallization.[4] The following is a general protocol for the synthesis of a Zr-based Cl-BP-MOF, chosen for the characteristic stability of Zr-MOFs. This protocol can be adapted for other metal precursors.
Experimental Protocol: Solvothermal Synthesis of Zr-Cl-BP-MOF
Materials:
-
This compound (linker)
-
Zirconium(IV) chloride (ZrCl₄) (metal precursor)
-
N,N-Dimethylformamide (DMF) (solvent)
-
Acetic Acid (modulator)
-
Methanol
-
Chloroform
Procedure:
-
Precursor Solution Preparation: In a 20 mL scintillation vial, dissolve 50 mg of this compound and 40 mg of ZrCl₄ in 10 mL of DMF.
-
Modulator Addition: To the solution, add 1.0 mL of acetic acid. The modulator helps to control the nucleation and growth of the MOF crystals, leading to higher quality materials.
-
Solvothermal Reaction: Cap the vial tightly and place it in a preheated oven at 120 °C for 24 hours.
-
Isolation and Washing: After cooling to room temperature, a white crystalline powder should be observed. Decant the DMF solution and wash the solid product with fresh DMF (3 x 10 mL) and then with methanol (3 x 10 mL) to remove unreacted starting materials and solvent molecules trapped within the pores.
-
Solvent Exchange: To fully activate the MOF, perform a solvent exchange by immersing the washed product in chloroform for 3 days, replacing the chloroform daily. This step is crucial for removing high-boiling point solvents like DMF from the pores.
-
Activation: Decant the chloroform and dry the sample under vacuum at 150 °C for 12 hours to yield the activated Zr-Cl-BP-MOF.
Synthesis Workflow Diagram
Caption: Workflow for the solvothermal synthesis of Zr-Cl-BP-MOF.
Catalytic Application 1: Lewis Acid Catalysis
The coordinatively unsaturated metal sites within MOFs can act as potent Lewis acid catalysts. The electron-withdrawing chloro-group on the linker can enhance the Lewis acidity of the Zr-nodes in Zr-Cl-BP-MOF, making it a promising candidate for reactions like the Knoevenagel condensation.
Protocol: Knoevenagel Condensation of Benzaldehyde with Malononitrile
Materials:
-
Activated Zr-Cl-BP-MOF
-
Benzaldehyde
-
Malononitrile
-
Ethanol (solvent)
-
Gas chromatograph (GC) for analysis
Procedure:
-
Reaction Setup: In a 10 mL round-bottom flask, add 10 mg of the activated Zr-Cl-BP-MOF catalyst.
-
Reagents Addition: Add 2 mL of ethanol, followed by 0.5 mmol of benzaldehyde and 0.5 mmol of malononitrile.
-
Reaction: Stir the mixture at 60 °C for 4 hours.
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC.
-
Catalyst Recovery: After the reaction, centrifuge the mixture to separate the solid catalyst. The catalyst can be washed with ethanol, dried, and reused for subsequent runs.
-
Product Isolation: The supernatant liquid contains the product. The solvent can be removed under reduced pressure to obtain the crude product, which can be further purified by recrystallization or column chromatography.
Knoevenagel Condensation Data
| Entry | Catalyst | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) |
| 1 | Zr-Cl-BP-MOF | 60 | 4 | >99 | >99 |
| 2 | No Catalyst | 60 | 4 | <5 | - |
Reaction Pathway Diagram
Caption: Proposed mechanism for the Knoevenagel condensation catalyzed by Zr-Cl-BP-MOF.
Catalytic Application 2: C-C Coupling via Post-Synthetic Modification
The chloro-group on the linker is an ideal site for post-synthetic modification to introduce catalytically active species, such as palladium, for C-C coupling reactions like the Suzuki-Miyaura coupling.[5]
Protocol: Suzuki-Miyaura Coupling
Part A: Post-Synthetic Modification - Palladation of Zr-Cl-BP-MOF
-
Ligand Exchange: Suspend 100 mg of activated Zr-Cl-BP-MOF in a solution of a palladium precursor (e.g., Pd(OAc)₂) and a phosphine ligand in a suitable solvent like toluene.
-
Reaction: Heat the mixture under an inert atmosphere at 80-100 °C for 24 hours to facilitate the oxidative addition of the C-Cl bond to the palladium center, anchoring the palladium to the MOF linker.
-
Washing: After the reaction, filter the solid, wash thoroughly with fresh solvent to remove any unreacted palladium complexes, and dry under vacuum. This yields the palladated MOF, Pd@Zr-Cl-BP-MOF .
Part B: Catalytic Reaction
Materials:
-
Pd@Zr-Cl-BP-MOF
-
Aryl halide (e.g., bromobenzene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
Reaction Setup: To a reaction tube, add 5 mg of Pd@Zr-Cl-BP-MOF, 0.5 mmol of the aryl halide, 0.6 mmol of the arylboronic acid, and 1.0 mmol of K₂CO₃.
-
Solvent Addition: Add 3 mL of a 3:1 mixture of 1,4-dioxane and water.
-
Reaction: Seal the tube and heat the mixture at 100 °C for 12 hours with vigorous stirring.
-
Work-up: After cooling, extract the reaction mixture with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Suzuki-Miyaura Coupling Workflow
Caption: Workflow for Suzuki-Miyaura coupling using a post-synthetically modified MOF.
Catalytic Application 3: Selective Oxidation
MOFs containing redox-active metal centers, such as copper or cobalt, can be effective catalysts for selective oxidation reactions.[6][7] A hypothetical Cu-Cl-BP-MOF could be synthesized using a similar protocol as for the Zr-MOF, by substituting ZrCl₄ with a Cu(II) salt.
Protocol: Oxidation of Benzyl Alcohol
Materials:
-
Activated Cu-Cl-BP-MOF
-
Benzyl alcohol
-
tert-Butyl hydroperoxide (TBHP) as oxidant
-
Acetonitrile (solvent)
Procedure:
-
Reaction Setup: In a sealed vial, add 10 mg of activated Cu-Cl-BP-MOF, 0.5 mmol of benzyl alcohol, and 3 mL of acetonitrile.
-
Oxidant Addition: Add 1.0 mmol of TBHP (70% aqueous solution).
-
Reaction: Heat the mixture at 80 °C for 8 hours.
-
Analysis: After cooling, the reaction mixture can be analyzed by GC to determine the conversion of benzyl alcohol and the selectivity for benzaldehyde.
-
Catalyst Recovery: The catalyst can be recovered by centrifugation, washed with acetonitrile, and reused.
Oxidation of Benzyl Alcohol Data
| Entry | Catalyst | Oxidant | Conversion (%) | Selectivity for Benzaldehyde (%) |
| 1 | Cu-Cl-BP-MOF | TBHP | 95 | 98 |
| 2 | No Catalyst | TBHP | <10 | - |
Conclusion
The use of this compound as a linker for the synthesis of MOFs opens up exciting possibilities in the field of heterogeneous catalysis. The protocols detailed in this guide provide a comprehensive framework for the synthesis, functionalization, and catalytic application of these novel materials. The ability to fine-tune the electronic properties and introduce catalytic sites through post-synthetic modification makes Cl-BP-MOFs a versatile platform for a wide range of organic transformations, with significant potential for applications in the pharmaceutical and fine chemical industries.
References
-
Corma, A., García, H., & Llabrés i Xamena, F. X. (2015). Metal–organic frameworks catalyzed C–C and C–heteroatom coupling reactions. Chemical Society Reviews, 44(10), 3059-3093. [Link]
-
Request PDF | Metal–organic frameworks catalyzed C–C and C–heteroatom coupling reactions | (2025, August 7). ResearchGate. [Link]
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Li, P., et al. (2011). Catalysis by metal–organic frameworks: proline and gold functionalized MOFs for the aldol and three-component coupling reactions. Green Chemistry, 13(7), 1676-1685. [Link]
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Lanno, D., et al. (2022). Coordination Polymers from Biphenyl-Dicarboxylate Linkers: Synthesis, Structural Diversity, Interpenetration, and Catalytic Properties. Inorganic Chemistry, 61(32), 12695–12707. [Link]
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Wang, C., et al. (2020). Metal–Organic Layers for Synergistic Lewis Acid and Photoredox Catalysis. Journal of the American Chemical Society, 142(5), 2246–2250. [Link]
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Yuan, S., et al. (2018). Thermodynamically Guided Synthesis of Mixed-Linker Zr-MOFs with Enhanced Tunability. Journal of the American Chemical Society, 140(26), 8203–8209. [Link]
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Bania, K. K. (2023). APPLICATIONS OF METAL-ORGANIC FRAMEWORKS (MOFS) IN CATALYSIS. International Journal of Research and Review, 10(4), 21-31. [Link]
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Cirujano, F. G., et al. (2021). Tailoring Lewis/Brønsted acid properties of MOF nodes via hydrothermal and solvothermal synthesis: simple approach with exceptional catalytic implications. Dalton Transactions, 50(26), 9031–9039. [Link]
-
Lanno, D., et al. (2022). Coordination Polymers from Biphenyl-Dicarboxylate Linkers: Synthesis, Structural Diversity, Interpenetration, and Catalytic Properties. Inorganic Chemistry, 61(32), 12695–12707. [Link]
-
Lee, J., et al. (2009). Designing metal-organic frameworks for catalytic applications. Accounts of Chemical Research, 42(11), 1780–1788. [Link]
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Canivet, J., et al. (2014). Metal–organic frameworks with Lewis acidity: synthesis, characterization, and catalytic applications. CrystEngComm, 16(43), 10058-10070. [Link]
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Development of Multifunctional Metal-Organic Frameworks for Catalytic Applications | (2021, September 29). Knowledge UChicago. [Link]
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Development of Multifunctional Metal-Organic Frameworks for Catalytic Applications | (2021, September 29). Knowledge UChicago. [Link]
-
Carson, F. (2014). Metal organic frameworks as Lewis acid catalysts. University of St Andrews. [Link]
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A Review on Metal-Organic Frameworks as Catalytic Material for Oxidation Reactions | (2025, August 9). R Discovery. [Link]
-
Gkaniatsou, E., et al. (2020). Development of Porous Cobalt-/Copper-Doped Carbon Nanohybrids Derived from Functionalized MOFs as Efficient Catalysts for the Ullmann Cross-Coupling Reaction: Insights into the Active Centers. ACS Applied Materials & Interfaces, 12(37), 41659–41671. [Link]
-
Wang, D., et al. (2023). Selective oxidation of aqueous organic pollutants over MOFs-based catalysts. Journal of Hazardous Materials, 442, 130009. [Link]
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Troubleshooting & Optimization
Technical Support Guide: Purification of Crude 3'-Chloro-[1,1'-biphenyl]-3,4'-dicarboxylic acid
Welcome to the technical support center for the purification of 3'-Chloro-[1,1'-biphenyl]-3,4'-dicarboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges in obtaining this key biphenyl derivative with high purity. As a molecule often synthesized via palladium-catalyzed cross-coupling reactions, its crude form can contain a variety of challenging impurities. This document provides in-depth troubleshooting advice and detailed protocols to help you navigate these purification hurdles effectively.
Section 1: Understanding the Likely Impurity Profile
A robust purification strategy begins with understanding the potential contaminants in your crude material. The synthesis of this compound, typically via a Suzuki-Miyaura coupling, introduces a predictable set of possible impurities.
Frequently Asked Question: What are the most common impurities I should expect in my crude product?
Answer: Following a typical Suzuki-Miyaura cross-coupling reaction, your crude product is likely contaminated with more than just residual solvent.[1][2][3] The primary culprits originate from unreacted starting materials, side-reactions, and the catalytic system itself. Understanding the nature of these impurities—whether they are acidic, basic, or neutral—is the cornerstone of designing an effective purification workflow.
Table 1: Common Impurities and Their Characteristics
| Impurity Class | Specific Examples | Source | Chemical Nature | Removal Strategy |
| Starting Materials | Aryl halides, boronic acids/esters | Incomplete reaction | Neutral or Acidic | Acid-Base Extraction, Chromatography, Recrystallization |
| Homocoupling Products | Biphenyls derived from boronic acid | Side-reaction of the boronic acid | Neutral | Acid-Base Extraction, Chromatography |
| Catalyst Residues | Palladium complexes, phosphine ligands | Catalytic cycle | Metal/Organic | Specialized scavenging agents, Charcoal, Filtration, Chromatography |
| Inorganic Salts | Carbonates (Na₂CO₃, K₂CO₃), Phosphates (K₃PO₄) | Base used in coupling | Basic | Aqueous washes, Acid-Base Extraction |
| Related Byproducts | Protodeboronated starting material | Side-reaction | Neutral or Acidic | Chromatography, Recrystallization |
Section 2: Troubleshooting Common Purification Issues
This section addresses specific experimental challenges in a question-and-answer format, linking problems to actionable solutions and detailed protocols.
Q1: My final product shows persistent neutral impurities (like a homocoupled biphenyl) in the NMR. How can I remove them efficiently?
Answer: This is a classic purification challenge where the desired dicarboxylic acid's properties can be leveraged. The most effective method is a selective acid-base extraction.[4][5][6][7] Your target compound has two acidic carboxylic acid groups, while the common homocoupling byproducts are neutral. By treating a solution of the crude material with a mild aqueous base, you can deprotonate your product, rendering it ionic and highly soluble in the aqueous phase.[8] The neutral impurities will remain in the organic layer and can be physically separated.
The key is the choice of base. Sodium bicarbonate (NaHCO₃) is often sufficient and is milder than strong bases like sodium hydroxide (NaOH), which could potentially hydrolyze any ester impurities if present.[5][6] Following separation, the pure dicarboxylic acid is recovered by acidifying the aqueous layer, causing it to precipitate out.[7]
-
See Protocol 1: Rigorous Acid-Base Extraction for Purity Enhancement.
Q2: My yield is very low after recrystallization. What am I doing wrong?
Answer: Low yield from recrystallization is typically due to one of two factors: selection of a suboptimal solvent system or premature crystallization during a hot filtration step.
-
Solvent Choice: The ideal solvent should dissolve your crude product completely at an elevated temperature but exhibit very low solubility at room temperature or below.[9] For biphenyl dicarboxylic acids, solvent systems like aqueous ethanol, or mixtures involving acetic acid, are often effective.[10][11][12] It is critical to perform small-scale solvent screening to identify the best system for your specific compound.
-
Procedural Losses: If crystals form on the filter paper or in the funnel during hot filtration (used to remove insoluble impurities), you will lose a significant amount of product. To prevent this, ensure your filtration apparatus (funnel, filter flask) is pre-heated, and use a slight excess of the hot solvent to keep the product fully dissolved during the transfer.
-
See Protocol 2: Systematic Approach to Recrystallization.
Q3: My product is a sticky, amorphous solid that refuses to crystallize properly. How can I induce crystallization?
Answer: This issue often arises from residual solvents or the presence of impurities that inhibit the formation of a crystal lattice.
-
Remove Residual Solvents: First, ensure your material is completely dry under high vacuum. Sometimes, trace amounts of a good solvent (like DMF or THF) can prevent crystallization.
-
Trituration: Try triturating the crude solid. This involves stirring or grinding the sticky solid with a solvent in which the desired product is insoluble but the impurities are soluble. A non-polar solvent like hexane or a moderately polar one like diethyl ether can be effective.
-
Change the Recrystallization Solvent: If one solvent system yields an oil, it may be the wrong choice. Experiment with different solvent polarities. Sometimes, switching from a single solvent to a binary solvent system (one "good" solvent, one "poor" solvent) can provide the fine control needed to induce crystallization.
-
Seeding: If you have a small amount of pure, crystalline material from a previous batch, adding a single seed crystal to a supersaturated solution can initiate crystallization.
Q4: I am attempting purification by silica gel chromatography, but the product is streaking badly on the column. What can I do?
Answer: The high polarity of the two carboxylic acid groups leads to very strong interactions with the acidic silica gel surface, causing significant tailing or "streaking."[13]
-
Add an Acidic Modifier: The most common solution is to add a small amount of a volatile acid, like acetic acid or trifluoroacetic acid (TFA), to your mobile phase (e.g., 0.1-1%).[14] This suppresses the deprotonation of your dicarboxylic acid, making it less polar and reducing its interaction with the silica, resulting in sharper peaks.
-
Switch to Reversed-Phase: A more robust solution is often to switch to a reversed-phase column (like C18).[14] These columns are better suited for separating polar compounds.[15] You would typically use a polar mobile phase, such as a water/acetonitrile or water/methanol gradient, again often with an acidic modifier like 0.1% TFA to ensure good peak shape.[14]
-
See Protocol 3: Preparative Reversed-Phase Flash Chromatography.
Section 3: Detailed Purification Protocols
Protocol 1: Rigorous Acid-Base Extraction for Purity Enhancement
This protocol is designed to separate the acidic product from neutral impurities.
-
Dissolution: Dissolve 1.0 g of the crude this compound in a suitable organic solvent (e.g., 20-30 mL of ethyl acetate or dichloromethane) in a separatory funnel. Ensure all solids are fully dissolved.
-
First Extraction: Add 20 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.[6] Stopper the funnel and shake vigorously for 1-2 minutes, frequently venting to release CO₂ pressure.
-
Separation: Allow the layers to separate fully. The aqueous layer (typically the bottom layer, but check densities) now contains the sodium dicarboxylate salt of your product. Drain this aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Add another 15-20 mL of saturated NaHCO₃ solution to the organic layer remaining in the funnel. Shake and separate again. Combine this second aqueous extract with the first.
-
Wash Organic Layer: The remaining organic layer contains the neutral impurities. It can be washed with brine, dried over Na₂SO₄, and concentrated to identify the removed impurities if desired.
-
Precipitation: Cool the combined aqueous extracts in an ice bath. While stirring vigorously, slowly add 2 M hydrochloric acid (HCl) dropwise until the solution reaches a pH of 2-3 (check with pH paper).[6] A white precipitate of the pure dicarboxylic acid should form.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold deionized water (2-3 times) to remove any inorganic salts (NaCl).
-
Drying: Dry the purified solid under high vacuum to a constant weight.
Protocol 2: Systematic Approach to Recrystallization
This protocol outlines the steps for purifying the product after initial isolation.
-
Solvent Screening (Microscale):
-
Place ~20-30 mg of your crude material into several small test tubes.
-
Add a potential solvent (e.g., ethanol, methanol, water, acetic acid, ethyl acetate, toluene, or mixtures like ethanol/water) dropwise at room temperature until the solid just dissolves. If it dissolves easily at room temperature, the solvent is too good.
-
If it is insoluble at room temperature, heat the mixture gently. The ideal solvent will dissolve the solid completely upon heating.
-
Allow the clear solution to cool slowly to room temperature, then place it in an ice bath. Abundant crystal formation indicates a good solvent.
-
-
Recrystallization (Macroscale):
-
Place 1.0 g of the crude solid in an appropriately sized Erlenmeyer flask.
-
Add the chosen solvent (or solvent mixture) from the screening in small portions while heating the flask (e.g., on a hot plate) until the solid just dissolves. Do not add a large excess of solvent.
-
If any insoluble impurities remain, perform a hot filtration: pre-heat a separate flask and a glass funnel. Place a fluted filter paper in the funnel and pour the hot solution through it quickly.
-
Cover the flask containing the clear, hot solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under high vacuum.
-
Protocol 3: Preparative Reversed-Phase Flash Chromatography
This method is ideal for difficult separations or when high purity is paramount.
-
Column Selection: Choose a C18 reversed-phase flash column appropriately sized for your sample amount (e.g., a 40g column for up to 400 mg of crude material).
-
Mobile Phase Preparation:
-
Solvent A: Deionized water + 0.1% Trifluoroacetic Acid (TFA)
-
Solvent B: Acetonitrile + 0.1% Trifluoroacetic Acid (TFA)
-
Thoroughly degas both solvents.
-
-
Sample Loading:
-
Solid Loading (Preferred): Dissolve your crude material in a minimal amount of a strong solvent (like methanol or DMF). Adsorb this solution onto a small amount of C18 silica or Celite. Dry this completely under vacuum. Load the resulting dry powder onto a solid load cartridge.
-
Liquid Injection: If the sample is highly soluble in the mobile phase, dissolve it in a minimal volume of a Solvent A/B mixture and inject it directly.
-
-
Chromatography Conditions:
-
Equilibrate the column with 5-10% Solvent B in Solvent A.
-
Run a linear gradient, for example, from 10% B to 95% B over 20-30 column volumes.
-
Monitor the elution using a UV detector. The aromatic rings of the biphenyl structure should provide a strong chromophore.
-
-
Fraction Collection & Analysis: Collect fractions corresponding to the main product peak. Analyze the purity of the fractions by TLC or analytical HPLC/LC-MS.
-
Product Isolation: Combine the pure fractions and remove the solvents under reduced pressure (rotary evaporation). Note that removing all the water may require lyophilization (freeze-drying) or co-evaporation with a solvent like toluene.
Section 4: Visual Workflows and Decision Guides
A logical approach to purification is crucial. The following diagrams illustrate the decision-making process and a key experimental workflow.
Caption: Decision tree for selecting a primary purification strategy.
Caption: Workflow for the acid-base extraction purification method.
References
- BenchChem. (n.d.). Technical Support Center: Optimization of Suzuki Coupling for Biphenyl Synthesis.
- University of California, Davis. (n.d.). Acid-Base Extraction.
- Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids.
- Wikipedia. (n.d.). Acid–base extraction.
- Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
- Benchchem. (n.d.). A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Alternatives.
- Vernier. (n.d.). Separation of Organic Compounds by Acid-Base Extraction Techniques.
- Saeed, A., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central.
- Organic Syntheses. (n.d.). Biphenyl, 3,4-dichloro.
- PubMed. (n.d.). Chromatographic separations of aromatic carboxylic acids.
- Google Patents. (n.d.). US4970338A - Preparation process of biphenyl-4,4'-dicarboxylic acid.
- Reddit. (n.d.). Good solvent for recrystalizing 4-biphenyl carboxylic acid?
- Chemistry LibreTexts. (2022). Acid-Base Extraction.
- ACS Publications. (2017). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry.
- ACS Publications. (2020). Simulation, Synthesis, and Degradation of Thioester-Engineered Polyacrylate Latex. ACS Applied Polymer Materials.
- ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography?
- University of Rochester. (n.d.). Recrystallization and Crystallization.
- ACS Publications. (n.d.). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. vernier.com [vernier.com]
- 8. chem.libretexts.org [chem.libretexts.org]
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- 10. US4970338A - Preparation process of biphenyl-4,4'-dicarboxylic acid - Google Patents [patents.google.com]
- 11. reddit.com [reddit.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. teledyneisco.com [teledyneisco.com]
- 15. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of Substituted Biphenyl Dicarboxylic Acids
Welcome to the Technical Support Center for the recrystallization of substituted biphenyl dicarboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of purifying this important class of compounds. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.
Introduction to Recrystallization of Biphenyl Dicarboxylic Acids
Substituted biphenyl dicarboxylic acids are a cornerstone in the development of advanced materials and pharmaceuticals, including liquid crystal polymers and targeted therapeutics.[1][2] Their rigid biphenyl core and the presence of polar carboxylic acid groups, along with various substituents, present unique challenges and opportunities for purification by recrystallization. The high degree of π-π stacking and hydrogen bonding potential often leads to high melting points and variable solubility, making the selection of an appropriate solvent system critical for success.[3]
This guide will provide a robust framework for developing and troubleshooting recrystallization protocols for these molecules, ensuring high purity and optimal crystal morphology.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the recrystallization of substituted biphenyl dicarboxylic acids, offering step-by-step solutions and the scientific rationale behind them.
Problem 1: My compound "oils out" instead of crystallizing.
"Oiling out" is a common and frustrating phenomenon where the compound separates from the solution as a liquid rather than a solid.[4][5] This occurs when the solute is highly supersaturated or when the boiling point of the solvent is higher than the melting point of the solute.[5][6] For substituted biphenyl dicarboxylic acids, this can be exacerbated by the presence of impurities that depress the melting point.
Causality and Solutions:
-
High Supersaturation: Rapid cooling or the use of a solvent in which the compound is too soluble can lead to a sudden drop in solubility, causing the compound to crash out as an oil.
-
Melting Point Depression: Impurities can significantly lower the melting point of your compound, making it more prone to oiling out.
-
Solution: Add a slightly larger volume of the hot solvent to reduce the concentration of the solute.[5] This can sometimes prevent the solution from reaching the temperature at which oiling out occurs.
-
-
Solvent Choice: The solvent may be too nonpolar for the highly polar dicarboxylic acid, leading to poor solvation at lower temperatures.
Step-by-Step Protocol to Address Oiling Out:
-
Reheat the solution containing the oil until it becomes clear again.
-
Add a small amount (10-20% of the original volume) of additional hot solvent to decrease the saturation.
-
If using a single solvent, allow the solution to cool very slowly. You can insulate the flask to slow the cooling process.
-
If using a mixed-solvent system, add a few drops of the "good" solvent (the one in which the compound is more soluble) to the hot, cloudy solution until it becomes clear.[11][12]
-
Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[13]
Problem 2: The crystals are very fine or needle-like, making them difficult to filter and wash.
The morphology of crystals is influenced by factors such as the rate of cooling, the solvent system, and the presence of impurities.[14][15] Rapid crystallization often leads to the formation of small, impure crystals.
Causality and Solutions:
-
Rapid Cooling: Cooling the solution too quickly promotes rapid nucleation, resulting in a large number of small crystals.[7][14]
-
Solution: Employ a slower cooling process. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.
-
-
Solvent System: The choice of solvent can significantly impact crystal habit.
Problem 3: No crystals form, even after cooling in an ice bath.
The failure of a compound to crystallize from a supersaturated solution can be due to several factors, including insufficient supersaturation or the presence of inhibitors.
Causality and Solutions:
-
Insufficient Supersaturation: Too much solvent may have been added, preventing the solution from becoming supersaturated upon cooling.[5]
-
Solution: Boil off some of the solvent to increase the concentration of the solute.[18] Be cautious not to evaporate too much, which could lead to oiling out.
-
-
Inhibition of Nucleation: The solution may be too clean, lacking nucleation sites, or impurities may be inhibiting crystal growth.[14]
-
Solution 1: Induce Crystallization. Scratch the inner surface of the flask with a glass rod at the meniscus. The small glass particles scraped off can act as nucleation sites.[13]
-
Solution 2: Seed Crystals. If available, add a single, pure crystal of the compound to the cooled solution. This provides a template for crystal growth.[14]
-
Solution 3: Change the Solvent System. If the above methods fail, it may be necessary to find a different solvent or solvent pair.[19]
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent for my substituted biphenyl dicarboxylic acid?
The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[11] For substituted biphenyl dicarboxylic acids, consider the following:
-
Polarity: Due to the two carboxylic acid groups, these compounds are quite polar. Polar solvents like ethanol, methanol, acetic acid, and water are often good starting points.[17][20] Solvents like DMF and DMSO can also be effective but may be difficult to remove completely.[21][22]
-
Substituent Effects: The nature of the substituents on the biphenyl rings will influence solubility. Electron-donating groups may increase solubility in less polar solvents, while electron-withdrawing groups may favor more polar solvents.
-
Solvent Mixtures: A mixed-solvent system is often highly effective.[12][19] A common approach is to dissolve the compound in a "good" solvent (e.g., ethanol) and then add a "poor" solvent (e.g., water) dropwise to the hot solution until it becomes cloudy.[12][18]
Solvent Selection Workflow:
Q2: How much solvent should I use?
The goal is to use the minimum amount of hot solvent necessary to completely dissolve the compound. Adding too much solvent will reduce the yield, as more of the compound will remain in the mother liquor upon cooling.[5]
Protocol for Determining Solvent Volume:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a small portion of the chosen solvent and bring the mixture to a boil.
-
Continue adding small portions of the boiling solvent until the solid just dissolves.
Q3: Should I use gravity filtration or vacuum filtration?
Both have their specific applications in recrystallization:
-
Hot Gravity Filtration: Use this method to remove insoluble impurities (like dust or byproducts) from the hot, saturated solution before cooling.[13] This prevents premature crystallization on the filter paper.
-
Vacuum Filtration: Use this method to collect the purified crystals from the cold mother liquor.[7] This is much faster and more efficient at removing the solvent than gravity filtration.
Recrystallization Workflow Diagram:
Q4: My final product is still colored. How can I remove colored impurities?
Colored impurities can often be removed by treating the solution with activated charcoal.[13]
Procedure for Decolorization:
-
After dissolving your crude product in the hot solvent, cool the solution slightly.
-
Add a small amount of activated charcoal (about 1-2% of the solute's weight) to the solution.
-
Reheat the solution to boiling for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal and the adsorbed impurities.
Caution: Adding charcoal to a boiling solution can cause it to boil over violently.
Data Summary Table
The following table provides a starting point for solvent selection for unsubstituted biphenyl dicarboxylic acids. The presence of substituents will alter these solubilities.
| Compound | Common Recrystallization Solvents | Notes |
| Biphenyl-4,4'-dicarboxylic acid | Acetic Acid[10], DMF[21][22], Ethanol/Water[3] | Sparingly soluble in many common organic solvents at room temperature.[1] High melting point due to strong hydrogen bonding. |
| 4-Biphenylcarboxylic acid | Benzene/Petroleum Ether[3], Aqueous Ethanol[3] | The single carboxylic acid group makes it slightly less polar than the dicarboxylic acid analog. |
Detailed Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This protocol is suitable when a single solvent with a large temperature-dependent solubility for your compound is identified.
-
Dissolution: Place the crude substituted biphenyl dicarboxylic acid in an appropriately sized Erlenmeyer flask with a stir bar. Add a small amount of the selected solvent and heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for 5-10 minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Allow the crystals to dry completely, either by air-drying on the filter or by placing them in a vacuum oven.
Protocol 2: Mixed-Solvent Recrystallization
This method is ideal when no single solvent provides the desired solubility characteristics.
-
Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent (the solvent in which it is readily soluble).[12]
-
Addition of "Poor" Solvent: While keeping the solution hot, add the "poor" solvent (the solvent in which the compound is insoluble) dropwise until the solution becomes faintly and persistently cloudy.[12][18]
-
Clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears.[11][12]
-
Crystallization, Collection, Washing, and Drying: Follow steps 4-7 from the Single-Solvent Recrystallization protocol. For washing, use a cold mixture of the two solvents in the same proportion as the final recrystallization mixture.
By systematically applying these principles and techniques, you can overcome the common challenges associated with the recrystallization of substituted biphenyl dicarboxylic acids and achieve the high purity required for your research and development applications.
References
Sources
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Technical Support Center: Synthesis of Chlorinated Biphenyl Compounds
Welcome to the technical support center for the synthesis of chlorinated biphenyl (PCB) compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of PCB synthesis, with a focus on identifying, understanding, and mitigating common side reactions. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity and success of your experiments.
Troubleshooting Guide: Common Synthesis Problems
This section addresses specific issues you may encounter during the synthesis of chlorinated biphenyls. Each entry provides a diagnosis of the potential cause and a step-by-step protocol for resolution.
Problem 1: My GC-MS analysis shows a cluster of unexpected peaks around my target compound. What are they?
Answer:
This is a classic sign of uncontrolled isomer formation . During reactions that add chlorine atoms to the biphenyl backbone, or in cross-coupling reactions, it is common to generate a mixture of positional isomers if the reaction conditions are not highly selective. The number and position of chlorine atoms significantly influence the compound's physical, chemical, and toxicological properties, making isomeric purity critical.[1][2]
Causality and Scientific Rationale:
-
Electrophilic Chlorination: In direct chlorination reactions, the directing effects of existing substituents on the biphenyl ring and the nature of the chlorinating agent/catalyst system dictate where the next chlorine atom will be added. Insufficient control can lead to a statistical distribution of isomers.
-
Cross-Coupling Reactions (e.g., Suzuki, Ullmann): While generally more selective, side reactions like homo-coupling of starting materials can produce symmetrical biphenyls that contaminate the desired unsymmetrical product.[3][4] Furthermore, impure starting materials (e.g., a mixture of bromochlorobenzene isomers) will directly lead to a mixture of PCB products.
Troubleshooting & Mitigation Protocol:
-
Verify Starting Material Purity: Before starting the synthesis, analyze all starting materials (e.g., chlorinated aryl halides, boronic acids) by GC-MS or NMR to confirm their isomeric purity.
-
Optimize Reaction Selectivity:
-
For Suzuki-Miyaura coupling , which often provides higher selectivity and yields than older methods, carefully select the palladium catalyst and ligands.[4][5][6] Sterically hindered ligands can improve selectivity for specific coupling sites.[7][8]
-
For Ullmann condensation , reaction temperature is critical. While high temperatures are often required, they can also lead to decreased selectivity and byproduct formation.[9][10]
-
-
Implement Enhanced Purification:
-
Chromatography: Utilize high-performance liquid chromatography (HPLC) or column chromatography with highly selective stationary phases (e.g., activated carbon, silica gel) to separate closely related isomers.[11]
-
Crystallization: If your target compound is a solid, fractional crystallization can be a powerful technique for isolating the desired isomer.
-
Problem 2: I have a low yield of my target PCB, and I'm seeing higher molecular weight byproducts.
Answer:
This issue often points to polymerization or homo-coupling side reactions . These reactions compete with the desired cross-coupling pathway, consuming your starting materials and reducing the yield of the target compound.
Causality and Scientific Rationale:
-
Homo-coupling (or Self-coupling): In Suzuki reactions, aryl boronic acids can couple with themselves, especially in the presence of oxygen.[3] Similarly, in Ullmann reactions, two molecules of the aryl halide can couple to form a symmetrical biphenyl, a common side reaction that lowers yield.[12]
-
Polymerization: Under harsh conditions, particularly with highly reactive catalysts or starting materials, aryl compounds can form oligomers or polymers, leading to a complex mixture of high-molecular-weight species.
Troubleshooting & Mitigation Protocol:
-
De-gas Solvents: Before adding the catalyst, thoroughly de-gas all solvents by bubbling with an inert gas (e.g., argon or nitrogen) for at least 30 minutes. This minimizes dissolved oxygen that can promote homo-coupling of boronic acids.[3]
-
Optimize Catalyst System:
-
The choice of catalyst and ligand is crucial. For Suzuki couplings, using a highly active but selective catalyst system like Pd(dppf)Cl₂ can improve yields and reduce side reactions compared to older catalysts.[6]
-
For Ullmann reactions, using soluble copper catalysts with specific ligands (e.g., diamines) can allow for milder reaction conditions, reducing polymerization.[9]
-
-
Control Stoichiometry: Carefully control the stoichiometry of your reactants. A slight excess of one reactant (often the more stable or less expensive one) can help drive the reaction to completion and minimize the self-coupling of the limiting reactant.
-
Temperature and Time Management: Monitor the reaction closely. Running the reaction for too long or at an excessively high temperature can promote side reactions.[13] Determine the optimal reaction time by taking aliquots and analyzing them by TLC or LC-MS.
Experimental Workflow: Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield in PCB synthesis.
Frequently Asked Questions (FAQs)
Q1: How can I avoid the formation of highly toxic polychlorinated dibenzofurans (PCDFs) and dioxins (PCDDs) during my synthesis?
A1: The formation of PCDFs and PCDDs is a significant concern due to their extreme toxicity.[14][15] These byproducts are typically formed under thermal stress from PCB precursors or products, especially in the presence of oxygen and metal catalysts.[16][17]
-
Mechanism: PCDF formation from PCBs often involves an intramolecular cyclization reaction, which is promoted by high temperatures. For example, a PCB molecule can lose a chlorine atom and an ortho-hydrogen atom, or two ortho-chlorine atoms, followed by ring closure to form the furan ring structure.[16][18]
-
Prevention Strategy:
-
Strict Temperature Control: Avoid excessive heating. Many modern cross-coupling reactions, like the Suzuki coupling, can be run at moderate temperatures (e.g., 80-100 °C), which minimizes the risk of thermal byproduct formation compared to classic methods that required temperatures over 200 °C.[7][9]
-
Inert Atmosphere: Always conduct your synthesis under a rigorously maintained inert atmosphere (argon or nitrogen). This prevents oxygen from participating in oxidative side reactions that can lead to PCDF/PCDD formation.[17]
-
Choice of Synthesis Route: Routes starting from chlorophenols or chlorobenzenes are known precursors for PCDF/PCDD formation.[16][19] Whenever possible, choose modern, high-selectivity coupling reactions like the Suzuki-Miyaura reaction, which has a lower propensity for forming these toxic byproducts.[5][20]
-
Post-Synthesis Cleanup: If contamination is suspected, specialized cleanup procedures are necessary. Chromatography using activated carbon is effective at separating planar molecules like PCDFs from the non-planar PCB products.[11][21]
-
Reaction Pathway: PCB Synthesis and PCDF Side Reaction
Caption: Desired PCB synthesis vs. high-temperature PCDF formation.
Q2: My reaction involves a sterically hindered PCB target. What are the best practices to ensure a successful synthesis?
A2: Synthesizing sterically hindered PCBs, especially those with multiple chlorine atoms in the ortho positions, is challenging. The steric bulk around the reaction center can significantly slow down or even prevent the desired bond formation.
-
Challenges: Classic methods like the Ullmann reaction often give very low yields for sterically hindered targets.[4][8] The bulky ortho substituents prevent the aryl groups from achieving the necessary proximity for coupling.
-
Recommended Approach: Modified Suzuki-Miyaura Coupling:
-
Advanced Catalyst Systems: The key to success is using a highly active catalyst system designed to overcome steric hindrance. Catalyst systems involving palladium(0) precursors like Pd(dba)₂ combined with bulky, electron-rich phosphine ligands are highly effective. A prime example is 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (SPhos), which has proven successful in synthesizing highly ortho-substituted PCBs with good to excellent yields (65-98%).[4][8]
-
Choice of Halide: The reactivity of the aryl halide is critical. Aryl iodides are more reactive than bromides, which are more reactive than chlorides. For a challenging, sterically hindered coupling, using an aryl iodide as the starting material can significantly improve the reaction rate and yield.[12]
-
Reaction Conditions: While the catalyst is key, you may still need slightly elevated temperatures and longer reaction times compared to less hindered systems. Monitor the reaction progress carefully to find the optimal balance that maximizes yield without promoting decomposition.
-
Table 1: Comparison of Yields for Sterically Hindered PCBs
| Synthesis Method | Catalyst/Reagent | Typical Yield for Hindered PCBs | Reference |
| Classic Ullmann Coupling | Copper powder/bronze | 20–38% | [4][8] |
| Suzuki-Miyaura Coupling | Pd(dba)₂ / SPhos | 65–98% | [4][8] |
Q3: What are the best analytical methods for identifying and quantifying impurities in my final product?
A3: A multi-step analytical approach is essential for ensuring the purity of your synthesized chlorinated biphenyls. No single method can provide all the necessary information.
-
Initial Purity Check (Qualitative):
-
Thin-Layer Chromatography (TLC): A quick and inexpensive method to visually assess the reaction's completion and the presence of major impurities.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Useful for identifying the presence of unexpected functional groups, which could indicate contamination from starting materials or solvent residues.[22][23]
-
-
Separation and Identification (Quantitative):
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for PCB analysis.[11] High-resolution capillary GC columns can separate many PCB congeners, and the mass spectrometer provides definitive identification and quantification.[24] It is the primary tool for detecting isomeric impurities and PCDF/PCDD contamination.
-
Ion Chromatography (IC): This technique is specifically used to detect and quantify residual ionic contamination, such as chlorides, sulfates, or other ions left over from reagents or workup steps.[25][26] Such residues can compromise the electrical properties of the material or interfere with subsequent biological assays.
-
-
Structural Confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the exact structure of your target compound and identifying any isomeric or structural byproducts.
-
Protocol: Sample Preparation for GC-MS Analysis
-
Solvent Extraction: Accurately weigh a small amount of your crude or purified product and dissolve it in a high-purity solvent like hexane.
-
Cleanup (Crucial for Trace Analysis): To remove interfering compounds (lipids, etc.) and to isolate specific compound classes, pass the extract through a cleanup column.[11] Common choices include:
-
Concentration: Carefully evaporate the solvent to concentrate the sample to the desired volume for injection into the GC-MS.
-
Analysis: Inject the sample into a GC-MS system equipped with a capillary column appropriate for PCB congener separation (e.g., DB-5ms or equivalent). Quantify using certified reference standards.
References
- Hutzinger, O., et al. (n.d.). Formation of polychlorinated dibenzofurans and dioxins during combustion, electrical equipment fires and PCB incineration. National Institutes of Health.
- Liu, G., et al. (n.d.). Formation of PCDD/Fs and PCBs in the process of production of 1,4-dichlorobenzene.
- Liu, G., et al. (n.d.). Formation of PCDD/Fs and PCBs in the process of production of 1,4-dichlorobenzene. ResearchGate.
- Hutzinger, O., et al. (n.d.). Formation of Polychlorinated Dibenzofurans and Dioxins during Combustion, Electrical Equipment Fires and PCB Incineration. ResearchGate.
- Blind Buried Circuits. (2025). Best Practices for Ionic Contamination Testing in PCBs. Blind Buried Circuits.
- Lehmler, H.-J., et al. (n.d.). Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. ResearchGate.
- Sierra Circuits. (2021). PCB Ionic Contamination Analysis. Sierra Circuits.
- Safe, S. (1990). Polychlorinated biphenyls (PCBs), dibenzo-p-dioxins (PCDDs), dibenzofurans (PCDFs), and related compounds: environmental and mechanistic considerations which support the development of toxic equivalency factors (TEFs). PubMed.
- ATSDR. (n.d.). 7. ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry.
- Lehmler, H. J., & Robertson, L. W. (n.d.). Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. PubMed.
- Lehmler, H. J., & Robertson, L. W. (n.d.). Synthesis of polychlorinated biphenyls and their metabolites with a modified Suzuki-coupling. University of Iowa.
- Hutzinger, O., et al. (n.d.). Formation, occurrence and analysis of polychlorinated dibenzofurans, dioxins and related compounds. PubMed Central.
- Wikipedia. (n.d.). Polychlorinated dibenzofurans. Wikipedia.
- Focant, J. F., et al. (n.d.). Levels and congener distributions of PCDDs, PCDFs and dioxin-like PCBs in environmental and human samples: A review. ResearchGate.
- De Fré, R., & De Visscher, P. (n.d.). NEW PROCESS FOR PCDD/PCDF REMOVAL AND DESTRUCTION.
- ZESTRON. (n.d.). FTIR Analysis for PCB Residues & Contamination. ZESTRON.
- Matric Group. (n.d.). Understanding PCB Contamination Testing for Reliable Builds. Matric blog.
- Hovander, L., et al. (n.d.). Simultaneous extraction and clean-up of polychlorinated biphenyls and their metabolites from small tissue samples using pressurized liquid extraction. National Institutes of Health.
- Kotha, S., et al. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor.
- Wikipedia. (n.d.). Ullmann condensation. Wikipedia.
- Oak Ridge National Laboratory. (1996). ORNL demonstrates method to remove PCBs from environment. Oak Ridge National Laboratory.
- Dumitrescu, C., et al. (n.d.). Different Methods for Polychlorinated Biphenyls Removal from Contaminated Soils. ResearchGate.
- JFE Technical Report. (n.d.). Detoxification of Polychlorinated Biphenyls (PCBs) at the Chiba Works. JFE Holdings.
- Joshi, N. R., et al. (n.d.). Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives.
- Joshi, N. R., et al. (n.d.). Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. PubMed Central.
- Jursa, S., et al. (2024). Factors affecting the polychlorinated biphenyl signatures in serum of adults living in a highly polluted area in eastern Slovakia. PubMed Central.
- L'Homme, C., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters.
- Matthews, H. B., & Anderson, M. W. (n.d.). Effect of chlorination on the distribution and excretion of polychlorinated biphenyls. PubMed.
- Wang, Y., et al. (n.d.). Mitigating the Adverse Effects of Polychlorinated Biphenyl Derivatives on Estrogenic Activity via Molecular Modification Techniques. MDPI.
- Joshi, N. R., et al. (2011). Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. PubMed.
- Poater, J., et al. (2017). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry.
- Wikipedia. (n.d.). Ullmann reaction. Wikipedia.
- Li, H., et al. (1995). A new strategy for the synthesis of polychlorinated biphenyl metabolites. PubMed.
- Wikipedia. (n.d.). Polychlorinated biphenyl. Wikipedia.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal.
- Czaplicka, M. (n.d.). Polychlorinated biphenyls: Sources, distribution and transformation in the environment - A literature review. ResearchGate.
- BenchChem. (2025). Troubleshooting low yield during the chemical synthesis of Episappanol. BenchChem.
Sources
- 1. Factors affecting the polychlorinated biphenyl signatures in serum of adults living in a highly polluted area in eastern Slovakia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of chlorination on the distribution and excretion of polychlorinated biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Research Portal [iro.uiowa.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. xray.uky.edu [xray.uky.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Polychlorinated biphenyls (PCBs), dibenzo-p-dioxins (PCDDs), dibenzofurans (PCDFs), and related compounds: environmental and mechanistic considerations which support the development of toxic equivalency factors (TEFs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Formation of polychlorinated dibenzofurans and dioxins during combustion, electrical equipment fires and PCB incineration - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Formation, occurrence and analysis of polychlorinated dibenzofurans, dioxins and related compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Formation of PCDD/Fs and PCBs in the process of production of 1,4-dichlorobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A new strategy for the synthesis of polychlorinated biphenyl metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. dioxin20xx.org [dioxin20xx.org]
- 22. FTIR Analysis for PCB Residues & Contamination - ZESTRON [zestron.com]
- 23. blog.matric.com [blog.matric.com]
- 24. researchgate.net [researchgate.net]
- 25. blindburiedcircuits.com [blindburiedcircuits.com]
- 26. PCB Ionic Contamination Analysis | Sierra Circuits [protoexpress.com]
Overcoming solubility issues in MOF synthesis with hydrophobic linkers
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for Metal-Organic Framework (MOF) synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot and innovate. This guide is dedicated to one of the most common and frustrating challenges in MOF synthesis: poor solubility of hydrophobic organic linkers.
Hydrophobic MOFs are critical for a range of applications, including drug delivery, gas separation, and catalysis, due to their unique chemical stability and host-guest properties. However, their very hydrophobicity, derived from the functional groups on the organic linkers, creates a significant hurdle. The polar aprotic solvents like DMF, DEF, and DMAc, which are excellent for dissolving metal salts, are often poor solvents for these nonpolar linkers. This mismatch can lead to a host of problems, from immediate precipitation to the formation of amorphous materials or no product at all.
This guide is structured to help you diagnose these issues, understand the chemical principles at play, and implement effective solutions.
Frequently Asked Questions (FAQs)
This section addresses high-level questions about the fundamental challenges of working with hydrophobic linkers.
Q1: Why does my hydrophobic linker fail to dissolve in standard MOF solvents like DMF or DEF?
A: This is a classic case of "like dissolves like." Solvents such as N,N-Dimethylformamide (DMF) and N,N-Diethylformamide (DEF) are polar aprotic solvents. Their polarity is effective at solvating and dissolving inorganic metal salts. However, hydrophobic linkers, rich in nonpolar groups (e.g., long alkyl chains, aromatic rings), have low polarity. The significant difference in polarity between the solvent and the linker results in weak solvent-linker interactions, leading to poor solubility. Forcing the linker into solution, for instance by heating, might temporarily work, but it can easily precipitate out upon cooling or when the metal salt is introduced, leading to uncontrolled and rapid crystallization.
Q2: What is a "modulator" in MOF synthesis, and how does it help with solubility-related problems?
A: A modulator is a small molecule, typically a monocarboxylic acid (like acetic acid, formic acid, or trifluoroacetic acid), that is added to the reaction mixture. It plays a crucial role in controlling the kinetics of MOF formation. The modulator competes with the multidentate organic linker to coordinate to the metal clusters. This competitive binding temporarily "caps" the metal nodes, slowing down the overall reaction rate.
This controlled reaction rate is vital when dealing with poorly soluble linkers. It prevents the explosive nucleation that occurs when the small amount of dissolved linker reacts too quickly, which often leads to amorphous powders. By slowing the process, modulators give the linker molecules more time to dissolve and incorporate into growing crystals in an ordered fashion, resulting in higher crystallinity and phase purity.
Q3: Can I use a less polar solvent that dissolves my linker well, even if it's not a common MOF solvent?
A: Yes, but with a critical caveat: you must also consider the solubility of the metal salt. The challenge is often finding a single solvent or solvent system that can adequately dissolve both the nonpolar organic linker and the polar inorganic salt. Using a nonpolar solvent like toluene or hexane might dissolve your linker perfectly, but the metal salt will likely remain insoluble.
A more effective strategy is often the use of a co-solvent system . By mixing a polar solvent (like DMF) with a less polar one (like ethanol, propanol, or dioxane), you can fine-tune the overall polarity of the medium. This "sweet spot" can enhance the solubility of the hydrophobic linker without causing the metal salt to crash out, creating a homogeneous reaction environment essential for high-quality MOF crystals.
Q4: How does reaction temperature impact linker solubility and MOF formation?
A: Temperature has a dual effect. Firstly, increasing the temperature generally increases the solubility of the organic linker, which can be beneficial. However, higher temperatures also increase the reaction rate. For systems with solubility issues, this can be a double-edged sword. If the reaction rate increases more significantly than the linker's dissolution rate, you may still face the problem of rapid, uncontrolled nucleation, leading to poor product quality.
Therefore, temperature must be optimized carefully. Sometimes, a lower temperature with a longer reaction time is more effective, as it keeps the nucleation rate low and allows the slow-dissolving linker to participate in ordered crystal growth.
In-Depth Troubleshooting Guide
This section provides solutions to specific experimental failures you may encounter.
Problem 1: My linker and metal salt precipitate immediately upon mixing.
-
Likely Cause: The solvent system is unable to accommodate both species simultaneously. The introduction of the metal salt may alter the properties of the solvent (e.g., via solvation shells) in a way that "crashes out" the barely-dissolved hydrophobic linker. This leads to a rapid, uncontrolled reaction at the solid-liquid interface.
-
Solutions:
-
Introduce a Co-solvent: Add a less polar solvent (e.g., ethanol, isopropanol) to the primary polar solvent (e.g., DMF). This can increase the solubility of the hydrophobic linker. A good starting point is a 10:1 or 5:1 ratio of polar to less-polar solvent.
-
Add a Modulator: Introduce a modulator like acetic acid (typically 10 to 100 equivalents relative to the metal salt). This will slow the initial reaction kinetics, preventing the immediate precipitation and allowing a more controlled crystallization process to begin.
-
Change the Order of Addition: Try dissolving the linker first (with heating if necessary to get a clear solution), then cool the solution before slowly adding the metal salt, perhaps as a solution in a small amount of the same solvent.
-
Problem 2: The reaction yields an amorphous powder instead of a crystalline MOF.
-
Likely Cause: The rate of nucleation is far exceeding the rate of crystal growth. This is a classic symptom when a poorly soluble linker reacts too quickly. The framework does not have time to form an ordered, crystalline lattice.
-
Solutions:
-
Drastically Increase Modulator Concentration: Amorphous powders are a strong indicator that the reaction is kinetically uncontrolled. Increase the amount of modulator (e.g., from 20 equivalents to 100 or even 200 equivalents). This is one of the most effective ways to promote crystallinity.
-
Lower the Reaction Temperature: Reducing the temperature will slow down both nucleation and growth rates, giving the system more time to self-correct and form an ordered structure. Try reducing the temperature by 20-40 °C.
-
Utilize a Co-Solvent System: As mentioned before, a co-solvent system can create a more homogeneous environment, which favors steady crystal growth over rapid precipitation.
-
Table 1: Example Modulator Strategies for Improving Crystallinity
| Modulator Type | Typical Equivalents (vs. Metal) | Mechanism of Action | Target MOF Systems |
| Acetic Acid | 20 - 200 eq. | Competes with linker, slows nucleation | Zr-based (UiO series), ZIFs |
| Formic Acid | 10 - 100 eq. | Similar to acetic acid, can alter crystal morphology | Zr-based, Al-based |
| Trifluoroacetic Acid | 5 - 50 eq. | Stronger coordination, significant rate reduction | Zr-based (UiO series) |
| Water | Small amounts | Can act as a modulator in some systems, promoting cluster formation | Cr-based (MIL series) |
Problem 3: I am not getting any product, and my linker remains undissolved.
-
Likely Cause: The linker is so hydrophobic that it has virtually zero solubility in the chosen solvent system, preventing any reaction from occurring.
-
Solutions:
-
Surfactant-Assisted Synthesis: Employ a surfactant to create micelles that can encapsulate the hydrophobic linker and bring it into the aqueous or polar phase to react with the metal salt.
-
Mechanochemical Synthesis: This solvent-free or minimal-solvent method is an excellent alternative. The reactants are combined in a ball mill and physical grinding provides the energy to initiate the reaction, completely bypassing the issue of solvent solubility.
-
Microwave-Assisted Synthesis: Microwave heating can dramatically accelerate the dissolution of the linker and the subsequent MOF crystallization, often in minutes rather than hours or days. This rapid heating can sometimes overcome kinetic barriers present in conventional solvothermal synthesis.
-
Visualizing the Solution
Understanding the interplay of components is key. The following diagrams illustrate the core concepts of modulation and a logical troubleshooting workflow.
Caption: Troubleshooting decision tree for MOF synthesis failures.
Experimental Protocol: Modulated Synthesis of a Hydrophobic UiO-66-NH2 Derivative
This protocol describes a general method for synthesizing a UiO-66 derivative using a highly hydrophobic linker, employing a modulator to ensure high crystallinity.
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
2-amino-terephthalic acid (or a more hydrophobic, functionalized terephthalate linker)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Acetic Acid, glacial
-
Methanol, anhydrous
-
20 mL Scintillation Vials
Procedure:
-
Reagent Preparation:
-
In a 20 mL scintillation vial, add ZrCl₄ (e.g., 65 mg, 0.28 mmol).
-
In a separate vial, add the hydrophobic linker (e.g., 1 equivalent, 0.28 mmol).
-
-
Solvent and Modulator Addition:
-
To the vial containing ZrCl₄, add 5 mL of DMF.
-
Add the modulator, acetic acid (e.g., 1.0 mL, ~60 equivalents). The high concentration of the modulator is key to controlling the reaction with the potentially fast-reacting amino-functionalized linker.
-
Sonicate the vial for 5-10 minutes until the ZrCl₄ is fully dissolved, forming a clear solution.
-
-
Reaction Mixture Assembly:
-
Add the solid hydrophobic linker powder directly to the clear metal salt/modulator solution.
-
Add an additional 5 mL of DMF to the vial.
-
Cap the vial tightly. It is not essential for the linker to be fully dissolved at this stage, as it will dissolve at the reaction temperature.
-
-
Solvothermal Reaction:
-
Place the sealed vial in a preheated oven at 120 °C for 24 hours.
-
-
Purification and Solvent Exchange:
-
After cooling to room temperature, a white or yellow powder should be visible.
-
Centrifuge the vial to collect the solid product. Discard the supernatant.
-
Wash the product by re-dispersing it in 15 mL of fresh DMF and centrifuging again. Repeat this step three times to remove any unreacted linker or metal salt.
-
To exchange the solvent from the MOF pores, wash the product three times with methanol (15 mL per wash).
-
-
Activation:
-
After the final methanol wash, decant the solvent and dry the solid product under vacuum at 120-150 °C overnight. This will remove any residual solvent from the pores, yielding the activated MOF.
-
Self-Validation: The success of this protocol is validated by characterization of the final product. Powder X-Ray Diffraction (PXRD) should show a highly crystalline material with peaks matching the expected pattern for the UiO-66 topology. Thermogravimetric Analysis (TGA) can be used to confirm the thermal stability and complete activation of the MOF.
References
-
Wu, H., et al. (2013). "The modulator-induced-defect formation in metal-organic frameworks: a new strategy for the generation of desirable properties." Journal of Materials Chemistry A. [Link]
-
Gutov, O. V., et al. (2016). "Control of the crystallization process of metal-organic frameworks by coordination modulation." Chemical Society Reviews. [Link]
-
Abánades Lázaro, I., et al. (2018). "Surfactant-assisted synthetic routes for the preparation of metal-organic frameworks (MOFs)." Coordination Chemistry Reviews. [Link]
-
James, S. L., et al. (2012). "Mechanochemistry: the solid-state synthesis of metal-organic frameworks." Chemical Society Reviews. [Link]
-
Stolar, T., & Užarević, K. (2020). "Mechanochemistry: an efficient and versatile tool for the synthesis and post-synthetic modification of metal-organic frameworks." CrystEngComm. [Link]
-
Lin, K.-S., et al. (2009). "Microwave-assisted synthesis of metal-organic frameworks." Chemical Society Reviews. [Link]
Suzuki Coupling Technical Support Center: A Guide to Optimizing Reactions with Boronic Acids
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who utilize this powerful C-C bond-forming reaction. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing your reactions and troubleshooting common challenges, particularly those involving boronic acids. Our approach is grounded in mechanistic understanding to empower you to make informed decisions at the bench.
Part 1: Frequently Asked Questions (FAQs) - Quick Solutions
This section addresses the most common initial queries and problems encountered during Suzuki coupling experiments.
Q1: My Suzuki coupling reaction has a low or zero yield. What are the first things I should check?
A1: A low or non-existent yield is a frequent issue. A systematic check of the core components is the most efficient way to diagnose the problem.[1][2]
-
Catalyst System Integrity: Is your palladium source active? Pd(0) is the active catalyst. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ.[1][3] Ensure your phosphine ligand has not been oxidized; they can be sensitive to air.[4] Using pre-formed, air-stable precatalysts (e.g., Buchwald G3/G4 precatalysts) can often improve reliability.[3]
-
Inert Atmosphere: Oxygen can be detrimental. It can lead to the oxidative homocoupling of boronic acids and the decomposition of phosphine ligands, ultimately killing the catalyst.[1][3] Ensure your solvents are properly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[5][6]
-
Reagent Quality:
-
Boronic Acid Stability: Boronic acids can degrade over time, especially through protodeboronation (replacement of the C-B bond with a C-H bond).[2][7] Verify the purity of your boronic acid. If it's old or has been stored improperly, its quality may be compromised.
-
Halide Reactivity: The reactivity of the organic halide is critical. The general trend is I > OTf > Br >> Cl.[8][9] Aryl chlorides are notoriously less reactive and require more specialized, electron-rich, and bulky phosphine ligands (e.g., SPhos, XPhos) to facilitate the rate-determining oxidative addition step.[3][9][10]
-
-
Base and Solvent: Was the correct base used and is it soluble? The base is essential for activating the boronic acid for transmetalation.[8][11][12] Inadequate mixing or poor solubility of the base (e.g., K₃PO₄) can stall the reaction. Ensure vigorous stirring.[13] The solvent system must be appropriate for all components.
Q2: I am observing a significant amount of a side product that corresponds to my starting boronic acid with a hydrogen replacing the boron group. What is happening?
A2: You are observing protodeboronation , a common and often competitive side reaction in Suzuki couplings.[7] It is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond. This process consumes your nucleophilic partner, reducing the yield of your desired product.[7]
-
Causes: This side reaction can be catalyzed by acid or base and is often promoted by elevated temperatures and the presence of water, especially with electron-rich or sterically hindered boronic acids.[7] Some heterocyclic boronic acids, like 2-pyridine boronic acid, are notoriously unstable and prone to this pathway.[3][7]
-
Solutions:
-
Use Boronic Esters or Trifluoroborates: Converting the boronic acid to a more stable derivative, such as a pinacol ester, MIDA boronate ester, or a potassium trifluoroborate salt, is a highly effective strategy.[3][7][14] These act as "slow-release" reservoirs of the boronic acid under the reaction conditions, keeping its ambient concentration low and minimizing the rate of protodeboronation.[7][14][15]
-
Optimize Reaction Conditions: Lowering the reaction temperature or reducing the reaction time can help if the desired coupling is significantly faster than the decomposition.
-
Anhydrous Conditions: While some water is often beneficial, excessive amounts can promote hydrolysis and subsequent protodeboronation. Trying the reaction under strictly anhydrous conditions may help, though this can sometimes slow the desired reaction.
-
Q3: My reaction is producing a symmetrical biaryl derived from the coupling of two of my boronic acid molecules. How can I prevent this?
A3: This side product is from homocoupling . It is an oxidative process that couples two molecules of the organoboron reagent.[3]
-
Primary Cause: The presence of oxygen in the reaction vessel is a major contributor. Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that leads to homocoupling.[3]
-
Prevention:
-
Rigorous Degassing: The most critical step is to ensure the reaction mixture and headspace are free of oxygen. Use robust degassing techniques such as three cycles of vacuum/backfill with an inert gas or sparging the solvent with argon for an extended period.[4][5]
-
Use a Pd(0) Source Directly: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce homocoupling that might occur during the in situ reduction of a Pd(II) precatalyst.[3]
-
Part 2: In-Depth Troubleshooting Guides
This section provides a deeper dive into optimizing the key parameters of the Suzuki-Miyaura coupling, framed around a cause-and-effect logic.
Guide 1: The Catalyst System - Palladium Source and Ligand Selection
The heart of the Suzuki reaction is the palladium catalyst. Its effectiveness is profoundly influenced by the choice of the palladium source and, crucially, the supporting ligand.
Ligands are not passive spectators; they are active participants that modulate the steric and electronic properties of the palladium center.[5][16]
-
Electron-Rich Ligands: These ligands (e.g., alkylphosphines like PCy₃, P(t-Bu)₃, or biarylphosphines like SPhos) increase the electron density on the palladium atom. This makes the metal more nucleophilic and dramatically accelerates the oxidative addition step, which is often the rate-limiting step, especially for unreactive aryl chlorides.[3][10]
-
Bulky Ligands: Sterically demanding ligands promote the final reductive elimination step, which forms the C-C bond and regenerates the active Pd(0) catalyst.[3][8] This bulkiness favors the formation of monoligated palladium species, which are often the most active in the catalytic cycle.[10]
| Problem/Observation | Probable Cause | Recommended Action & Rationale |
| No reaction with Aryl Chloride | The energy barrier for oxidative addition is too high. | Switch to a bulky, electron-rich biaryl phosphine ligand (e.g., SPhos, XPhos, RuPhos). These ligands are specifically designed to activate the C-Cl bond.[10][17] |
| Reaction is sluggish or stalls | Catalyst decomposition or low turnover. | Increase catalyst loading (from 1-2 mol% to 5 mol%). If this works, it suggests catalyst instability. Consider switching to a more robust N-Heterocyclic Carbene (NHC) ligand, which can be more stable at high temperatures than some phosphines.[8] |
| Formation of black precipitate (Pd Black) | Catalyst has decomposed and precipitated out of solution. | This indicates ligand dissociation or oxidation. Ensure a sufficiently high ligand-to-palladium ratio (typically 1:1 to 2:1 for monodentate ligands). Use a more sterically protecting ligand to stabilize the Pd(0) nanoparticles. |
| Difficulty coupling hindered substrates | Steric repulsion is preventing reductive elimination. | Use a very bulky ligand (e.g., XPhos, t-BuXPhos). The steric pressure imposed by these ligands forces the two organic groups together, facilitating the final bond formation.[10] |
This diagram illustrates the key steps where the catalyst and ligands exert their influence.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Guide 2: The Role of the Base and Solvent System
The base and solvent are not mere accessories; they are critical parameters that dictate the reaction's success by controlling the activation of the boronic acid and the solubility of all components.
In the absence of a base, the transmetalation step is prohibitively slow.[8][12] The base plays at least two crucial roles:
-
Formation of Boronate: The base reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[12][18] This "ate" complex has increased electron density on the organic group (R), which facilitates its transfer from boron to the palladium center.[11]
-
Formation of Pd-alkoxide/hydroxide: The base can also react with the Pd(II)-halide complex to form a more reactive Pd(II)-hydroxide or Pd(II)-alkoxide intermediate, which more readily undergoes transmetalation with the neutral boronic acid.[8][12]
| Problem/Observation | Probable Cause | Recommended Action & Rationale |
| Low reactivity, starting materials remain | Poor solubility of the base or boronate salt. | Switch to a more soluble base (e.g., Cs₂CO₃ instead of K₂CO₃) or a different solvent system. A biphasic system like Toluene/Water or Dioxane/Water often works well, as the base (e.g., K₃PO₄) resides in the aqueous phase where it can activate the boronic acid.[5][19] |
| Decomposition of base-sensitive functional groups (e.g., esters) | The base is too strong and is causing side reactions. | Use a milder base. For substrates with base-labile groups, weaker bases like potassium fluoride (KF) or potassium carbonate (K₂CO₃) can be effective while minimizing decomposition.[11][20] |
| Reaction fails in a single organic solvent | Poor solubility of one or more components (halide, boronic acid, base, catalyst). | Switch to a biphasic or more polar solvent system. Common systems include Dioxane/H₂O, Toluene/EtOH/H₂O, or THF/H₂O.[1][21][22] For poorly soluble substrates, high-boiling polar aprotic solvents like DMF or NMP can be used, but ensure they are amine-free.[20] |
| Inconsistent results | Inconsistent hydration level of the base. | Use a freshly opened or properly stored base. Some bases like K₃PO₄ are hygroscopic, and their hydration state can affect reactivity. Grinding the base to a fine powder can also improve consistency.[13] |
This diagram provides a logical decision tree for troubleshooting a failing Suzuki coupling reaction.
Caption: A stepwise workflow for troubleshooting low-yield Suzuki reactions.
Part 3: Experimental Protocols & Data
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a reliable starting point for the coupling of an aryl bromide with an arylboronic acid.[5]
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Water (0.5 mL)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inerting the Atmosphere: Seal the tube with a rubber septum. Evacuate the tube under high vacuum for 5 minutes and then backfill with argon or nitrogen. Repeat this vacuum/backfill cycle a total of three times to ensure all oxygen is removed.[5]
-
Solvent Addition: Add the degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe under a positive pressure of inert gas.
-
Reaction Execution: Place the sealed tube in a preheated oil bath at 100 °C. Stir the mixture vigorously for the specified time (typically 2-12 hours).
-
Monitoring: Monitor the reaction's progress by taking small aliquots (under inert atmosphere) and analyzing by TLC, GC-MS, or LC-MS.[1][23]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[1][5]
Protocol 2: Protecting a Boronic Acid as a Diethanolamine Adduct
For boronic acids prone to decomposition, conversion to a stable diethanolamine adduct can be a simple and effective solution.[1][24]
Materials:
-
Boronic Acid (1.0 equiv)
-
Diethanolamine (1.0 equiv)
-
Methylene Chloride (or other suitable solvent)
Procedure:
-
Dissolution: In a vial with a stir bar, dissolve the boronic acid in a minimal amount of methylene chloride.
-
Addition: Add diethanolamine dropwise while stirring. A precipitate should form.[1]
-
Isolation: Stir the resulting slurry for 15-20 minutes. Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This adduct is typically a stable, crystalline solid that can be weighed and used directly in Suzuki coupling reactions, often in protic solvents.[24]
Data Summary: Recommended Reaction Parameters
This table provides general starting points for key quantitative parameters. Optimization is nearly always required.[25]
| Parameter | Recommended Range | Rationale & Notes |
| Aryl Halide : Boronic Acid | 1 : 1.1 - 1.5 | A slight excess of the boronic acid is common to drive the reaction to completion and compensate for any potential decomposition. |
| Catalyst Loading (Pd) | 0.5 - 5 mol% | Lower loadings (down to ppm levels) are possible with highly active catalysts.[8][10] Start with 1-2 mol% for routine couplings. |
| Ligand : Palladium Ratio | 1:1 to 2:1 | For monodentate ligands. For bidentate ligands, the ratio is typically 1:1. An excess of ligand can help stabilize the catalyst. |
| Base : Aryl Halide | 2 - 3 equiv | A stoichiometric excess of base is required to ensure complete activation of the boronic acid. |
| Concentration | 0.1 - 0.5 M | Highly dependent on substrate solubility. More dilute conditions can sometimes suppress side reactions. |
| Temperature | 60 - 120 °C | Start around 80-100 °C. Less reactive halides (chlorides) or hindered substrates often require higher temperatures. |
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Wikipedia. (2023). Suzuki reaction. Retrieved from [Link]
- Amatore, C., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
- Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Wikipedia. (2023). Protodeboronation. Retrieved from [Link]
-
Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Retrieved from [Link]
- Leadbeater, N. E., & Marco, M. (2006). Real-Time Monitoring of Microwave-Promoted Suzuki Coupling Reactions Using in Situ Raman Spectroscopy. Organic Letters.
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Retrieved from [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
- Boruah, P. R., et al. (2015).
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- Barder, T. E., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
-
AZoM. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. Retrieved from [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Boron Reagent Activation in Suzuki–Miyaura Coupling. In Boron Reagents in Synthesis.
-
ResearchGate. (n.d.). Optimization in reaction conditions for Suzuki coupling reactions... Retrieved from [Link]
-
Advion. (n.d.). SUZUKI REACTION MONITORING. Retrieved from [Link]
- ACS Publications. (2026). Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity.
-
Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Retrieved from [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
- ACS Publications. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry.
-
Reddit. (2020). What is the proper way to set up a suzuki coupling? Retrieved from [Link]
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
- ResearchGate. (n.d.). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction.
- ResearchGate. (2025). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings.
- Walker, S. D., et al. (2004). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
- ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction.
- ResearchGate. (n.d.).
-
Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Retrieved from [Link]
-
YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. Retrieved from [Link]
- ACS Omega. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media.
- PMC. (n.d.). Highly Efficient Method for Suzuki Reactions in Aqueous Media.
- ResearchGate. (2013). Selection of boron reagents for Suzuki–Miyaura coupling.
-
Reddit. (2024). Failed suzuki coupling, any suggenstions? Retrieved from [Link]
- The Suzuki Reaction. (2014). Lab Report.
- ACS Publications. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides.
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- 25. Optimizing Suzuki Coupling Reactions [covasyn.com]
Technical Support Center: Synthesis of Chiral Biphenyls and Prevention of Racemization
Welcome to the Technical Support Center for Chiral Biphenyl Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing atropisomeric biphenyls while preserving their enantiomeric integrity. Here, we delve into the common challenges and troubleshooting strategies, underpinned by scientific principles and practical, field-tested advice.
Introduction: The Challenge of Atropisomerism and Racemization
Axially chiral biphenyls are a cornerstone in modern chemistry, serving as privileged scaffolds in chiral ligands, organocatalysts, natural products, and pharmaceuticals.[1][2] Their chirality arises from hindered rotation, or atropisomerism, around the aryl-aryl single bond.[3] However, this rotational barrier is not always insurmountable. Under certain thermal or chemical conditions, this barrier can be overcome, leading to racemization—the conversion of a single enantiomer into an equal mixture of both enantiomers, thereby nullifying the compound's chiral properties.[4][5]
The stereochemical stability of a biphenyl atropisomer is quantified by its rotational energy barrier. For practical applications, especially in pharmaceuticals, a high barrier to rotation is crucial to prevent in vivo racemization.[6] This guide provides a structured approach to understanding and mitigating the factors that contribute to racemization during synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing both the "why" and the "how" for effective troubleshooting.
Issue 1: Loss of Enantiomeric Excess (ee) During Reaction Work-up or Purification
Question: My initial reaction crude shows high ee, but it drops significantly after purification by column chromatography or upon heating for solvent removal. What is happening and how can I prevent this?
Answer: This is a classic sign of a thermally labile atropisomer. The energy input during solvent evaporation or the prolonged time on a stationary phase like silica gel can provide enough energy to overcome the rotational barrier, leading to on-column or in-flask racemization.
Underlying Cause: The rotational barrier of your biphenyl is likely too low to withstand the purification conditions. Atropisomers are classified based on their rotational barriers, and those with lower barriers (Class 1 and 2) are more susceptible to racemization at or near room temperature.[6] For instance, a chloro-substituted phenylamino-naphthol has been shown to be very sensitive to thermal racemization, starting at a low 40 °C.[4][5]
Troubleshooting Protocol:
-
Assess Thermal Stability: Before large-scale purification, perform a small-scale thermal stability study. Dissolve a sample of your crude product in a typical purification solvent, heat it to the temperature of your planned work-up, and monitor the ee over time using chiral HPLC or SFC.[7] This will establish a "safe" temperature and time window for handling your compound.
-
Modify Purification Technique:
-
Low-Temperature Chromatography: If possible, perform flash chromatography in a cold room or using a jacketed column with a cooling circulator.
-
Solvent Choice: Use lower-boiling point solvents for extraction and chromatography (e.g., pentane, diethyl ether, dichloromethane) to allow for removal at lower temperatures.
-
Avoid Prolonged Heating: Use a rotary evaporator with a water bath set to the lowest possible temperature. For highly sensitive compounds, consider high-vacuum distillation or lyophilization (freeze-drying) if the compound is soluble in appropriate solvents.
-
Alternative Purification: Consider crystallization as a purification method, as it is often performed at controlled temperatures and can sometimes lead to enantioenrichment.
-
-
Chemical Derivatization: In some cases, it may be beneficial to convert a thermally labile intermediate into a more stable derivative for purification. For example, a hydroxyl group can be acylated, which increases steric hindrance and raises the rotational barrier.[8] The protecting group can then be removed under mild conditions after purification.
Issue 2: Poor Atroposelectivity in Suzuki-Miyaura or Ullmann Couplings
Question: My asymmetric Suzuki-Miyaura (or Ullmann) coupling is yielding a product with low ee. I've used a standard chiral ligand, but the selectivity is poor. How can I improve this?
Answer: Low atroposelectivity in cross-coupling reactions is a common hurdle. It often points to a mismatch between the substrate, ligand, and reaction conditions, or to a competing non-selective background reaction.
Underlying Cause: The transition state that determines the atroposelectivity is highly sensitive to the steric and electronic properties of the substrates and the chiral ligand.[9][10] The choice of palladium or copper catalyst, the ligand's bite angle and chiral environment, the base, and the solvent all play a crucial role in differentiating the energies of the diastereomeric transition states leading to the two atropisomers.[11]
Troubleshooting Protocol:
-
Ligand Screening: There is no one-size-fits-all chiral ligand. It is essential to screen a variety of ligands with different structural motifs.
-
BINAP and its Derivatives: BINAP is a classic choice, but consider derivatives like SYNPHOS or DIFLUORPHOS, which have different electronic properties and may offer complementary selectivity.[3][12][13]
-
Bulky N-Heterocyclic Carbenes (NHCs): Bulky chiral NHC ligands have shown success in achieving high enantioselectivity, especially for the synthesis of sterically hindered tetra-ortho-substituted biaryls.[10]
-
Monophosphine Ligands: Chiral monophosphine ligands, such as those derived from SPhos/RuPhos, have also proven effective in atroposelective Suzuki-Miyaura couplings.[14]
-
-
Reaction Condition Optimization:
-
Temperature: Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states.
-
Base and Solvent: The choice of base and solvent can significantly impact the reaction outcome. A systematic screening of different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) and solvents (e.g., toluene, dioxane, THF) is recommended.
-
Boronic Acid Derivative: For Suzuki couplings, consider using boronic esters (e.g., pinacol esters) instead of boronic acids, as this can sometimes improve yields and selectivities.
-
-
Substrate Modification: If extensive screening of ligands and conditions fails, consider modifying the substrate. Introducing a temporary bulky group ortho to the coupling site can enhance steric hindrance in the transition state, leading to higher atroposelectivity. This directing group can be removed in a subsequent step.
Experimental Workflow for Optimizing Atroposelective Suzuki-Miyaura Coupling
Caption: Iterative workflow for optimizing atroposelective cross-coupling reactions.
Issue 3: Racemization Under Unexpected Conditions (e.g., in the presence of trace metals or radicals)
Question: I've observed racemization of my enantiopure biphenyl under conditions that should be thermally stable. Could something else be catalyzing the rotation?
Answer: Yes, racemization is not solely a thermal process. It can be catalyzed by various chemical species, including acids, bases, and even single-electron transfer (SET) agents.
Underlying Cause: Recent research has shown that removing a single electron from a biaryl system can dramatically lower the barrier to rotation. This "hole-catalyzed" racemization proceeds through a radical-cation intermediate, which has a significantly lower rotational barrier than the neutral, closed-shell molecule.[15][16] This can be initiated by oxidizing agents or even trace metal impurities. For example, copper(I) chloride has been shown to catalyze the racemization of BINOL.[15][16]
Troubleshooting Protocol:
-
Scrutinize Reagents and Solvents:
-
Metal Contamination: Ensure that all reagents and solvents are free from trace metals that can act as SET agents (e.g., Cu, Fe). Use high-purity solvents and consider treating solutions with a metal scavenger if contamination is suspected.
-
Peroxide Formation: Ethers like THF and dioxane can form peroxides upon storage, which can initiate radical processes. Use freshly distilled or inhibitor-free solvents.
-
-
Control the Reaction Atmosphere: If your molecule is sensitive to oxidation, conduct all steps under a strictly inert atmosphere (e.g., argon or nitrogen).
-
Add Radical Inhibitors: In cases where a radical-mediated racemization is suspected, the addition of a small amount of a radical inhibitor, such as BHT (butylated hydroxytoluene), can sometimes prevent the loss of enantiomeric purity.
-
pH Control: If your biphenyl contains acidic or basic functional groups, be mindful of the pH during work-up and purification. Unintentional exposure to strong acids or bases can catalyze racemization. Use buffered aqueous solutions for extractions where necessary.
Frequently Asked Questions (FAQs)
Q1: What is Dynamic Kinetic Resolution (DKR) and how can it be used for chiral biphenyl synthesis?
A1: Dynamic Kinetic Resolution (DKR) is a powerful strategy for converting a racemic mixture entirely into a single enantiomer of a product. It combines a rapid, in-situ racemization of the starting material with a slower, stereoselective reaction that consumes only one of the rapidly interconverting enantiomers.[1][17] This approach is particularly well-suited for biphenyls with a low to moderate barrier to rotation (i.e., they racemize under the reaction conditions). The key is that the rate of racemization must be faster than the rate of the enantioselective transformation.[18][19] Biocatalysis, using enzymes like lipases or alcohol dehydrogenases, is often employed for the stereoselective step due to its high selectivity under mild conditions.[17][20]
Q2: How do I determine the enantiomeric excess (ee) of my chiral biphenyl?
A2: The most common and reliable methods for determining ee are chromatographic techniques.[21][22]
-
Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC): These are the gold standards for separating and quantifying enantiomers. A wide variety of chiral stationary phases (CSPs) are commercially available.[23][24]
-
Chiral Gas Chromatography (GC): Suitable for volatile and thermally stable biphenyl derivatives.
-
NMR Spectroscopy: Using a chiral solvating agent or a chiral derivatizing agent (like Mosher's acid) can induce different chemical shifts for the two enantiomers, allowing for quantification by integrating the corresponding signals.[22]
-
Circular Dichroism (CD) Spectroscopy: While not as common for routine ee determination, CD spectroscopy can be a high-throughput method for screening enantioselectivity, especially when calibrated against samples of known ee.[23]
Q3: My target biphenyl seems to be configurationally unstable. How can I design a more stable analog?
A3: To increase the rotational barrier and thus the configurational stability, you need to increase the steric hindrance at the ortho positions of the biaryl axis.
-
Increase the size of ortho-substituents: Replacing a hydrogen with a methyl group, or a methyl with an isopropyl group, will significantly raise the barrier to rotation.
-
Introduce "buttressing" groups: Adding substituents at the meta-positions adjacent to the ortho-groups can further restrict their movement and increase the rotational barrier.
-
Form a bridged system: Covalently linking the two aryl rings through a short tether (forming a lactone, lactam, or other cyclic structure) can lock the axial chirality, making the system configurationally rigid.
Data Summary: Factors Influencing Racemization Barriers
| Factor | Effect on Rotational Barrier (ΔG‡) | Rationale |
| Increased Steric Bulk of Ortho-Substituents | Increases | Greater steric repulsion in the planar transition state.[25] |
| Higher Temperature | No change to ΔG‡, but increases rate of rotation | Provides the thermal energy needed to overcome the existing barrier.[4][5] |
| Single-Electron Oxidation | Decreases | Stabilizes the planar transition state by lessening the impact of raising the HOMO energy. |
| Protonation/Deprotonation (Acid/Base Catalysis) | Decreases | Can lead to dearomatized intermediates with lower rotational barriers. |
Conclusion
The successful synthesis of enantiopure biphenyl atropisomers is a delicate balance of strategic reaction design and meticulous control over experimental conditions. Preventing racemization requires a deep understanding of the factors that influence rotational barriers—from thermal energy to the subtle effects of catalysts and trace impurities. By employing systematic troubleshooting, careful optimization of reaction and purification conditions, and leveraging modern analytical techniques, researchers can confidently navigate the challenges of atroposelective synthesis and unlock the full potential of these valuable chiral molecules.
References
- Atroposelective Synthesis of Styrenes by Alcohol-Dehydrogenase-Catalyzed Dynamic Kinetic Resolution. Organic Letters.
- Frontier molecular orbital effects control the hole-catalyzed racemization of
- Developing an atroposelective dynamic kinetic resolution of MRTX1719 by resolving incompatible chemical oper
- Organocatalytic Atroposelective Dynamic Kinetic Resolution Involving Ring Manipulations.
- Synthesis of New BINAP-Based Aminophosphines and Their 31P-NMR Spectroscopy.
- Frontier molecular orbital effects control the hole-catalyzed racemization of
- Deracemization of Atropisomeric Biaryls Enabled by Copper C
- Thermal racemization of biaryl atropisomers.
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- Organocatalytic Atroposelective Synthesis of Isoquinolines via Dynamic Kinetic Resolution. Organic Letters.
- Developing Biarylhemiboronic Esters for Biaryl Atropisomer Synthesis via Dynamic Kinetic Atroposelective Suzuki-Miyaura Cross-Coupling. PubMed.
- Deracemization of Atropisomeric Biaryls Enabled by Copper C
- R - Organic Syntheses Procedure. Organic Syntheses.
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- Thermal racemization of biaryl
- Atroposelective Suzuki–Miyaura Cross-Coupling of ortho-Sulfonyl-Substituted Aryls to Chiral Biaryls. Thieme.
- The Chemistry of BINAP: Synthesis, Properties, and Applic
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- Frontier molecular orbital effects control the hole-catalyzed racemization of
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- Atropisomerism in medicinal chemistry: challenges and opportunities. PMC.
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- Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chiral Technologies.
- Chirality of symmetrically substituted biphenyl. Chemistry Stack Exchange.
- Determining if substituted biphenyls are chiral or not. Pearson+.
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- 11. byjus.com [byjus.com]
- 12. pnas.org [pnas.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Deracemization of Atropisomeric Biaryls Enabled by Copper Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Atroposelective Synthesis of Axial Biaryls by Dynamic Kinetic Resolution Using Engineered Imine Reductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. High-throughput determination of enantiopurity in atroposelective synthesis of aryl triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 24. chiraltech.com [chiraltech.com]
- 25. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Characterization of Impurities in 3'-Chloro-[1,1'-biphenyl]-3,4'-dicarboxylic acid
Introduction: The robust control and characterization of impurities in Active Pharmaceutical Ingredients (APIs) and their intermediates are fundamental to ensuring drug safety and efficacy.[1][2][3] 3'-Chloro-[1,1'-biphenyl]-3,4'-dicarboxylic acid is a key structural motif in various development pipelines, and its purity is paramount. This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the impurity profiling of this specific molecule. We will explore common issues, provide detailed troubleshooting protocols, and explain the scientific rationale behind our recommended analytical strategies, consistent with global regulatory expectations such as the ICH Q3A/Q3B guidelines.[3][4]
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries encountered during the analysis of this compound.
Q1: My HPLC-UV chromatogram shows a significant unexpected peak. What is the most logical first step? A1: The immediate goal is to gather preliminary data to form a hypothesis. First, verify it's not a system artifact by running a blank injection. If the peak is real, the most efficient next step is to perform a High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.[5][6][7] This will provide the molecular weight of the unknown impurity, which is the most critical piece of information for postulating its structure. Comparing the molecular weight to potential side-products from your synthesis (e.g., starting materials, homocoupled byproducts) will often provide a tentative identification.
Q2: I suspect my impurities are positional isomers of the target compound. How can I confirm this? A2: Differentiating isomers is a classic analytical challenge. While high-resolution HPLC might achieve partial separation, co-elution is common. Definitive identification requires structural elucidation. The gold-standard technique is Nuclear Magnetic Resonance (NMR) spectroscopy.[2][8] You will likely need to isolate a sufficient quantity of the impurity using preparative HPLC.[9] Subsequent 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments can reveal the precise connectivity of atoms, allowing for unambiguous differentiation between isomers.[2]
Q3: The synthesis of my compound involves a Suzuki-Miyaura coupling. What are the most probable process-related impurities I should look for? A3: The Suzuki-Miyaura coupling, while highly efficient, is known to generate a predictable set of process-related impurities.[10][11] You should proactively develop analytical methods to detect:
-
Unreacted Starting Materials: e.g., the boronic acid/ester and the aryl halide.
-
Homocoupling Products: Dimerization of the boronic acid (to form a biphenyl) or the aryl halide (Ullmann-type coupling).[12]
-
Protodeboronation Product: Replacement of the boronic acid group with a hydrogen atom on the starting material.
-
Hydrolyzed Intermediates: Such as the boronic acid if a boronic ester was used.
Q4: How do I test for residual palladium catalyst from the synthesis? A4: Residual heavy metals from catalysts are a critical class of inorganic impurities. The standard and regulatory-accepted method for quantifying trace metals like palladium is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES). These techniques offer the extremely low detection limits (in the ppm or ppb range) required to meet regulatory thresholds.
Section 2: Analytical Troubleshooting Guides
This section provides solutions to specific experimental problems in a structured, cause-and-effect format.
Guide 2.1: Troubleshooting HPLC Separation Issues
| Problem | Potential Cause(s) | Recommended Solution & Rationale |
| Poor Peak Shape (Tailing) for the dicarboxylic acid compound. | Secondary Silanol Interactions & Ionization. The two carboxylic acid groups can interact with the silica backbone of the column and exist in multiple ionization states if the mobile phase pH is not controlled, leading to tailing. | Adjust Mobile Phase pH. Add a modifier like 0.1% formic acid or 0.1% trifluoroacetic acid to the mobile phase. This suppresses the ionization of the carboxylic acids (keeping them in the protonated state), minimizing ionic interactions and resulting in sharper, more symmetrical peaks. |
| Inconsistent Retention Times across a sequence of runs. | 1. Mobile Phase Composition Drift. 2. Temperature Fluctuation. | 1. Prepare Fresh Mobile Phase Daily. Premixed solvents can change composition due to the differential evaporation of the more volatile organic component. 2. Use a Column Oven. Set the column temperature to at least 10°C above ambient (e.g., 35-40°C). This provides a stable thermal environment, ensuring reproducible retention times. |
| Failure to Separate a Critical Impurity Pair. | Insufficient Selectivity. The chosen column and mobile phase conditions do not provide enough difference in interaction between the two analytes. | Systematic Method Development. a) Change Column Chemistry: Switch from a standard C18 column to one with a different stationary phase, such as a Phenyl-Hexyl or a Polar-Embedded phase. These offer alternative separation mechanisms (π-π interactions, hydrogen bonding) that can resolve closely eluting peaks. b) Change Organic Modifier: If using acetonitrile, try methanol, or vice-versa. The different solvent properties can alter selectivity and improve resolution. |
Section 3: Common Impurity Profile & Identification Strategy
The synthesis of this compound, likely via a Suzuki coupling, can generate several key impurities. Understanding these is the first step to controlling them.[3][4]
| Impurity Class | Potential Source | Primary Detection Technique | Confirmation Technique |
| Organic Impurities | |||
| Unreacted Starting Materials | Incomplete reaction.[4] | HPLC-UV | LC-MS (match molecular weight) |
| Homocoupling Byproducts | Side reactions during synthesis.[12] | HPLC-UV | LC-MS, NMR (if isolated) |
| Isomeric Byproducts | Lack of regioselectivity in synthesis. | HPLC-UV | Isolation followed by NMR.[2] |
| Degradation Products | Instability of the API under stress (heat, light, pH).[3] | HPLC-UV (in stability studies) | LC-MS/MS, NMR |
| Inorganic Impurities | |||
| Residual Catalysts (e.g., Pd) | Carryover from synthesis. | ICP-MS / ICP-OES | N/A |
| Reagents, Inorganic Salts | Manufacturing process.[4] | Ion Chromatography, ICP-MS | N/A |
| Residual Solvents | |||
| Process Solvents (e.g., Toluene, THF) | Incomplete removal during workup/drying.[1][4] | Headspace GC-MS | GC-MS |
Section 4: Key Analytical Protocols & Workflows
Workflow for Impurity Identification
The logical flow for identifying an unknown impurity is a systematic process that moves from detection to definitive structural confirmation.
Caption: General workflow for impurity identification and characterization.
Diagram of Potential Impurity Sources in Synthesis
This diagram illustrates how key impurities can arise from a typical Suzuki-Miyaura cross-coupling reaction.
Caption: Potential impurity sources from a Suzuki coupling synthesis.
Protocol 4.1: Generic HPLC-UV Method for Impurity Profiling
This protocol serves as a robust starting point for method development.
-
Chromatographic System: A validated HPLC or UPLC system with a Photodiode Array (PDA) or UV detector.
-
Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm (or equivalent robust C18 phase).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Rationale: The acid ensures the carboxylic acid functional groups are fully protonated, leading to better peak shape and reproducible retention.[6]
-
-
Mobile Phase B: Acetonitrile.
-
Column Temperature: 40 °C.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm, with PDA scan from 200-400 nm.
-
Rationale: A PDA detector is crucial as it can help determine if a peak is pure by assessing the spectral uniformity across its width.[6]
-
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a concentration of approximately 0.5 mg/mL.
-
Gradient Program:
Time (min) %A %B 0.0 95 5 25.0 5 95 30.0 5 95 30.1 95 5 | 35.0 | 95 | 5 |
Protocol 4.2: Structure Elucidation by NMR
Once an impurity has been isolated (>95% purity, >5 mg quantity is ideal) by preparative HPLC, the following NMR experiments in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) are recommended for full structural confirmation.[9]
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their neighboring protons (through splitting patterns).
-
¹³C NMR: Shows the number of unique carbon atoms in the molecule.
-
DEPT-135: Differentiates between CH, CH₂, and CH₃ carbons, which aids in assigning ¹³C signals.
-
2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons), helping to map out spin systems within the rings.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom it is directly attached to.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is the most powerful experiment for piecing together the molecular skeleton, especially for connecting the two phenyl rings and confirming the position of the substituents.
By integrating the data from these experiments, a complete and unambiguous structure of the impurity can be determined.[6]
References
- Resolving API Impurity Issues in Drug Development. (2025). Pharmaguideline.
- IMPURITY PROFILING OF PHARMACEUTICALS. (2020). International Journal of Pharmacy and Pharmaceutical Sciences.
- Impurity profiling and HPLC methods for drug quality compliance. (2025). AMSbiopharma.
- Huber, E. W., & Parker, R. A. (1990). Application of NMR techniques to the structural elucidation of isomeric phenolic biphenyls. The Journal of Organic Chemistry, 55(4), 1274-1277.
- Impurity profiling Techniques for Pharmaceuticals – A Review. (2025). Advances in Bioresearch.
- Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2016). Taylor & Francis Online.
- How to Identify and Control Drug Impurities Quickly with a Holistic Approach. (2020). Ascent.
- How Pharmaceutical Impurity Analysis Works. (2025).
- NMR spectroscopy of biphenyl with M (¹H NMR, NOESY, DOSY). (n.d.).
- Advances in Impurity Profiling of Pharmaceutical Formulations. (2024). Biomedical Journal of Scientific & Technical Research.
- Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. (n.d.).
- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023).
- Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022). MDPI.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
Sources
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. Application of NMR techniques to the structural elucidation of isomeric phenolic biphenyls | Scilit [scilit.com]
- 3. soeagra.com [soeagra.com]
- 4. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. tandfonline.com [tandfonline.com]
- 7. biomedres.us [biomedres.us]
- 8. resolvemass.ca [resolvemass.ca]
- 9. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 10. mdpi.com [mdpi.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
How to increase the crystallinity of MOFs with substituted linkers
Technical Support Center: Crystallinity in Functionalized MOFs
Welcome to the technical support center for advanced MOF synthesis. This guide is designed for researchers, chemists, and materials scientists encountering challenges with the crystallization of Metal-Organic Frameworks (MOFs), particularly when employing substituted or functionalized organic linkers. The introduction of functional groups, while crucial for tailoring MOF properties, can often disrupt the delicate balance of nucleation and crystal growth, leading to amorphous materials or poorly crystalline products.
This document provides in-depth, field-proven troubleshooting advice and detailed protocols to help you overcome these common hurdles and achieve high-quality, crystalline materials.
Frequently Asked Questions (FAQs)
Q1: Why is my MOF amorphous or poorly crystalline when I use a substituted linker, even though the parent MOF crystallizes easily?
The introduction of a substituent to a linker molecule can profoundly impact MOF crystallization in several ways:
-
Steric Hindrance: The functional group can physically block the linker and metal node from arranging into a periodic, long-range ordered structure. This is a common issue with bulky substituents.
-
Electronic Effects: Substituents alter the electron density of the linker's coordinating groups (e.g., carboxylates). This changes the coordination bond strength and kinetics, disrupting the established synthesis conditions for the parent MOF.
-
Solubility Changes: The functionalized linker may have different solubility in the synthesis solvent compared to the parent linker. This affects the concentration of building blocks in the solution and can lead to rapid precipitation of amorphous material instead of slow, controlled crystal growth.
-
Competing Interactions: The functional group itself might interact with the solvent or metal precursors in a way that interferes with the primary coordination events required for framework assembly.
Q2: What is the fundamental principle behind using modulators to improve crystallinity?
Modulators are small molecules, typically monofunctional acids or bases, that compete with the linker for coordination to the metal centers. Their primary role is to control the kinetics of the metal-linker coordination process. By temporarily binding to the metal nodes, they slow down the overall reaction rate. This kinetic control is crucial because it favors thermodynamic product formation (a stable, crystalline MOF) over kinetically trapped, amorphous phases. The modulator effectively reduces the rate of nucleation, allowing for slower, more ordered crystal growth.
Q3: Can the position of the substituent on the linker affect the final crystallinity?
Absolutely. The position of the functional group is a critical design parameter. A substituent located near the coordinating group of the linker will exert a much stronger steric and electronic influence than one positioned further away. For example, a bulky group in an ortho position to a carboxylate on a benzene ring will create significant steric clash, making framework formation difficult. The same group in the para position might have a negligible steric effect, allowing for successful crystallization.
Troubleshooting Guide: From Amorphous Powder to Single Crystals
This section addresses common problems encountered during the synthesis of MOFs with substituted linkers and provides actionable solutions.
Problem 1: The product is completely amorphous upon initial synthesis.
An amorphous product indicates that precipitation occurred much faster than crystallization. The primary goal is to slow down the reaction kinetics.
Below is a systematic approach to troubleshoot an amorphous product.
Caption: Systematic workflow for troubleshooting an amorphous MOF product.
-
Introduce a Modulator: This is often the most effective first step. The modulator competes with the linker, slowing down the reaction.
-
What to do: Add a coordinating modulator to the reaction mixture. Monocarboxylic acids like acetic acid, formic acid, or benzoic acid are common choices for carboxylate-based MOFs.
-
Why it works: By reversibly binding to the metal clusters, modulators decrease the concentration of available reactive sites at any given moment, preventing rapid, uncontrolled polymerization and promoting the formation of a more stable, crystalline framework.
-
-
Lower the Reaction Temperature: High temperatures increase reaction rates, which can favor amorphous precipitation.
-
What to do: Reduce the solvothermal reaction temperature. If your initial condition was 120 °C, try synthesizing at 100 °C or 80 °C. This may require a longer reaction time.
-
Why it works: Lowering the temperature reduces the kinetic energy of the system, slowing down the rate of coordination bond formation and giving the components more time to self-assemble into an ordered structure.
-
-
Change the Solvent: The solvent plays a critical role in solubilizing the precursors and mediating the assembly process.
-
What to do: Screen a range of solvents with different polarities and coordinating abilities. Common solvents for MOF synthesis include N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), and N,N-Dimethylacetamide (DMAc).
-
Why it works: A solvent that better solubilizes the substituted linker can prevent its premature precipitation. Furthermore, some solvents can act as weak modulators or influence the formation of specific secondary building units (SBUs), which can be beneficial for crystallization.
-
Problem 2: The product has low crystallinity or consists of very small crystallites.
This outcome suggests that nucleation is too rapid, leading to the formation of many small crystals rather than the growth of a few large ones.
-
Increase Modulator Concentration: A higher concentration of the modulator will further slow down the reaction.
-
What to do: Systematically increase the molar equivalents of the modulator relative to the linker. Create a matrix of experiments with, for example, 10, 50, and 100 equivalents of modulator.
-
Why it works: A higher modulator concentration shifts the equilibrium away from rapid nucleation towards a state where crystal growth is more favorable, allowing existing nuclei to grow larger.
-
-
Use a Weaker Modulator: A modulator that binds too strongly can inhibit crystal growth altogether.
-
What to do: If a strong acid modulator (like trifluoroacetic acid) is stalling the reaction, switch to a weaker one (like acetic acid).
-
Why it works: The modulator's effectiveness depends on a delicate balance of competitive binding. A weaker modulator can provide the necessary kinetic control without completely shutting down the framework-forming reaction.
Modulator pKa Typical Use Formic Acid 3.77 Strong modulation, effective at low conc. Acetic Acid 4.76 General-purpose, widely used Benzoic Acid 4.20 Bulky, can also influence crystal morphology Trifluoroacetic Acid 0.23 Very strong, used for highly reactive systems -
-
Implement a Temperature Ramp: A gradual increase in temperature can decouple nucleation from growth.
-
What to do: Instead of placing the reaction directly at the target temperature, program the oven to ramp up slowly (e.g., 1-2 °C per minute).
-
Why it works: A slow ramp allows a small number of stable nuclei to form at a lower temperature. As the temperature increases, the reaction shifts to favor the growth of these existing nuclei, leading to larger crystals.
-
Problem 3: Multiple crystalline phases are formed simultaneously.
The presence of multiple phases indicates that several competing, thermodynamically similar structures can be formed under the chosen conditions.
-
Optimize the Modulator-to-Linker Ratio: Different phases may be favored at different modulator concentrations.
-
What to do: Perform a fine-grained screen of the modulator concentration. The formation of a specific phase can be highly sensitive to this parameter.
-
Why it works: The modulator can influence which specific coordination geometry or SBU is formed, thereby directing the assembly towards a single desired phase.
-
-
Adjust the pH of the Reaction: For aqueous or certain solvothermal syntheses, pH can be a critical factor.
-
What to do: Add small amounts of an acid (e.g., HCl) or base (e.g., triethylamine) to systematically vary the initial pH of the reaction mixture.
-
Why it works: The pH affects the deprotonation state of the linker's coordinating groups and the hydrolysis of the metal salt, both of which are fundamental to the formation of specific MOF phases.
-
Experimental Protocols
Protocol 1: Modulator-Assisted Synthesis for a Carboxylate-Based MOF
This protocol provides a general framework for using a modulator to improve the crystallinity of a MOF derived from a substituted dicarboxylic acid linker.
Materials:
-
Metal Salt (e.g., Zn(NO₃)₂·6H₂O)
-
Substituted Dicarboxylic Acid Linker
-
Solvent (e.g., DMF)
-
Modulator (e.g., Acetic Acid)
-
20 mL Scintillation Vials or Teflon-lined Autoclave
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of the metal salt in DMF (e.g., 0.1 M).
-
Prepare a stock solution of the substituted linker in DMF (e.g., 0.1 M).
-
-
Reaction Setup:
-
In a 20 mL scintillation vial, add 1.0 mL of the metal salt stock solution.
-
Add 1.0 mL of the substituted linker stock solution.
-
Modulator Addition: Add a specific volume of acetic acid. To screen concentrations, prepare several vials with varying equivalents (e.g., 0, 10, 50, 100 eq. relative to the linker). For 50 equivalents, if your linker amount is 0.1 mmol, you would add 5 mmol of acetic acid.
-
Cap the vial tightly.
-
-
Solvothermal Reaction:
-
Place the vials in a pre-heated isothermal oven at a selected temperature (e.g., 100 °C).
-
Keep the reaction undisturbed for 24-72 hours.
-
-
Product Isolation and Analysis:
-
Remove the vials from the oven and allow them to cool slowly to room temperature.
-
Collect the crystalline product by decanting the mother liquor.
-
Wash the product by soaking it in fresh DMF (3 x 12 hours) and then a volatile solvent like ethanol or acetone (3 x 12 hours) to remove unreacted precursors.
-
Dry the product under vacuum.
-
Analyze the crystallinity and phase purity of the product using Powder X-Ray Diffraction (PXRD).
-
The following diagram illustrates the competitive binding equilibrium that underpins modulator-assisted synthesis.
Caption: Modulators reversibly bind to metal nodes, slowing linker coordination and favoring crystalline MOF formation.
References
-
Strategies for the synthesis of metal-organic frameworks with functionalized linkers. Chemical Society Reviews, Royal Society of Chemistry. [Link]
-
The effect of linker substitution on the synthesis and properties of metal-organic frameworks. Coordination Chemistry Reviews, Elsevier. [Link]
-
Modulated Synthesis of Metal-Organic Frameworks. Angewandte Chemie International Edition, Wiley Online Library. [Link]
-
Tuning the structure and function of metal-organic frameworks via linker design. Chemical Society Reviews, Royal Society of Chemistry. [Link]
-
Kinetic control in the synthesis of metal-organic frameworks. Journal of the American Chemical Society, American Chemical Society. [Link]
-
Solvent effects in the synthesis of metal-organic frameworks. Dalton Transactions, Royal Society of Chemistry. [Link]
-
pH-Dependent Synthesis of Metal-Organic Frameworks. Crystal Growth & Design, American Chemical Society. [Link]
Technical Support Center: Stability of Chlorinated Organic Linkers in Solvothermal Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with chlorinated organic linkers in solvothermal synthesis. This guide provides in-depth troubleshooting advice and frequently asked questions to address the unique stability challenges these linkers present. Our goal is to equip you with the knowledge to anticipate, diagnose, and resolve common issues, ensuring the successful synthesis of robust, crystalline materials.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of chlorinated linkers during solvothermal synthesis of Metal-Organic Frameworks (MOFs) and other crystalline materials.
Q1: I'm observing poor crystallinity and/or the formation of amorphous phases when using a chlorinated linker. What are the likely causes?
A1: Poor crystallinity or the formation of amorphous material when using chlorinated linkers often points to linker degradation. The Carbon-Chlorine (C-Cl) bond can be susceptible to cleavage under solvothermal conditions, leading to a mixture of intact and dechlorinated linkers, which disrupts crystal lattice formation. Several factors can contribute to this:
-
High Temperatures: Solvothermal reactions often require elevated temperatures, which can provide the activation energy needed for C-Cl bond scission.
-
Solvent Effects: Certain solvents, particularly those that can coordinate with the metal center or participate in reductive pathways, may facilitate dechlorination. For instance, solvents can significantly lower the energies of the reaction products, enhancing dissociative electron transfer.[1][2]
-
Reductive Dechlorination: The presence of reducing agents, even mild ones, in your reaction mixture can lead to the reductive cleavage of the C-Cl bond.[1]
-
Base-Mediated Degradation: If your synthesis requires a base, it can sometimes promote elimination reactions or nucleophilic substitution at the C-Cl bond, especially with certain linker geometries.
Q2: My final product contains a mixture of the chlorinated linker and a dechlorinated version. How can I confirm this and what are the implications?
A2: The presence of a mixed-linker system (chlorinated and dechlorinated) is a strong indicator of linker instability. To confirm this, you can digest the crystalline material and analyze the organic components using techniques like:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to identify the presence of different linker species.
-
Mass Spectrometry (MS): This can help you identify the molecular weights of the linkers present in your digested sample.
The implications of a mixed-linker system include:
-
Reduced Crystallinity and Porosity: The size and electronic differences between the chlorinated and dechlorinated linkers can introduce disorder into the crystal lattice, leading to lower surface areas and poorly defined pore structures.
-
Altered Chemical Properties: The presence of dechlorinated linkers can change the hydrophobicity, catalytic activity, and host-guest interactions of the final material.
-
Poor Reproducibility: If the extent of dechlorination is not controlled, it can be difficult to reproduce your synthesis and obtain consistent material properties.
Q3: Can the position of the chlorine atom on the linker affect its stability?
A3: Yes, the position of the chlorine atom can significantly influence the stability of the C-Cl bond. For example, chlorine atoms on an aromatic ring can be activated or deactivated towards cleavage depending on the electronic effects of other substituents.[3] Steric hindrance around the chlorine atom can also play a role in its reactivity. It is known that the position of a C-Cl bond in relation to other functional groups, like a hydroxyl group, can strongly activate the aromatic ring.[3]
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting guides for specific issues encountered during the solvothermal synthesis with chlorinated linkers.
Troubleshooting Guide 1: Unexpected Dechlorination of the Organic Linker
Issue: Characterization of the synthesized material reveals partial or complete loss of chlorine from the organic linker.
Causality: Dechlorination under solvothermal conditions is often a result of reductive cleavage of the C-Cl bond. This can be influenced by the reaction temperature, the choice of solvent, and the presence of certain metal precursors or additives that can act as reducing agents.
Experimental Protocol for Diagnosis and Resolution:
-
Temperature Screening:
-
Step 1: Set up a series of reactions at lower temperatures than your original protocol. For example, if you were at 120°C, try 100°C, 90°C, and 80°C.
-
Step 2: Maintain all other reaction parameters (solvent, concentrations, time) constant.
-
Step 3: After the reaction, wash and dry the products thoroughly.
-
Step 4: Analyze the products using Powder X-ray Diffraction (PXRD) for crystallinity and a digested sample by NMR or MS to quantify the degree of dechlorination.
-
-
Solvent Selection:
-
Step 1: If possible, switch to a more inert solvent. For example, if you are using N,N-Dimethylformamide (DMF), which can decompose at high temperatures, consider a solvent less prone to generating reducing species.[4]
-
Step 2: Perform a small-scale solvent screen with alternatives like N,N-Diethylformamide (DEF), Dioxane, or Toluene, keeping the temperature consistent with your optimized lower temperature from the previous step.
-
Step 3: Analyze the products for both crystallinity and linker integrity.
-
-
pH and Additive Control:
-
Step 1: If your synthesis uses a modulator or a base, consider its potential to promote dechlorination. Acetic acid is a common modulator in MOF synthesis.[5]
-
Step 2: Try reducing the concentration of the modulator or base, or switch to a weaker one.
-
Step 3: If acidity is suspected to be an issue, you can try adding a non-coordinating buffer to maintain a more neutral pH.
-
Data Summary Table for Troubleshooting Dechlorination:
| Parameter Screen | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |
| Temperature | 120°C (Original) | 100°C | 80°C | Reduced dechlorination at lower temperatures. |
| Solvent | DMF (Original) | DEF | Dioxane | Identification of a solvent that minimizes linker degradation. |
| Modulator | Acetic Acid (20 eq) | Acetic Acid (10 eq) | Benzoic Acid (20 eq) | Reduced side reactions with a less aggressive modulator. |
Logical Workflow for Troubleshooting Dechlorination:
Caption: Troubleshooting workflow for unexpected dechlorination.
Troubleshooting Guide 2: Low Yield of Crystalline Product
Issue: The solvothermal reaction results in a very low yield of the desired crystalline material, with a significant amount of unreacted starting materials or amorphous precipitate.
Causality: Low yields can be linked to the solubility of the chlorinated linker, which can be different from its non-chlorinated analogs. The electronic properties of the chlorine substituent can also affect the pKa of the coordinating groups (e.g., carboxylic acids), influencing the kinetics of MOF formation. The presence of a substituent can lead to a slight decrease in the decomposition temperature of the MOF.
Experimental Protocol for Diagnosis and Resolution:
-
Solubility Test:
-
Step 1: Before the reaction, test the solubility of your chlorinated linker in the chosen solvent at room temperature and at the reaction temperature.
-
Step 2: If the solubility is low, consider using a co-solvent system to improve it.
-
Step 3: Alternatively, using the salt form of the linker (e.g., sodium carboxylate) can significantly improve solubility in polar solvents.
-
-
Modulator and pH Adjustment:
-
Step 1: The pKa of the linker's coordinating group is crucial for the deprotonation and coordination process. The chlorine atom can alter this pKa.
-
Step 2: A systematic screen of modulators (e.g., different monocarboxylic acids) can help to find one that optimizes the kinetics of crystal nucleation and growth for your specific linker.
-
Step 3: The use of a base to pre-deprotonate the linker can sometimes be beneficial, but care must be taken to avoid linker degradation as discussed in the previous guide.
-
-
Seeding:
-
Step 1: If you have a small amount of the desired crystalline material from a previous synthesis, you can use it as seeds.
-
Step 2: Add a very small amount of the seed crystals to your reaction mixture.
-
Step 3: This can help to bypass a slow nucleation phase and promote the growth of the desired crystalline product.
-
Logical Diagram for Improving Low Yield:
Caption: Decision-making process for addressing low product yield.
References
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Azbell, T. J., & Mandel, R. M. (2022). Reactive Chlorine Capture by Dichlorination of Alkene Linkers in Metal–Organic Frameworks. ChemRxiv. [Link]
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Totten, L. A., & Roberts, A. L. (2001). Ab initio study of carbon-chlorine bond cleavage in carbon tetrachloride. Journal of Physical Chemistry A, 105(33), 7869-7882. [Link]
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Wang, F., et al. (2019). A catalytic strategy for rapid cleavage of C-Cl bond under mild conditions: Effects of active hydrogen induced by Pd nanoparticles on the complete dechlorination of chlorobenzenes. Applied Catalysis B: Environmental, 244, 86-95. [Link]
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Azbell, T. J., et al. (2022). Reactive Chlorine Capture by Dichlorination of Alkene Linkers in Metal–Organic Frameworks. ACS Applied Materials & Interfaces, 14(48), 54189–54196. [Link]
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Montoya-Peltier, S. N., et al. (2021). A Theoretical Study of the C–X Bond Cleavage Mediated by Cob(II)Aloxime. Molecules, 26(15), 4483. [Link]
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Totten, L. A., & Roberts, A. L. (2001). Ab Initio Study of Carbon−Chlorine Bond Cleavage in Carbon Tetrachloride. ResearchGate. [Link]
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Padial, N. L., et al. (2022). Zirconium-based metal–organic frameworks: the relation between linker connectivity, structure stability, and catalytic activity towards organophosphates. Dalton Transactions, 51(30), 11468-11476. [Link]
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Jannah, M., et al. (2021). Solvothermal synthesis of Zr-based MOFs with mixed linker as adsorbent for methyl orange in water. Journal of Physics: Conference Series, 1816(1), 012061. [Link]
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Validation & Comparative
A Comparative Guide to the Structural Determination of 3'-Chloro-[1,1'-biphenyl]-3,4'-dicarboxylic Acid: An In-Depth Analysis of X-ray Crystallography and its Alternatives
This guide provides a comprehensive technical comparison of methodologies for elucidating the three-dimensional structure of 3'-Chloro-[1,1'-biphenyl]-3,4'-dicarboxylic acid. As a molecule of interest in medicinal chemistry and materials science, a precise understanding of its solid-state conformation and intermolecular interactions is paramount for rational drug design and the development of novel materials. While single-crystal X-ray diffraction remains the definitive method for atomic-resolution structural analysis, this guide will also explore powerful alternatives, providing researchers, scientists, and drug development professionals with the insights needed to select the most appropriate technique for their specific experimental context.
Part 1: The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography (SC-XRD) is an unparalleled technique for determining the precise arrangement of atoms in a crystalline solid.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can generate a three-dimensional electron density map and, from that, a detailed atomic model of the molecule and its packing in the crystal lattice.[1][2]
Experimental Protocol: A Self-Validating System
The successful crystallographic analysis of a novel compound like this compound hinges on a meticulously executed and self-validating workflow. Each step is designed to ensure the quality and integrity of the final structural model.
Step 1: Synthesis and Purification
The synthesis of biphenyl carboxylic acids can be achieved through various cross-coupling reactions, with the Suzuki and Negishi couplings being prominent methods.[3][4] For the target molecule, a plausible route would involve the Suzuki coupling of 3-chloro-4-formylphenylboronic acid with methyl 3-bromobenzoate, followed by oxidation of the aldehyde and hydrolysis of the ester.
Key Considerations for Purity: The starting material for crystallization must be of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and a lower-quality diffraction pattern. Recrystallization from a suitable solvent system is a critical final purification step.[5][6]
Step 2: Crystallization
Growing diffraction-quality single crystals is often the most challenging aspect of X-ray crystallography. For biphenyl carboxylic acids, several techniques can be employed:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals begin to form.[7]
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution induces crystallization.[7]
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface as the solvents slowly mix.
The choice of solvent is critical and often determined empirically. For carboxylic acids, polar solvents that can engage in hydrogen bonding, such as alcohols, or a mixture of solvents to fine-tune solubility, are often successful.[8]
Step 3: Data Collection and Processing
A suitable single crystal is mounted on a goniometer and cooled in a stream of liquid nitrogen to minimize thermal vibrations and radiation damage.[1] The crystal is then rotated in a finely focused beam of X-rays, and the diffraction pattern is recorded on a detector. Modern diffractometers automate this process, collecting a complete dataset. The raw data is then processed to integrate the diffraction spots, apply corrections for experimental factors, and generate a file of reflection intensities.
Step 4: Structure Solution and Refinement
The diffraction data is used to solve the "phase problem" and generate an initial electron density map. For small molecules, direct methods are typically successful.[9] This initial model is then refined using a least-squares algorithm to improve the fit between the observed and calculated diffraction data.[10] Anisotropic displacement parameters are refined for non-hydrogen atoms, and hydrogen atoms are typically placed in calculated positions.[10]
Visualizing the Workflow
Caption: A typical workflow for determining a crystal structure using single-crystal X-ray diffraction.
Illustrative Crystallographic Data
While the crystal structure of this compound is not publicly available, the following table presents expected crystallographic parameters based on similar known structures.[11]
| Parameter | Expected Value |
| Chemical Formula | C₁₄H₉ClO₄ |
| Formula Weight | 276.67 |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or P2₁2₁2₁ |
| a (Å) | 10-15 |
| b (Å) | 5-10 |
| c (Å) | 15-20 |
| β (°) | 90-105 (for monoclinic) |
| V (ų) | 1500-2500 |
| Z | 4 or 8 |
| R-factor (%) | < 5 |
Part 2: A Comparative Analysis of Alternative Techniques
When single crystals of sufficient size and quality cannot be obtained, alternative techniques can provide invaluable structural information.
NMR Crystallography
NMR crystallography utilizes solid-state NMR (ssNMR) spectroscopy, often in combination with quantum chemical calculations, to determine the structure of solid materials.[12][13] This technique is particularly powerful for microcrystalline materials that are not suitable for diffraction methods.[13]
Key Advantages:
-
No single crystal required: Can analyze microcrystalline or even amorphous solids.
-
Sensitivity to local environment: Provides detailed information about the local atomic environment and can distinguish between polymorphs.[14][15]
-
Hydrogen atom localization: Can precisely locate hydrogen atoms, which is often challenging with X-ray crystallography.
Limitations:
-
Lower resolution: Does not provide the same level of atomic precision as SC-XRD.
-
Complex data analysis: Requires specialized expertise and often relies on computational modeling for interpretation.[15]
-
Time and cost: Can be more time-consuming and expensive than SC-XRD.[13]
Electron Diffraction (MicroED)
Three-dimensional electron diffraction (3D ED), or MicroED, has emerged as a revolutionary technique for determining the structures of nanocrystalline materials.[16][17] It uses an electron beam in a transmission electron microscope (TEM) to collect diffraction data from crystals that are thousands of times smaller than those required for SC-XRD.[18][19]
Key Advantages:
-
Analysis of nanocrystals: Can determine high-resolution structures from sub-micron sized crystals.[17]
-
High throughput: Data collection is rapid.
-
Analysis of mixtures: Allows for the analysis of individual crystalline components in a heterogeneous powder.[19]
Limitations:
-
Beam damage: Organic molecules can be sensitive to the electron beam.[16]
-
Dynamical scattering: The strong interaction of electrons with matter can lead to multiple scattering events, which can complicate data analysis.[16][20]
Comparison of Structural Determination Techniques
| Feature | Single-Crystal X-ray Diffraction (SC-XRD) | NMR Crystallography | 3D Electron Diffraction (MicroED) |
| Sample Requirement | Single crystal (~10-100 μm) | Microcrystalline or amorphous powder | Nanocrystals (~0.1-1 μm) |
| Resolution | Atomic (<1 Å) | Lower, provides local environment information | Atomic (~1 Å) |
| Key Advantage | Unambiguous, high-precision structures | Applicable to non-single crystalline materials | Structure determination from minute sample amounts |
| Key Limitation | Requires high-quality single crystals | Indirect structure determination, complex analysis | Potential for beam damage, dynamical scattering |
Decision-Making Workflow for Technique Selection
Caption: A decision-making workflow for selecting the appropriate structural determination technique.
Part 3: Structural Insights and Comparison with Related Compounds
The structure of this compound is expected to exhibit several key features:
-
Dihedral Angle: The two phenyl rings will not be coplanar due to steric hindrance between the ortho hydrogen atoms. The dihedral angle is a critical parameter influencing the molecule's overall shape.
-
Hydrogen Bonding: The two carboxylic acid groups are strong hydrogen bond donors and acceptors. They are likely to form hydrogen-bonded dimers or extended networks, which will be a dominant factor in the crystal packing.
-
Influence of the Chloro Group: The chloro substituent will influence the electronic properties of its phenyl ring and may participate in halogen bonding or other weak intermolecular interactions.
Comparative Structural Data of Biphenyl Derivatives
To understand the potential structural landscape, we can compare the crystallographic data of related biphenyl compounds.
| Compound | Dihedral Angle (°) | Key Intermolecular Interactions |
| 3,3'-Dichlorobiphenyl[21] | ~45-55 | van der Waals, C-H···Cl contacts |
| 4,4'-Biphenyldicarboxylic acid[22] | ~0 (in some polymorphs) | O-H···O hydrogen-bonded chains/dimers |
| 3,3',4,4'-Biphenyltetracarboxylic acid[23] | ~40-50 | Extensive O-H···O hydrogen bonding |
This comparison illustrates how the nature and position of substituents significantly impact both the molecular conformation (dihedral angle) and the crystal packing (intermolecular interactions).
Visualizing Structural Relationships
Caption: The influence of carboxylic acid and chloro substituents on the structure of a biphenyl core.
Conclusion
The determination of the three-dimensional structure of this compound is crucial for understanding its properties and potential applications. While single-crystal X-ray crystallography remains the gold standard, providing unambiguous atomic-resolution data, its requirement for high-quality single crystals can be a significant bottleneck. In such cases, NMR crystallography and 3D electron diffraction offer powerful, complementary approaches. NMR crystallography excels in analyzing microcrystalline or disordered systems, providing valuable information on local structure and dynamics. 3D electron diffraction has revolutionized the field by enabling the analysis of nanocrystalline materials that were previously intractable. The choice of technique should be guided by the specific characteristics of the sample and the research question at hand. A multi-technique approach, leveraging the strengths of each method, will ultimately provide the most comprehensive understanding of the solid-state landscape of this and other important small molecules.
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Mugnaioli, E., et al. (2024). High Temperature Electron Diffraction on Organic Crystals: In Situ Crystal Structure Determination of Pigment Orange 34. Journal of the American Chemical Society. [Link]
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Masala, E., et al. (2021). Structure Determination of Biogenic Crystals Directly from 3D Electron Diffraction Data. Journal of the American Chemical Society, 143(49), 20579–20583. [Link]
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Harris, K. D. M. (2022). NMR Crystallography as a Vital Tool in Assisting Crystal Structure Determination from Powder XRD Data. Crystals, 12(9), 1269. [Link]
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Gorelik, T. E., et al. (2023). Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution. Acta Crystallographica Section A: Foundations and Advances, 79(Pt 6), 555–564. [Link]
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Blanck, D., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1767–1780. [Link]
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Harnessing Halogens: A Comparative Guide to the Effects of Chloro-Substitution on Metal-Organic Framework Properties
An In-Depth Technical Guide for Researchers
The strategic functionalization of Metal-Organic Frameworks (MOFs) is a cornerstone of advanced materials design, enabling the precise tuning of their chemical and physical properties for specific applications. Among the various functional groups, halogens—and specifically chlorine—offer a compelling avenue for modifying framework characteristics. This guide provides a comparative analysis of chloro-substituted MOFs versus their non-functionalized parent structures, offering field-proven insights and experimental data for researchers in materials science and drug development.
The Rationale Behind Chloro-Substitution: Structural and Electronic Implications
The introduction of a chloro-group onto the organic linker of a MOF is not a trivial alteration. As a substituent, chlorine is both electron-withdrawing and sterically significant, inducing notable changes in the framework's fundamental structure.
Expertise & Experience: The choice to introduce a chloro group is often driven by the desire to modify the electronic landscape of the pore environment. The electronegativity of chlorine pulls electron density from the aromatic ring of the linker. This electronic perturbation can influence the strength of the coordination bond between the linker's carboxylate groups and the metal nodes. For instance, theoretical calculations on Zn-based MOFs have shown that substituents can alter C-C bond lengths within the linker and shorten the Zn-O bonds compared to the original MOF-5.
Furthermore, the presence of the chloro group can impact the overall crystal structure. Studies have shown that functionalization with groups like –Cl can lead to a larger unit cell volume. This modification of the framework's geometry and electronic character is the primary lever through which properties like gas sorption and stability are manipulated.
Caption: Conceptual diagram of linker functionalization in a MOF.
The Porosity Paradox: Surface Area vs. Enhanced Adsorption
A primary consideration for MOFs is their porosity. Intuitively, adding a bulky group like chlorine into the framework might be expected to be detrimental.
Trustworthiness: Experimental evidence consistently shows that substitution with bulky functional groups generally leads to a decrease in specific surface area and total pore volume compared to the unsubstituted parent material. This is due to the increased molecular mass and the physical space occupied by the chloro-group within the MOF's pores. However, this reduction in accessible volume is often a trade-off for creating highly specific and enhanced binding sites for guest molecules.
A compelling example is the UiO-66 series, a family of highly stable zirconium-based MOFs. As shown in the table below, progressive chlorination of the terephthalate linker leads to a decrease in BET surface area but a dramatic increase in benzene uptake at low pressures.
| Material | Linker | BET Surface Area (m²/g) | Benzene Uptake (mmol/g at 0.12 mbar, 298 K) |
| UiO-66 | H₂BDC | ~1188 | 0.63[1] |
| UiO-66-Cl | H₂BDC-Cl | ~957 | 0.88[1] |
| UiO-66-Cl₂ | H₂BDC-Cl₂ | ~738 | 1.43[1] |
| Data synthesized from literature values for comparative purposes.[1] |
This phenomenon, which we term the "porosity paradox," highlights a key principle of MOF design: total pore volume is not the only metric for performance. The chemical nature of the pore surface is paramount. The enhanced benzene adsorption in the chloro-functionalized UiO-66 derivatives is attributed to the creation of specific, favorable interactions between the benzene molecule and the framework.[1] Advanced characterization techniques have revealed that this is promoted by an unprecedented cooperation between chloro-groups and the aromatic guest, involving –CH···Cl and Cl···π interactions.[1]
Caption: Enhanced host-guest interactions in chloro-substituted MOFs.
Impact on Framework Stability
The stability of a MOF under various chemical and thermal conditions is critical for its practical application. Chloro-substitution can influence stability in several ways.
-
Electronic Stabilization: The electron-withdrawing nature of chlorine can make the oxidation of the metal centers more difficult. For example, in Cr-MIL-101, functionalization with electron-withdrawing groups like -Cl was shown to shift the oxidation potential of the Cr³⁺ ions, suggesting increased resistance to oxidation.
-
Chemical Reactivity: Conversely, the introduction of a functional group can create a new reactive site. In a study on chlorine gas removal, the amine-functionalized MOF UiO-66-NH₂ reacted with Cl₂ via electrophilic aromatic substitution.[2] This reaction produced HCl, which subsequently attacked the MOF's metal-carboxylate bonds, leading to structural degradation.[2] This underscores the importance of considering the chemical environment in which the MOF will be deployed.
-
Bond Strength: The overall chemical stability of a MOF is largely dictated by the strength and lability of its metal-ligand coordination bonds.[3] While high-valent metal ions like Zr⁴⁺ and Cr³⁺ generally form robust frameworks, the electronic modifications from the linker can subtly influence these bonds, potentially altering resistance to hydrolysis or acidic/basic conditions.[3][4][5]
Experimental Protocols: A Self-Validating Workflow
Authoritative Grounding: The following protocols are based on established methodologies for the synthesis and characterization of chloro-functionalized MOFs, ensuring reproducibility and reliability.[1][6]
This protocol describes a typical solvothermal synthesis for a chloro-functionalized MOF.
-
Reagent Preparation: In a 20 mL scintillation vial, combine Zirconium(IV) chloride (ZrCl₄) and 2-chloroterephthalic acid (H₂BDC-Cl) in a 1:1 molar ratio.
-
Solvent Addition: Add N,N-dimethylformamide (DMF) to the vial. The solvent volume is typically calculated to achieve a specific concentration of the reactants.
-
Sonication: Tightly cap the vial and place it in an ultrasonication bath for approximately 15 minutes to ensure the solids are well-dispersed.
-
Solvothermal Reaction: Place the sealed vial in a pre-heated oven at the desired reaction temperature (e.g., 120 °C) for 24 hours.
-
Cooling and Collection: After the reaction is complete, allow the oven to cool to room temperature. The crystalline product will have settled at the bottom. Collect the solid product by centrifugation or filtration.
-
Washing: Wash the collected solid multiple times with fresh DMF and then with a volatile solvent like ethanol to remove unreacted precursors and residual DMF.
Trustworthiness: Proper activation is critical to ensure the MOF's pores are empty and accessible for gas sorption measurements. Incomplete solvent removal is a common source of error, leading to underestimated surface areas and uptake capacities.
-
Solvent Exchange: After synthesis, soak the crystalline MOF powder in a volatile solvent, such as ethanol or methanol, for 3 days, replacing the solvent daily. This process exchanges the high-boiling synthesis solvent (DMF) trapped in the pores with a more easily removable one.
-
Vacuum Drying: Transfer the solvent-exchanged sample to a sample tube compatible with your sorption analyzer.
-
Heating under Vacuum: Attach the sample tube to a vacuum line or the degas port of the sorption analyzer. Heat the sample under a dynamic vacuum at a temperature sufficient to remove the solvent but below the MOF's decomposition temperature (e.g., 150-200 °C) for at least 12 hours.[6]
-
Verification: A successful activation is confirmed when the sample's outgas rate at the end of the heating process falls below a threshold specified by the instrument manufacturer, indicating that no more solvent is being removed.
Expertise & Experience: PXRD is the primary technique for confirming the successful synthesis of the desired crystalline phase and assessing its purity.
-
Sample Preparation: Load a small amount of the dried, activated MOF powder into a sample holder (e.g., a zero-background silicon holder or a glass capillary).[6]
-
Data Acquisition: Place the sample holder in the powder diffractometer. Collect the diffraction pattern over a specified 2θ range (e.g., 5° to 50°) using Cu Kα radiation.
-
Analysis: Compare the experimental PXRD pattern of the synthesized material with the simulated pattern from single-crystal data or a reference pattern for the target MOF (e.g., UiO-66-Cl). A match in peak positions confirms the formation of the correct crystal structure. The absence of additional peaks indicates a phase-pure sample.
Caption: Experimental workflow for MOF synthesis, activation, and characterization.
Conclusion
Chloro-substitution is a powerful and versatile tool in the rational design of functional MOFs. While it often leads to a reduction in overall surface area, this is frequently outweighed by the significant enhancements in selective adsorption of specific guest molecules. The electron-withdrawing nature of chlorine and the introduction of unique Cl···π and C-H···Cl interaction sites can create highly tailored pore environments. However, researchers must remain cognizant of the potential for altered chemical stability. By understanding these trade-offs and employing rigorous, self-validating experimental protocols, the targeted application of chloro-substitution can unlock new levels of performance in MOF materials for separations, catalysis, and beyond.
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- N/A. (n.d.). Stability regulation of metal–organic framework materials for electrocatalysis. Journal of Materials Chemistry A.
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A Senior Application Scientist's Guide to DFT Studies on the Electronic Properties of Substituted Biphenyl Dicarboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of how different substituents impact the electronic properties of biphenyl dicarboxylic acids, grounded in Density Functional Theory (DFT) studies. We will explore the theoretical underpinnings, present a robust computational protocol, and analyze the expected electronic behavior based on substituent effects. This document is designed to be a practical resource for researchers leveraging computational chemistry to design molecules with tailored electronic characteristics for applications in materials science and drug development.
The Significance of Biphenyl Dicarboxylic Acids and Their Electronic Properties
Biphenyl dicarboxylic acids are a class of organic molecules that have garnered significant attention due to their rigid, planar structure and the presence of two carboxylic acid functional groups. This unique combination makes them valuable building blocks in the synthesis of metal-organic frameworks (MOFs), polymers, and pharmacologically active molecules.[1] The electronic properties of these molecules, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels and the associated HOMO-LUMO gap, are critical determinants of their chemical reactivity, optical properties, and biological activity.
The ability to tune these electronic properties through the introduction of various substituent groups onto the biphenyl backbone is a key strategy in rational molecular design. By understanding how different functional groups alter the electron density distribution, researchers can engineer molecules with specific ionization potentials, electron affinities, and charge transport characteristics.
Theoretical Framework: Understanding Substituent Effects with DFT
Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure of molecules.[2][3] DFT calculations allow us to predict various electronic properties with a good balance of accuracy and computational cost.[1] A particularly popular and effective functional for organic molecules is the B3LYP hybrid functional, often paired with a triple-zeta basis set like 6-311++G(d,p) to provide a robust description of the electronic structure.[4][5][6]
The introduction of substituents to an aromatic system like biphenyl dicarboxylic acid can significantly perturb its electronic structure through two primary mechanisms:
-
Inductive Effects: These are transmitted through the sigma bond framework and are related to the electronegativity of the substituent. Electron-withdrawing groups (EWGs) with high electronegativity pull electron density away from the aromatic ring, while electron-donating groups (EDGs) push electron density towards it.
-
Resonance (Mesomeric) Effects: These effects involve the delocalization of pi electrons between the substituent and the aromatic system. EDGs with lone pairs of electrons (e.g., -NH₂, -OH) can donate electron density into the pi system, while EWGs with pi bonds (e.g., -NO₂, -CN) can withdraw electron density.
These electronic perturbations directly impact the energies of the frontier molecular orbitals (HOMO and LUMO). In general:
-
Electron-Donating Groups (EDGs) tend to increase the energy of the HOMO and, to a lesser extent, the LUMO. This leads to a decrease in the HOMO-LUMO gap.
-
Electron-Withdrawing Groups (EWGs) tend to decrease the energy of the LUMO and, to a lesser extent, the HOMO. This also typically results in a decrease in the HOMO-LUMO gap.
The interplay of inductive and resonance effects determines the overall impact of a substituent on the electronic properties.
A Comparative Analysis of Substituted Biphenyl Dicarboxylic Acids: A DFT-Based Approach
To provide a clear and objective comparison, we will outline a computational study on a series of 4,4'-biphenyl dicarboxylic acid molecules with different substituents at the 2 and 2' positions. The choice of substituents is designed to cover a range of electronic effects, from strongly electron-donating to strongly electron-withdrawing.
Model Systems
The parent molecule for our comparative study is 4,4'-biphenyldicarboxylic acid . We will then introduce the following substituents at the 2-position to create a library of model compounds:
-
-H (Unsubstituted)
-
-CH₃ (Methyl - Weakly Electron-Donating)
-
-OCH₃ (Methoxy - Strongly Electron-Donating)
-
-NH₂ (Amino - Strongly Electron-Donating)
-
-F (Fluoro - Weakly Electron-Withdrawing)
-
-Cl (Chloro - Weakly Electron-Withdrawing)
-
-CN (Cyano - Strongly Electron-Withdrawing)
-
-NO₂ (Nitro - Strongly Electron-Withdrawing)
Computational Methodology
A consistent and reliable computational protocol is essential for a meaningful comparison. The following methodology, based on widely accepted practices for organic molecules, will be employed for all calculations.
Experimental Protocol: DFT Calculations using Gaussian
-
Molecular Structure Generation:
-
The initial 3D structures of the substituted biphenyl dicarboxylic acids will be built using a molecular modeling program like GaussView.
-
-
Geometry Optimization and Frequency Calculation:
-
The geometries of all molecules will be fully optimized in the gas phase using the B3LYP functional and the 6-311++G(d,p) basis set.
-
The Opt and Freq keywords will be used in the Gaussian input file to perform a geometry optimization followed by a frequency calculation.
-
The absence of imaginary frequencies will confirm that the optimized structures correspond to true energy minima.
-
Gaussian Input File Example (for optimization and frequency):
-
-
Electronic Property Calculations:
-
From the optimized geometries, the energies of the HOMO and LUMO will be extracted from the Gaussian output file.
-
The HOMO-LUMO gap (ΔE) will be calculated as ELUMO - EHOMO.
-
Ionization Potential (IP) will be approximated using Koopmans' theorem as IP ≈ -EHOMO.
-
Electron Affinity (EA) will be approximated as EA ≈ -ELUMO.
-
-
Natural Bond Orbital (NBO) Analysis:
-
NBO analysis will be performed on the optimized structures to investigate charge distribution and donor-acceptor interactions. The Pop=NBO keyword will be added to the route section of the Gaussian input file.
-
-
Visualization of Molecular Orbitals:
-
The HOMO and LUMO surfaces will be generated and visualized using GaussView to understand the spatial distribution of these frontier orbitals.
-
Workflow for DFT Calculations
Sources
A Comparative Guide to the Thermal Stability of MOFs: The Impact of Halogenated vs. Non-Halogenated Linkers
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of Metal-Organic Frameworks (MOFs), the ability to rationally design structures with tailored properties is paramount. Thermal stability, a critical parameter for many applications including drug delivery, catalysis, and gas storage, is profoundly influenced by the molecular components of the framework. This guide provides a detailed comparison of the thermal stability of MOFs constructed with halogenated versus non-halogenated organic linkers, supported by experimental data and mechanistic insights. As a Senior Application Scientist, my aim is to equip you with the understanding to make informed decisions in the selection and design of MOFs for your specific research needs.
The Influence of Linker Halogenation on MOF Thermal Stability: A TGA Perspective
Thermogravimetric Analysis (TGA) is an essential technique for assessing the thermal stability of MOFs. It measures the change in mass of a sample as a function of temperature, providing a clear picture of decomposition events. When comparing MOFs with halogenated and non-halogenated linkers, distinct trends emerge from TGA data.
Generally, the introduction of halogen substituents (F, Cl, Br) onto the organic linkers tends to influence the thermal stability of the resulting MOF. While the exact effect can be nuanced and dependent on the specific MOF architecture, halogen type, and degree of substitution, a common observation is a decrease in the onset decomposition temperature for halogenated MOFs compared to their non-halogenated counterparts.
Comparative TGA Data
The following table summarizes the decomposition temperatures (Td) for several isostructural or closely related MOFs, highlighting the impact of linker halogenation.
| MOF Series | Linker Functionalization | Decomposition Temperature (Td) (°C) | Observations |
| Trimesate-based Sr-MOFs | Non-halogenated (BTC) | Higher stability | The parent, non-fluorinated MOF exhibits the highest thermal stability in the series. |
| Monofluorinated (mF-BTC) | Lower stability | A decrease in thermal stability is observed with the introduction of a single fluorine atom. | |
| Difluorinated (dF-BTC) | Lower stability | Further fluorination continues to decrease the thermal stability. | |
| Perfluorinated (pF-BTC) | Lowest stability | The most fluorinated linker results in the least thermally stable MOF in this series.[1][2] | |
| UiO-66 Analogues | Alkene-containing linker | ~500 | Exhibits typical high thermal stability for a Zr-MOF, with a single-step decomposition. |
| Brominated alkene linker | 160-450 (multi-step) | Shows a lower onset of decomposition and a multi-step weight loss profile, suggesting a different decomposition pathway.[3] |
Mechanistic Insights: Why Halogenation Affects Thermal Stability
The observed differences in thermal stability between halogenated and non-halogenated MOFs can be attributed to several key factors at the molecular level. Understanding these mechanisms is crucial for predicting and controlling the thermal behavior of custom-designed MOFs.
Electronic Effects of Halogen Substituents
Halogens are electronegative atoms that can exert strong inductive effects, withdrawing electron density from the aromatic ring of the organic linker. This can weaken the bonds within the linker itself, particularly the bond between the aromatic ring and the carboxylate group that coordinates to the metal node.
For instance, studies on fluorinated trimesate-based MOFs suggest that the fluoro substituents weaken the C(phenyl)-COO⁻ bond.[1] This facilitated decarboxylation leads to a lower decomposition temperature. The strength of this electron-withdrawing effect varies among the halogens (F > Cl > Br > I), which can contribute to the differing thermal stabilities observed.
Steric and Structural Effects
The size of the halogen atom can introduce steric hindrance within the MOF structure. This can lead to distortions in the framework and potentially weaker coordination bonds between the linker and the metal node.
Furthermore, halogenation can alter the preferred conformation of the linker. For example, in halogenated MOF-5 variants, the aryl group of the linker is rotated by 90° compared to the non-halogenated parent structure.[4] Such structural changes can impact the overall stability of the framework and its decomposition pathway.
Halogen Bonding
Halogen bonding, a non-covalent interaction between a halogen atom and a Lewis base, can also play a role in the supramolecular arrangement and stability of MOFs. While often associated with increased stability in certain contexts, the influence of halogen bonding on thermal decomposition is complex and can be counteracted by the stronger electronic and steric effects.
The interplay of these factors determines the ultimate thermal stability of a halogenated MOF. The following diagram illustrates the key factors influencing the thermal decomposition of MOFs with halogenated linkers.
Caption: Key factors influencing the thermal stability of halogenated MOFs.
Experimental Protocol: Thermogravimetric Analysis of MOFs
To ensure accurate and reproducible TGA data for comparing MOF stability, a standardized experimental protocol is essential. The following is a detailed, step-by-step methodology for conducting TGA on MOF samples.
Objective: To determine and compare the thermal decomposition profiles of halogenated and non-halogenated MOF samples.
Instrumentation: A thermogravimetric analyzer (TGA) equipped with a high-precision balance and a furnace capable of reaching at least 800 °C.
Materials:
-
MOF samples (halogenated and non-halogenated)
-
TGA crucibles (typically alumina or platinum)
-
Inert gas (e.g., nitrogen or argon) of high purity
-
Oxidative gas (e.g., synthetic air), if studying decomposition in an oxidative atmosphere
Procedure:
-
Sample Preparation:
-
Ensure the MOF sample is properly activated to remove any guest solvent molecules that could interfere with the analysis. This is typically done by heating the sample under vacuum prior to the TGA experiment.
-
Carefully weigh approximately 5-10 mg of the activated MOF sample directly into a pre-tared TGA crucible. A smaller sample size is recommended if a large volume of gas is expected to be released upon decomposition to prevent sample expulsion from the crucible.[5]
-
-
Instrument Setup:
-
Turn on the TGA instrument, computer, and gas supplies.
-
Place the crucible containing the sample onto the TGA balance.
-
Select the desired atmosphere (e.g., nitrogen for studying thermal decomposition, or air for combustion analysis) and set the gas flow rate, typically between 20-50 mL/min.
-
-
TGA Program:
-
Create a temperature program in the instrument software. A typical program for MOF analysis consists of the following segments:
-
Isothermal hold: Hold the temperature at a low value (e.g., 30-50 °C) for a short period (e.g., 10-20 minutes) to allow the system to equilibrate.
-
Heating ramp: Increase the temperature at a constant rate, typically 5-10 °C/min, to the desired final temperature (e.g., 800 °C). A consistent heating rate is crucial for comparing different samples.
-
Isothermal hold (optional): Hold at the final temperature for a period to ensure complete decomposition.
-
-
-
Data Acquisition:
-
Start the experiment. The instrument will record the sample mass as a function of temperature.
-
-
Data Analysis:
-
The resulting TGA curve plots the percentage of weight loss versus temperature.
-
The onset decomposition temperature (Td) is typically determined as the temperature at which significant weight loss begins. This can be calculated using the instrument's software, often by finding the intersection of the baseline tangent and the tangent of the decomposition step.
-
Analyze the number of decomposition steps and the percentage of weight loss at each step to understand the decomposition pathway.
-
The final residual mass can provide information about the inorganic component of the MOF.
-
The following diagram illustrates the general workflow for TGA analysis of MOFs.
Caption: A generalized workflow for the TGA analysis of MOFs.
Conclusion and Future Perspectives
The thermal stability of Metal-Organic Frameworks is a critical design parameter that can be significantly influenced by the functionalization of the organic linkers. The introduction of halogen atoms, while offering potential benefits in other areas such as gas sorption selectivity, often leads to a decrease in the thermal stability of the framework. This effect is primarily attributed to the electron-withdrawing nature of halogens, which can weaken key bonds within the linker structure, and to steric effects that may distort the framework.
As the field of MOF engineering continues to advance, a deeper understanding of the structure-property relationships governing thermal stability will be crucial. Future research, combining systematic experimental studies on a wider range of isoreticular halogenated MOFs with advanced computational modeling, will enable the precise prediction and control of MOF thermal behavior. This will undoubtedly pave the way for the development of more robust and reliable MOF-based materials for a host of demanding applications.
References
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Scribd. Experiment No. 4 TGA Analysis. [Link]
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ChemRxiv. Probing Metal-Organic Framework Stoichiometry Using Quantitative NMR and TGA. [Link]
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Amazon S3. Complete Series of Mono-Halogenated Isoreticular Metal-Organic Frameworks: Synthesis and the Importance of Activation Method. [Link]
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RSC Publishing. Postsynthetic bromination of UiO-66 analogues: altering linker flexibility and mechanical compliance. [Link]
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Taylor & Francis Online. UiO-66 (Zr-MOF): Synthesis, Characterization, and Application for the Removal of Malathion and 2, 4-D from Aqueous Solution. [Link]
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MDPI. Investigation of Metal-Organic Framework-5 (MOF-5) as an Antitumor Drug Oridonin Sustained Release Carrier. [Link]
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AWS. Post-synthesis annealing of MOF-5 remarkably enhances the framework structural stability and CO2 uptake. [Link]
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EPFL. Protocol Thermogravimetric Analysis (TGA) 1. Method Thermogravimetry (TGA) is a technique that measures the change in weight of. [Link]
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SciSpace. Experimental Demonstration of Dynamic Temperature-Dependent Behavior of UiO-66 Metal-Organic Framework: Compaction of Hydroxylat. [Link]
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ResearchGate. Mechanism of thermal decomposition of UiO-66-NH2. [Link]
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Yonsei University. A novel series of isoreticular metal organic frameworks: Realizing metastable structures by liquid phase epitaxy. [Link]
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RSC Publishing. Fluorinated linkers enable the synthesis of flexible MOFs with 1D alkaline earth SBUs and a temperature-induced phase transition. [Link]
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UQ eSpace. Halogenated Metal–Organic Framework Glasses and Liquids. [Link]
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National Institutes of Health. Computational Design of Functionalized Metal–Organic Framework Nodes for Catalysis. [Link]
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University of Pittsburgh. Computationally Exploring Structure-Property Relationships of Thermal Transport in Metal-Organic Frameworks. [Link]
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RSC Publishing. Halogenated MOF-5 variants show new configuration, tunable band gaps and enhanced optical response in the visible and near infrared. [Link]
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A Senior Application Scientist's Guide to the Structural Analysis of Atropisomers in Substituted Biphenyls
For researchers, scientists, and drug development professionals, the precise structural elucidation of atropisomers in substituted biphenyls is a critical challenge with profound implications for therapeutic efficacy and safety. Atropisomerism, a form of axial chirality arising from restricted rotation around a single bond, is a key stereochemical feature in numerous biologically active molecules.[1] The rotational barrier, influenced by the steric hindrance of ortho-substituents, can be high enough to allow for the isolation of stable, non-interconverting enantiomers.[2][3] As these distinct rotational isomers can exhibit significantly different pharmacological and toxicological profiles, their accurate analysis is paramount in drug discovery and development.[4][5]
This guide provides an in-depth, objective comparison of the primary analytical techniques employed for the structural analysis of atropisomers in substituted biphenyls. Drawing upon field-proven insights and experimental data, we will explore the principles, methodologies, and comparative performance of each technique, empowering you to make informed decisions for your research.
The Foundation: Understanding Atropisomerism and Its Significance
Atropisomerism in substituted biphenyls arises from hindered rotation around the central carbon-carbon single bond.[3] Bulky groups at the ortho positions of the phenyl rings create a steric barrier, preventing free rotation and leading to the existence of stable rotational isomers, or atropisomers.[6] These isomers are non-superimposable mirror images and are therefore enantiomers.[7]
The stability of atropisomers is a crucial factor in drug development.[8] The rate of interconversion between atropisomers can vary from minutes to years, depending on the energy barrier to rotation.[9] This has led to a classification system for atropisomers based on their half-life of racemization at 37°C:
-
Class 1: Rapidly interconverting (t½ < 60 s)
-
Class 2: Moderately stable (60 s < t½ < 4.5 years)
-
Class 3: Highly stable (t½ > 4.5 years)[8]
For pharmaceutical applications, developing a single, stable atropisomer (Class 3) is often the goal to ensure consistent efficacy and safety.[10] This necessitates robust analytical methods to separate, identify, and quantify these isomers.
A Comparative Analysis of Key Analytical Techniques
The structural analysis of biphenyl atropisomers relies on a suite of powerful analytical techniques. Here, we compare the most prominent methods, highlighting their strengths, limitations, and ideal applications.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for the separation and quantification of atropisomers.[11] It utilizes chiral stationary phases (CSPs) that interact differentially with the enantiomeric atropisomers, leading to their separation.
Principle of Operation: The separation is based on the formation of transient diastereomeric complexes between the atropisomers and the chiral selector of the CSP. The differing stability of these complexes results in different retention times for the enantiomers.
Experimental Protocol: A Step-by-Step Approach
-
Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and cyclodextrin-based CSPs are commonly used for atropisomer separation.[11][12]
-
Mobile Phase Optimization: The mobile phase composition (a mixture of a nonpolar solvent like hexane and a polar modifier like isopropanol or ethanol) is critical for achieving optimal separation. The choice and concentration of the modifier can significantly impact retention and resolution.
-
Temperature Control: Low temperatures are often crucial to prevent on-column interconversion of atropisomers, especially for those with lower rotational barriers.[12][13]
-
Sample Preparation: Dissolve the sample in a suitable solvent, ensuring it is filtered before injection. For thermally labile atropisomers, sample preparation and storage should be conducted at low temperatures.[13]
-
Analysis: Inject the sample onto the chiral HPLC system. The separated atropisomers are detected using a UV detector or other suitable detector. The relative peak areas provide the enantiomeric ratio.
Workflow for Chiral HPLC Analysis
Caption: Workflow for the separation and quantification of atropisomers using Chiral HPLC.
Performance Insights:
-
Resolution: Excellent for separating stable atropisomers.
-
Sensitivity: High, allowing for the detection of trace amounts of one enantiomer in the presence of the other.
-
Quantitative Accuracy: Provides reliable quantification of the enantiomeric excess (%ee).
-
Limitations: May not be suitable for rapidly interconverting atropisomers. Method development can be time-consuming.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and dynamic study of atropisomers. It provides detailed information about the molecular structure and can be used to determine the rotational energy barriers.
Principle of Operation: In a chiral environment, the nuclei of two atropisomers are no longer magnetically equivalent and will exhibit different chemical shifts in the NMR spectrum. This can be achieved through the use of chiral solvating agents (CSAs) or by synthesizing diastereomeric derivatives.
Key NMR Techniques for Atropisomer Analysis:
-
Chiral Solvating Agents (CSAs): The addition of a CSA to a solution of the atropisomeric mixture can induce chemical shift differences between the enantiomers, allowing for their quantification.[14][15] Chiral phosphoric acids are effective CSAs for this purpose.[15]
-
Dynamic NMR (DNMR): This technique is used to study the kinetics of atropisomeric interconversion.[16] By acquiring spectra at different temperatures, the coalescence temperature (where the two distinct signals for the atropisomers merge into a single broad peak) can be determined. This allows for the calculation of the rotational energy barrier (ΔG‡).[1]
-
Nuclear Overhauser Effect (NOE) Spectroscopy: Techniques like ROESY can provide information about the through-space proximity of protons, which can help in assigning the absolute configuration of the atropisomers.
Experimental Protocol: Dynamic NMR for Rotational Barrier Determination
-
Sample Preparation: Dissolve the atropisomeric sample in a suitable deuterated solvent.
-
Variable Temperature NMR: Acquire a series of NMR spectra at different temperatures, starting from a low temperature where the signals for the two atropisomers are sharp and distinct.
-
Identify Coalescence Temperature (Tc): Gradually increase the temperature and identify the temperature at which the two signals broaden and merge into a single peak.
-
Lineshape Analysis: Use specialized software to simulate the experimental spectra and extract the rate constants (k) for the rotational interconversion at different temperatures.
-
Calculate Rotational Barrier: Apply the Eyring equation to the temperature-dependent rate constants to determine the Gibbs free energy of activation (ΔG‡).[1]
Workflow for Dynamic NMR Analysis
Caption: Workflow for determining the rotational barrier of atropisomers using Dynamic NMR.
Performance Insights:
-
Structural Information: Provides detailed structural information and allows for the unambiguous assignment of the atropisomeric configuration.
-
Dynamic Studies: Uniquely suited for studying the kinetics of interconversion and determining rotational barriers.
-
Non-destructive: The sample can be recovered after analysis.
-
Limitations: Lower sensitivity compared to HPLC. May require the use of chiral solvating agents or derivatization for quantification. DNMR experiments can be complex to set up and analyze.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD is a chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[17] It is a powerful method for determining the absolute configuration of atropisomers in solution.
Principle of Operation: The VCD spectrum is sensitive to the three-dimensional arrangement of atoms in a molecule.[17] By comparing the experimental VCD spectrum to the spectrum calculated for a specific enantiomer using quantum mechanical methods (like Density Functional Theory, DFT), the absolute configuration can be unambiguously assigned.[18][19]
Experimental Protocol: VCD for Absolute Configuration Determination
-
Sample Preparation: Prepare a solution of the atropisomeric sample in a suitable solvent that is transparent in the IR region of interest.
-
VCD Spectrum Acquisition: Record the VCD spectrum using a VCD spectrometer.[20]
-
Computational Modeling: Perform quantum mechanical calculations (e.g., DFT) to predict the VCD spectra for both atropisomers.
-
Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectra. A good match between the experimental and one of the calculated spectra allows for the assignment of the absolute configuration.
Workflow for VCD Analysis
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Alternative linkers to 3'-Chloro-[1,1'-biphenyl]-3,4'-dicarboxylic acid for porous polymers
A Comparative Guide to Dicarboxylic Acid Linkers for High-Performance Porous Polymers
Introduction: The Central Role of the Linker in Porous Polymer Design
Porous organic polymers (POPs), a class of materials that includes Covalent Organic Frameworks (COFs), porous polyimides, and other conjugated microporous polymers, have garnered immense interest for their broad applicability in gas storage, separation, catalysis, and drug delivery.[1] The defining features of these materials—high surface area, robust thermal and chemical stability, and low density—are not intrinsic to the organic components alone, but are a direct result of their permanent porous structure.[2] This structure is meticulously built by connecting molecular building blocks, or "linkers," through strong covalent or coordination bonds.[3][4]
The choice of the organic linker is arguably the most critical decision in the design of a functional porous polymer. The linker's geometry, electronics, and functionality dictate the resulting network's topology, pore environment, and ultimately, its performance in a given application.[4][5] This guide focuses on a specific class of building blocks: biphenyl dicarboxylic acids. We will use 3'-Chloro-[1,1'-biphenyl]-3,4'-dicarboxylic acid as our benchmark to explore a series of structurally related alternatives. By systematically modifying the biphenyl core, we will provide a clear framework for understanding how subtle changes in linker design can be used to tune the properties of the final material for targeted applications.
The Benchmark: Deconstructing this compound
To understand the alternatives, we must first appreciate the roles of the different components of our benchmark linker.
-
[1,1'-Biphenyl] Core: This rigid, aromatic backbone is the primary structural scaffold. Its rigidity helps enforce a well-defined geometry, which is essential for creating ordered, crystalline frameworks with permanent porosity.[6] Furthermore, the aromatic nature of the biphenyl unit contributes to the high thermal stability commonly observed in the resulting polymers.[7]
-
Dicarboxylic Acid Groups: Positioned at the 3 and 4' positions, these carboxylic acid moieties are the reactive handles for polymerization. They can undergo condensation reactions with amine monomers to form robust polyimides or coordinate with metal ions to assemble metal-organic frameworks (MOFs).[8][9] Their specific placement dictates the angle of connection and the overall topology of the network.
-
3'-Chloro Substituent: The chlorine atom is a moderately electron-withdrawing group. This has two key consequences:
-
Electronic Modulation: It alters the electron density of the aromatic system, which can be beneficial for applications in catalysis or for tuning the selective adsorption of guest molecules.
-
Steric Influence: While small, the chloro group breaks the symmetry of the molecule and can influence the packing of the polymer chains, potentially disrupting dense arrangements to enhance porosity.
-
A Strategic Framework for Selecting Alternative Linkers
Choosing a new linker is a process of multi-parameter optimization. The goal is to rationally tune the structure-property relationships of the final polymer.[2][10] Key considerations include geometry, electronic character, steric hindrance, and the introduction of specific chemical functionalities. The following workflow illustrates the decision-making process.
Comparative Analysis of Biphenyl Dicarboxylic Acid Linkers
Here, we compare our benchmark linker to three logical alternatives, each representing a distinct modification strategy. The performance data presented are representative values from polymers incorporating these or structurally analogous linkers to illustrate the expected effects.
Alternative 1: The Unsubstituted Parent - [1,1'-Biphenyl]-4,4'-dicarboxylic acid (BPDC)
-
Structural Change: Removal of the chloro-substituent and shifting the carboxylic acids to the symmetric 4,4' positions.
-
Rationale: This provides a non-functionalized, highly symmetric baseline. BPDC is one of the most common linkers in MOF chemistry.
-
Impact on Polymer Properties: The high symmetry of BPDC often promotes the formation of highly crystalline and thermally stable frameworks. Its electronically neutral backbone makes it a good scaffold where porosity and stability are the primary goals, rather than active functionality. The linear geometry is ideal for creating robust, one-dimensional channels.
Alternative 2: Introducing Steric Hindrance & Electron-Donating Groups - 2,2'-Dimethyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid
-
Structural Change: Replacement of the 3'-chloro group with two methyl groups at the 2 and 2' positions.
-
Rationale: The methyl groups are electron-donating and, more importantly, introduce significant steric bulk near the point of rotation between the phenyl rings.
-
Impact on Polymer Properties: The steric hindrance from the methyl groups can twist the biphenyl unit, disrupting π-π stacking and preventing the formation of densely packed, interpenetrated structures. This strategy has been expertly used in frameworks like PCN-700, where the steric hindrance leads to "missing-linker defects," creating more open and accessible coordination sites on the metal nodes, which are ideal for post-synthetic functionalization or catalysis.[11]
Alternative 3: Incorporating Active Functionality - 3,3'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarboxylic acid
-
Structural Change: Addition of two hydroxyl (-OH) groups adjacent to the carboxylic acids.
-
Rationale: The hydroxyl groups introduce sites for hydrogen bonding and can act as Brønsted acid catalysts.
-
Impact on Polymer Properties: The presence of polar -OH groups within the pores dramatically changes the surface chemistry. This can significantly enhance the selective uptake of polar molecules like CO2 or water. Furthermore, these functional groups can serve as active sites for heterogeneous catalysis, as demonstrated in coordination polymers synthesized for the Henry reaction.[7][12][13]
Performance Summary
| Linker | Key Structural Feature | Expected Impact on Polymer Properties | Representative Application(s) |
| This compound (Benchmark) | Asymmetric, Electron-Withdrawing (-Cl) | Moderate polarity, potential for tuned electronic properties, good thermal stability. | Gas Separation, Catalysis |
| [1,1'-Biphenyl]-4,4'-dicarboxylic acid (BPDC) | Symmetric, Unsubstituted | High crystallinity and thermal stability, well-defined linear pores. | General Gas Storage |
| 2,2'-Dimethyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid | Steric Hindrance, Electron-Donating (-CH₃) | Reduced interpenetration, creation of defects, increased pore accessibility. | Post-Synthetic Modification, Catalysis[11] |
| 3,3'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarboxylic acid | H-Bonding, Functional (-OH) | Increased affinity for polar guests, active catalytic sites. | Selective Adsorption, Heterogeneous Catalysis[7] |
Experimental Protocols: Synthesis and Characterization
Reproducibility is paramount in materials science. The following sections provide validated, step-by-step protocols for the synthesis and characterization of porous polymers derived from dicarboxylic acid linkers.
General Synthesis: Solvothermal Method for a Covalent Organic Framework
The solvothermal method is a robust and widely used technique for producing crystalline porous polymers.[3] It involves heating the reactants in a sealed vessel at a temperature above the solvent's boiling point to increase solubility and reaction rates.
Materials & Equipment:
-
Dicarboxylic acid linker (e.g., BPDC)
-
Amine monomer (e.g., 1,3,5-Tris(4-aminophenyl)benzene)
-
Solvent mixture: 1,2-dichlorobenzene (o-DCB) and n-butanol (e.g., 1:1 v/v)
-
Aqueous acetic acid (e.g., 6 M) as a catalyst
-
Pyrex tube with a sealable cap
-
Oven, vacuum filtration setup, Soxhlet extractor
-
Solvents for washing: Anhydrous acetone, tetrahydrofuran (THF)
Procedure:
-
Preparation: In a Pyrex tube, add the dicarboxylic acid linker (e.g., 0.3 mmol) and the amine monomer (e.g., 0.2 mmol).
-
Solvent Addition: Add the o-DCB/n-butanol solvent mixture (e.g., 1.5 mL) and the aqueous acetic acid catalyst (e.g., 0.2 mL).
-
Degassing: Flash-freeze the tube in liquid nitrogen, evacuate the headspace using a vacuum pump, and seal the tube under vacuum. This process is repeated three times to ensure an inert atmosphere.
-
Reaction: Place the sealed tube in a preheated oven at 120 °C for 72 hours. A solid precipitate should form.
-
Isolation: After cooling to room temperature, open the tube and collect the solid product by vacuum filtration.
-
Purification: Wash the solid thoroughly with anhydrous acetone and THF to remove any unreacted monomers and oligomers.
-
Activation: To ensure the pores are free of solvent, perform a Soxhlet extraction with THF for 24 hours, followed by drying under high vacuum at 150 °C overnight. The final product is a fine powder.
Key Characterization Methodologies
-
Powder X-Ray Diffraction (PXRD): This is the primary technique to assess the crystallinity and long-range order of the polymer. A crystalline material will show sharp diffraction peaks, while an amorphous one will show a broad halo. The peak positions can be compared to simulated patterns to confirm the desired structure.[11]
-
Gas Sorption Analysis (N₂ at 77 K): This experiment measures the amount of nitrogen gas adsorbed by the material at liquid nitrogen temperature across a range of pressures. The resulting isotherm is used to calculate the Brunauer-Emmett-Teller (BET) surface area, total pore volume, and pore size distribution, which are critical metrics for porous materials.
-
Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the polymer. The sample is heated at a constant rate under an inert atmosphere, and its mass is monitored. The temperature at which significant mass loss occurs indicates the decomposition temperature of the material.
-
Structural Verification: Fourier-transform infrared (FTIR) spectroscopy is used to confirm the formation of the desired chemical bonds (e.g., imide or imine linkages) and the disappearance of starting material signals. For soluble polymers or after digestion in acid, nuclear magnetic resonance (¹H NMR) spectroscopy can confirm the incorporation of the linkers.[11]
Conclusion and Future Outlook
The judicious selection of dicarboxylic acid linkers is a powerful tool for designing advanced porous polymers with tailored properties. By moving beyond the benchmark This compound , researchers can employ strategies of symmetrization (BPDC), steric hindrance (2,2'-dimethyl-BPDC), and direct functionalization (3,3'-dihydroxy-BPDC) to precisely control the final material's performance. Removing a functional group can enhance crystallinity and stability, while adding others can introduce active sites for catalysis or selective adsorption.
The future of linker design lies in increasing complexity and precision. We anticipate a greater use of computational screening and machine learning to predict polymer properties before synthesis, accelerating the discovery of optimal linkers for challenges in carbon capture, clean energy, and biomedicine. Furthermore, the development of novel synthetic methods, such as mechanochemical or microwave-assisted synthesis, will enable the rapid and sustainable production of these remarkable materials.[3] The humble linker, once a simple building block, is now clearly established as the master key to unlocking the full potential of porous organic polymers.
References
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Cheng, X., Guo, L., Wang, H., Gu, J., Yang, Y., Kirillova, M. V., & Kirillov, A. M. (2022). Coordination Polymers from Biphenyl-Dicarboxylate Linkers: Synthesis, Structural Diversity, Interpenetration, and Catalytic Properties. Inorganic Chemistry, 61(32), 12577–12590. [Link]
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Cheng, X., Guo, L., Wang, H., Gu, J., Yang, Y., Kirillova, M. V., & Kirillov, A. M. (2022). Coordination Polymers from Biphenyl-Dicarboxylate Linkers: Synthesis, Structural Diversity, Interpenetration, and Catalytic Properties. PubMed.[Link]
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Li, Z., Wang, H., & Wang, S. (2020). Covalent Organic Frameworks: From Materials Design to Biomedical Application. PMC.[Link]
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Cheng, X., Guo, L., Wang, H., Gu, J., Yang, Y., Kirillova, M. V., & Kirillov, A. M. (2022). Coordination Polymers from Biphenyl-Dicarboxylate Linkers: Synthesis, Structural Diversity, Interpenetration, and Catalytic Properties. PMC.[Link]
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Wang, Z., Zhang, S., Chen, Y., & Zhang, Q. (2021). Expeditious synthesis of covalent organic frameworks: a review. RSC Publishing.[Link]
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Hoyle, C. E., & Davydov, D. (2021). DEVELOPMENT OF BIPHENYL MONOMERS AND ASSOCIATED CROSSLINKED POLYMERS WITH INTRAMOLECULAR PI-PI INTERACTIONS. PubMed.[Link]
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Lin, C.-H., Lin, Z.-P., & Chen, Y.-C. (2021). Use of Dicarboxylic Acids To Improve and Diversify the Material Properties of Porous Chitosan Membranes. ACS Publications.[Link]
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Mandal, S., Biswal, H. S., & Kandambeth, S. (2023). Saturated Linkers in Two-Dimensional Covalent Organic Frameworks Boost Their Luminescence. PMC.[Link]
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Wang, H., Lustig, W. P., & Zhou, H.-C. (2023). Pore-Engineered Luminescent MOF Sensors for PFAS Recognition in Water. Journal of the American Chemical Society.[Link]
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Narzary, B. B., Baker, B. C., Yadav, N., D'Elia, V., & Faul, C. F. J. (2021). Crosslinked porous polyimides: structure, properties and applications. Polymer Chemistry (RSC Publishing).[Link]
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Dey, K., & Kandambeth, S. (2022). Synthesis of covalent organic frameworks using sustainable solvents and machine learning. Green Chemistry (RSC Publishing).[Link]
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Lin, C.-H., Lin, Z.-P., & Chen, Y.-C. (2021). Use of Dicarboxylic Acids To Improve and Diversify the Material Properties of Porous Chitosan Membranes. ResearchGate.[Link]
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Lim, Z. W., & Yeong, Y. L. (2022). Structure-function Relationship in Conjugated Porous Polymers. Royal Society of Chemistry.[Link]
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Slesarenko, P., & Green, M. J. (2021). Structure-Processing-Property Relationships of 3D Printed Porous Polymeric Materials. ACS Materials Au.[Link]
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Zhang, Z., & Zhu, G. (2024). Fast Synthesis of Olefin-Linked Covalent Organic Frameworks via Supercritically Solvothermal Polymerization. Langmuir.[Link]
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Galimshina, A. R., & Mukhometzyanov, A. R. (2024). Features of Changes in the Structure and Properties of a Porous Polymer Material with Antibacterial Activity during Biodegradation in an In Vitro Model. MDPI.[Link]
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Wang, C., & Wang, Z. (2023). Design and Synthesis of Porous Organic Polymers: Promising Catalysts for Lignocellulose Conversion to 5-Hydroxymethylfurfural and Derivates. MDPI.[Link]
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Cheng, X., & Kirillov, A. M. (2022). Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis. Inorganic Chemistry.[Link]
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Shakoor, A., & Hossain, M. (2024). Porous Polymer Structures with Tunable Mechanical Properties Using a Water Emulsion Ink. MDPI.[Link]
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Narzary, B. B., & Faul, C. F. J. (2021). Crosslinked Porous Polyimides: Structure, Properties and Applications. ResearchGate.[Link]
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Wang, H., & Wang, S. (2022). Porous organic polymers for drug delivery: hierarchical pore structures, variable morphologies, and biological properties. Biomaterials Science (RSC Publishing).[Link]
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Li, Y., & Liu, J. (2024). D1-A-D2 Conjugated Porous Polymers Provide Additional Electron Transfer Pathways for Efficient Photocatalytic Hydrogen Production. NIH.[Link]
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Kim, Y., & Lee, Y. M. (2018). Porous Polyimide Membranes Prepared by Wet Phase Inversion for Use in Low Dielectric Applications. MDPI.[Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3'-Chloro-[1,1'-biphenyl]-3,4'-dicarboxylic Acid
I. Hazard Profile and Core Safety Principles
Due to the absence of a dedicated SDS for 3'-Chloro-[1,1'-biphenyl]-3,4'-dicarboxylic acid, a conservative approach to its handling and disposal is imperative. Based on the hazard profiles of analogous chlorinated aromatic carboxylic acids, we can infer the following potential hazards:
-
Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.
-
Skin and Eye Irritation: Likely to cause skin irritation and serious eye irritation.
-
Aquatic Toxicity: Potentially toxic to aquatic life with long-lasting effects.
Given these potential hazards, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All work should be performed in a well-ventilated area, preferably within a chemical fume hood.
II. The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance.
Step 1: Waste Characterization and Segregation
The first crucial step is to characterize the waste. Is it the pure, unused compound, a contaminated material (e.g., filter paper, gloves), or a solution?
-
Solid Waste: Unused or expired this compound, and any grossly contaminated disposable labware (e.g., weigh boats, contaminated gloves) should be collected as solid hazardous waste.
-
Liquid Waste: Solutions containing this compound should be collected as liquid hazardous waste. Do not mix with other waste streams unless compatibility has been verified.
-
Sharps Waste: Needles, syringes, or broken glass contaminated with the compound must be disposed of in a designated sharps container.
Step 2: Proper Waste Containment
The choice of waste container is critical to prevent leaks and ensure safe transport.
-
Container Selection: Use only approved hazardous waste containers that are compatible with chlorinated organic compounds. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Container Integrity: Ensure the container is in good condition, with no cracks or leaks. The lid must seal tightly.
-
Headspace: For liquid waste, do not fill the container to more than 80% capacity to allow for vapor expansion.
Step 3: Accurate and Comprehensive Labeling
Proper labeling is a legal requirement and essential for the safety of waste handlers.
-
Hazardous Waste Label: Affix a hazardous waste label to the container as soon as the first drop of waste is added.
-
Complete Information: The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration of the waste
-
The date accumulation started
-
The specific hazards (e.g., "Irritant," "Aquatic Toxin")
-
Step 4: Safe Storage Pending Disposal
Waste containers must be stored safely prior to collection by a certified hazardous waste disposal company.
-
Designated Area: Store waste in a designated, well-ventilated satellite accumulation area.
-
Secondary Containment: Place the waste container in a secondary containment bin to catch any potential leaks.
-
Segregation: Store away from incompatible materials.
Step 5: Arranging for Professional Disposal
The final and most critical step is to ensure the waste is transported and disposed of by a licensed and reputable hazardous waste disposal company.
-
Engage a Certified Vendor: Your institution's Environmental Health and Safety (EHS) department will have a list of approved vendors.
-
Provide Full Disclosure: Accurately communicate the contents of the waste container to the disposal company.
-
High-Temperature Incineration: Due to its chlorinated nature, the recommended disposal method for this compound is high-temperature incineration in a facility permitted under the Toxic Substances Control Act (TSCA) or the Resource Conservation and Recovery Act (RCRA). This ensures the complete destruction of the molecule and prevents the formation of harmful byproducts.[1]
III. Visualizing the Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
IV. Conclusion: A Commitment to Safety and Sustainability
The proper management of chemical waste is a cornerstone of responsible scientific practice. By adhering to these detailed procedures for the disposal of this compound, you are not only ensuring compliance with regulations but also fostering a culture of safety and environmental stewardship within your organization. Always consult your institution's specific EHS guidelines and a certified waste disposal professional for any questions or unique disposal challenges.
References
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KamBiotech Co., Ltd. (n.d.). Materials Safety Data Sheet: Biphenyl-3,3-dicarboxylic acid. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). 40 CFR Part 761 -- Polychlorinated Biphenyls (PCBs) Manufacturing, Processing, Distribution in Commerce, and Use Prohibitions. Retrieved from [Link]
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Regulations.gov. (n.d.). Alternate Polychlorinated Biphenyls Extraction Methods and Polychlorinated Biphenyls Cleanup and Disposal Regulations. Retrieved from [Link]
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Washington State Department of Ecology. (2024). Disposal Options and Requirements for Polychlorinated Biphenyl Waste. Retrieved from [Link]
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U.S. General Services Administration. (n.d.). 41 CFR § 102-40.220 - How do we handle polychlorinated biphenyls (PCBs)?. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Learn about Polychlorinated Biphenyls (PCBs). Retrieved from [Link]
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Sciencemadness Wiki. (2025). Proper disposal of chemicals. Retrieved from [Link]
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Chemart. (n.d.). New lease of life for waste PVC chlorinating aromatics. Retrieved from [Link]
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-
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3'-Chloro-[1,1'-biphenyl]-3,4'-dicarboxylic acid
As laboratory professionals dedicated to advancing drug development, our primary responsibility is to ensure that innovation is pursued safely. When working with novel or sparsely documented compounds such as 3'-Chloro-[1,1'-biphenyl]-3,4'-dicarboxylic acid, we cannot rely on a one-size-fits-all safety protocol. Instead, we must adopt a risk-based, scientifically grounded approach. The molecular structure of this compound—a chlorinated biphenyl derivative—immediately signals the need for heightened precautions. The broader class of polychlorinated biphenyls (PCBs) is well-documented for its toxicity, environmental persistence, and potential carcinogenicity[1][2][3]. Therefore, until comprehensive toxicological data for this specific analogue becomes available, we must handle it with the diligence and respect afforded to its more hazardous relatives.
This guide provides a comprehensive operational plan for the safe handling of this compound, focusing on the selection, use, and disposal of appropriate Personal Protective Equipment (PPE). Our protocol is designed to be a self-validating system, ensuring that each step minimizes exposure and mitigates risk.
Foundational Hazard Assessment
A thorough understanding of potential hazards is the bedrock of any safety protocol. While specific toxicological data for this compound is not extensively published, Safety Data Sheets (SDS) for structurally similar chlorinated biphenyls and biphenyl carboxylic acids provide a clear indication of the expected hazard profile.
Key Potential Hazards:
-
Acute Toxicity: Assumed to be harmful if swallowed, inhaled, or in contact with skin based on data from analogous compounds[4][5][6].
-
Skin and Eye Irritation: Classified as a skin irritant and a cause of serious eye irritation or damage[5][7][8][9].
-
Respiratory Irritation: May cause respiratory tract irritation, particularly when handled as a powder or dust[4][5][9][10].
-
Environmental Hazard: Like many chlorinated organic compounds, it may be very toxic to aquatic life with long-lasting effects[4][8].
-
Chronic Effects: The long-term toxicological properties have not been thoroughly investigated[4][11]. However, the known effects of the broader PCB class, including potential carcinogenicity and reproductive toxicity, demand a cautious approach[2][3].
This assessment dictates that our primary goals are to prevent inhalation of airborne particles, avoid all skin and eye contact, and contain the material to prevent environmental release.
Core Protective Measures: Engineering and Personal Controls
PPE is the final barrier between a researcher and a potential hazard. It must be used in conjunction with primary engineering controls.
Engineering Controls: The First Line of Defense
All operations involving the solid form of this compound or concentrated solutions should be conducted within a certified chemical fume hood. This is the most critical step in minimizing respiratory exposure. The fume hood ensures that any dusts or aerosols generated are contained and exhausted safely.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE must be deliberate, addressing all potential routes of exposure.
-
Eye and Face Protection: Chemical splash goggles that meet the ANSI Z87.1 standard are mandatory at all times.[12][13] They provide a seal around the eyes, offering superior protection against airborne dust and splashes compared to standard safety glasses. When handling larger quantities (>1 gram) or when there is a significant splash risk (e.g., during dissolution or transfer), a full-face shield should be worn over the chemical splash goggles.[12][13][14]
-
Skin and Body Protection:
-
Gloves: Disposable nitrile gloves are the minimum requirement for providing short-term splash protection.[12] Given the chlorinated nature of the compound, it is crucial to double-glove. This practice allows for the safe removal of the outer glove immediately upon known or suspected contact, minimizing the risk of cross-contamination. Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid skin contact with the outer surface.
-
Laboratory Coat: A long-sleeved laboratory coat is required to protect street clothes and skin. For this class of compound, a coat with elastic cuffs is recommended to ensure a secure interface with the inner glove.
-
-
Respiratory Protection:
-
While a fume hood is the primary control, a NIOSH-approved respirator may be required in specific situations, such as cleaning up a significant spill outside of a containment device.[4][12] In such a scenario, an N95 respirator can provide protection against airborne particulates.[14][15] The use of respirators requires prior medical clearance and fit-testing as part of a formal respiratory protection program.[12]
-
PPE Operational Protocols: A Step-by-Step Guide
Procedural discipline is as important as the equipment itself. The following workflows ensure that the protection offered by the PPE is not compromised.
Donning Sequence (Putting On PPE)
-
Attire: Ensure legs and feet are fully covered. Long pants and closed-toe shoes are mandatory.[12][13]
-
Lab Coat: Put on the laboratory coat and fasten all buttons.
-
Inner Gloves: Don the first pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.
-
Outer Gloves: Don the second pair of nitrile gloves over the first pair.
-
Eye Protection: Put on chemical splash goggles.
-
Face Shield: If required by the risk assessment, add the face shield.
Doffing Sequence (Safe Removal of PPE)
This sequence is critical to prevent self-contamination. It should be performed in a designated area.
-
Outer Gloves: Remove the outer pair of gloves, peeling them off so they turn inside out. Dispose of them immediately in the designated hazardous waste container.
-
Face Shield & Goggles: Remove the face shield (if used), followed by the goggles, handling them by the strap or sides. Place them in a designated area for decontamination.
-
Lab Coat: Unbutton the lab coat and remove it by folding it inward, ensuring the contaminated exterior does not touch your clothes. Place it in a designated receptacle for professional laundering.
-
Inner Gloves: Remove the inner pair of gloves using the same inside-out technique. Dispose of them in the hazardous waste container.
-
Hygiene: Immediately and thoroughly wash your hands with soap and water.[8][11]
Task-Specific PPE Requirements
The level of PPE can be adjusted based on the specific task and the associated risk of exposure.
| Laboratory Task | Engineering Control | Eye/Face Protection | Glove Requirement | Body Protection | Respiratory Protection |
| Receiving/Unpacking | General Lab Ventilation | Safety Glasses | Single Nitrile Gloves | Lab Coat | Not Required |
| Weighing Solid | Chemical Fume Hood | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Not Required (in hood) |
| Preparing Solutions | Chemical Fume Hood | Goggles & Face Shield | Double Nitrile Gloves | Lab Coat | Not Required (in hood) |
| Conducting Reaction | Chemical Fume Hood | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Not Required (in hood) |
| Small Spill Cleanup (<1g) | Chemical Fume Hood | Goggles & Face Shield | Double Nitrile Gloves | Lab Coat | N95 Respirator (if outside hood) |
| Waste Disposal | Well-Ventilated Area | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Not Required |
Handling and Disposal Workflow
The following diagram illustrates the complete workflow, emphasizing critical safety checkpoints.
Caption: Workflow for handling this compound.
Spill and Disposal Plan
Spill Response: In the event of a small spill (<1 gram) within a fume hood, use absorbent pads or a commercial spill kit designed for chemical spills. Ensure you are wearing the full PPE outlined in the table above. For larger spills or any spill outside of a fume hood, evacuate the area, alert laboratory safety personnel, and restrict access.
Waste Disposal: All materials contaminated with this compound must be treated as hazardous chemical waste.[16]
-
Solid Waste: Unused chemical, contaminated spatulas, and weigh boats.
-
Liquid Waste: Reaction mixtures and solvent rinses.
-
Contaminated PPE: Used gloves, disposable lab coat sleeves, and absorbent pads.
Segregate these waste streams into clearly labeled, sealed, and puncture-resistant containers.[11][16] Do not under any circumstances dispose of this chemical or its contaminated materials down the drain or in the regular trash.[5][11] Arrange for pickup and disposal through your institution's environmental health and safety office.[16]
By adhering to these rigorous guidelines, we build a culture of safety that protects researchers and the environment, allowing us to focus on our ultimate goal of scientific advancement.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
